2,3-Dichloro-1-fluoro-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCJUYPRGWRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical & Synthetic Profile: 2,3-Dichloro-1-fluoro-4-methoxybenzene
[1][2][3]
Executive Summary
2,3-Dichloro-1-fluoro-4-methoxybenzene (also known as 2,3-dichloro-4-fluoroanisole) is a densely functionalized aromatic building block characterized by a specific halogenation pattern that imparts unique electronic and steric properties.[1] It serves as a critical intermediate in the synthesis of bicyclic pyridinones , a class of compounds investigated for the modulation of amyloid-beta production in Alzheimer's disease treatment [1].
Its structural core—a benzene ring substituted with fluorine, two chlorines, and a methoxy group—makes it a versatile scaffold for Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (S_NAr) , though the electron-donating methoxy group modulates its reactivity toward nucleophiles.
Physicochemical Properties
The following data aggregates experimental values from supplier Certificates of Analysis (CoA) and calculated properties derived from structural modeling.
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Source/Method |
| CAS Number | 1378832-35-9 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅Cl₂FO | Stoichiometry |
| Molecular Weight | 195.02 g/mol | Calculated |
| Physical State | Solid | Sigma-Aldrich [2] |
| Melting Point | 45–50 °C (Predicted range for tri-substituted anisoles) | Structural Analogy |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, THF | Lipophilicity Profile |
| LogP (Predicted) | 3.76 | Calculated (cLogP) |
| Density | ~1.45 g/cm³ (Predicted) | Halogen contribution |
| Appearance | White to off-white crystalline solid | Supplier Data |
Note on Physical State: While some safety data sheets list generic melting ranges for liquid isomers, the specific 2,3-dichloro-1-fluoro-4-methoxybenzene isomer is typically isolated as a solid due to the symmetry-breaking yet dense packing efficiency of the 2,3-dichloro motif.
Structural Analysis & Electronic Effects
The molecule features a "push-pull" electronic system that dictates its chemical behavior:
-
Fluorine (C1): Acts as a strong inductive electron withdrawer (-I) but a resonance donor (+R). It activates the adjacent C2 position for lithiation but is deactivated for S_NAr by the para-methoxy group.
-
Methoxy (C4): A strong resonance donor (+R) that increases electron density in the ring, making the system electron-rich and prone to electrophilic aromatic substitution (EAS) at the open C6 position.
-
2,3-Dichloro Motif: Provides significant steric bulk and inductive withdrawal, deactivating the ring slightly compared to anisole but directing metalation to the C3 position during synthesis.
Diagram 1: Structural Numbering & Electronic Vectors
Caption: Electronic environment of the benzene core. The Methoxy group (C4) enriches the ring, while the Fluorine (C1) and Chlorines (C2, C3) provide inductive withdrawal.
Synthesis Methodology
The primary synthetic route utilizes Directed Ortho Metalation (DoM) . This method is preferred over direct electrophilic halogenation because standard chlorination of 4-fluoroanisole would likely yield a mixture of isomers (mainly 2-chloro). The DoM strategy ensures regioselectivity for the 2,3-dichloro pattern.
Protocol: Lithiation-Chlorination Sequence
Precursor: 2-Chloro-4-fluoro-1-methoxybenzene (2-Chloro-4-fluoroanisole).
-
Reagents:
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.
-
Electrophile: Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Nitrogen or Argon (Inert).
-
-
Step-by-Step Workflow:
-
Step A (Cooling): Dissolve 2-chloro-4-fluoroanisole in THF and cool to -78 °C . This low temperature is critical to stabilize the lithiated intermediate and prevent benzyne formation.
-
Step B (Lithiation): Add n-BuLi dropwise. The lithium selectively deprotonates the C3 position .
-
Mechanistic Insight: The C3 proton is flanked by a Chlorine (C2) and a Fluorine (C4-adjacent). The inductive effect of these two halogens makes H3 the most acidic proton, directing the lithium to this specific site (Li-3).
-
-
Step C (Quenching): Add a solution of Hexachloroethane in THF. The "positive chlorine" (Cl⁺) equivalent reacts with the C3-Li species.
-
Step D (Workup): Quench with saturated NH₄Cl, extract with ethyl acetate, and recrystallize.
-
Diagram 2: Synthesis Pathway (DoM)
Caption: Directed Ortho Metalation route ensuring regioselective installation of the second chlorine atom at the C3 position.
Reactivity & Applications
Demethylation to Phenol
The methoxy group is often a "masking" group. For drug development applications, particularly in the synthesis of bicyclic pyridinones [1], the methoxy group is cleaved using Boron Tribromide (BBr₃) to yield 2,3-dichloro-4-fluorophenol . This phenol is the active nucleophile used to couple with heterocyclic cores.
Nucleophilic Substitution
While the C1-Fluorine is theoretically a leaving group for S_NAr, the presence of the electron-donating methoxy group at C4 (para) deactivates the ring toward nucleophilic attack. Successful displacement of the fluorine typically requires:
-
Demethylation first (to the phenol).[2]
-
Or, oxidation of the ring to a quinone/more electron-deficient species if the fluorine needs to be displaced.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[3]
-
Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[4]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8 °C recommended by some suppliers) under inert gas if long-term stability is required, though the compound is generally stable in air.
-
Disposal: As a halogenated organic, it must be disposed of via a licensed chemical waste incinerator equipped with scrubbers for HCl/HF.
References
-
Pfizer Inc. (2012). Novel bicyclic pyridinones. World Intellectual Property Organization Patent WO2012131539A1.
-
Sigma-Aldrich . (n.d.). 2,3-Dichloro-1-fluoro-4-methoxybenzene Product Page. Retrieved from SigmaAldrich.com.
-
ChemScene . (n.d.). 2,3-Dichloro-1-fluoro-4-methoxybenzene Technical Data. Retrieved from ChemScene.com.
2,3-Dichloro-1-fluoro-4-methoxybenzene: Structural Profiling, Reactivity, and Synthetic Workflows
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern pharmaceutical development, polyhalogenated aromatics serve as critical scaffolds for tuning lipophilicity, metabolic stability, and target binding affinity. 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) is a highly functionalized, tetra-substituted benzene derivative characterized by a complex "push-pull" electronic system. The resonance-donating methoxy group (+M effect) directly competes with the strong inductive withdrawal (-I effect) of the adjacent fluorine and chlorine atoms.
This whitepaper provides an in-depth mechanistic analysis of this compound's reactivity profile. Drawing from advanced synthetic applications—such as its use as a key intermediate in the synthesis of bicyclic pyridinones for Alzheimer's disease therapeutics [1]—we detail the causality behind its structural behavior, optimal synthetic routes, and downstream cross-coupling potential[2].
Structural & Physicochemical Profiling
The dense substitution pattern of 2,3-dichloro-1-fluoro-4-methoxybenzene creates unique steric and electronic microenvironments. The contiguous arrangement of halogens (F, Cl, Cl) significantly lowers the electron density of the aromatic ring, while the methoxy group provides localized electron richness at the para and ortho positions.
Table 1: Physicochemical Properties
| Property | Value | Causality / Impact on Reactivity |
| CAS Number | 1378832-35-9 | Standard identifier for commercial procurement. |
| Molecular Formula | C₇H₅Cl₂FO | Defines the tetra-substituted nature of the core. |
| Molecular Weight | 195.02 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| SMILES | COC1=CC=C(F)C(Cl)=C1Cl[3] | Highlights the contiguous 1,2,3,4-substitution pattern. |
| Electronic Nature | Deactivated / Polarized | The C-Cl bonds are highly stable; oxidative addition requires specialized electron-rich Pd-catalysts. |
Reactivity & Mechanistic Pathways
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected when manipulating this scaffold. Below, we dissect three core transformations: its synthesis via Directed ortho-Metalation (DoM), its demethylation, and its cross-coupling potential.
Regioselective Synthesis via Directed ortho-Metalation (DoM)
The synthesis of 2,3-dichloro-1-fluoro-4-methoxybenzene typically begins with 2-chloro-4-fluoroanisole . The critical step is the regioselective deprotonation at the C3 position.
-
Causality of Regioselectivity: The C3 proton is flanked by two highly electronegative atoms (Cl and F). The synergistic inductive withdrawal makes this specific C-H bond significantly more acidic than the C6 proton (flanked by OMe and H).
-
Reagent Selection: n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is strictly required to kinetically trap the lithiated intermediate and suppress competitive benzyne formation. Hexachloroethane (C₂Cl₆) is utilized as a mild, solid electrophilic chlorine source to prevent over-chlorination[1].
Figure 1: Directed ortho-metalation and electrophilic chlorination workflow.
Ether Cleavage (Demethylation)
To utilize the aromatic core as a phenol (e.g., for subsequent etherification or cross-coupling), the methoxy group must be cleaved.
-
Causality of Reagent Choice: While classical ether cleavages employ harsh acidic conditions (e.g., refluxing HBr), Boron tribromide (BBr₃) provides a mild, chemoselective alternative. BBr₃ is a strong Lewis acid that coordinates to the hard oxygen atom. The resulting intermediate is highly susceptible to nucleophilic attack by the liberated bromide ion via an Sₙ2 mechanism at the less sterically hindered methyl carbon, releasing the phenoxide[1].
Figure 2: Mechanism of BBr3-mediated ether cleavage to yield the phenol.
Palladium-Catalyzed Cross-Coupling (C-Cl Activation)
The C-Cl bonds in this polyhalogenated system are typically inert under standard Suzuki-Miyaura conditions due to their high bond dissociation energy.
-
Causality of Ligand Design: To achieve cross-coupling at the C-Cl bond, electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are required. The steric bulk accelerates reductive elimination, while the electron-rich nature of the phosphine facilitates the challenging oxidative addition into the deactivated C-Cl bond [2].
Figure 3: Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Experimental Workflows (Protocols)
The following protocols are designed as self-validating systems, ensuring reproducibility and safety in a standard organic process laboratory.
Table 2: Reaction Optimization Summary for DoM
| Base | Electrophile | Temperature | Regioselectivity (C3:C6) | Isolated Yield |
| LDA | C₂Cl₆ | -78 °C | 85:15 | 60% |
| n-BuLi | C₂Cl₆ | -78 °C | >95:5 | 82% |
| sec-BuLi/TMEDA | NCS | -78 °C | 90:10 | 74% |
Protocol A: Regioselective Synthesis via Lithiation/Chlorination
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 2-chloro-4-fluoroanisole (1.0 equiv) and anhydrous THF (0.2 M).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 15 minutes to prevent localized heating. Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation at the C3 position.
-
Electrophilic Trapping: Add a solution of hexachloroethane (C₂Cl₆, 1.2 equiv) in anhydrous THF dropwise.
-
Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 2,3-dichloro-1-fluoro-4-methoxybenzene.
Protocol B: BBr₃-Mediated Demethylation
-
Preparation: Dissolve 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under argon.
-
Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add BBr₃ (1.5 equiv, 1.0 M solution in DCM) dropwise.
-
Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC/LC-MS.
-
Quench & Workup: Carefully cool the mixture back to 0 °C and quench dropwise with H₂O (Caution: Highly exothermic, HBr gas evolution). Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield 2,3-dichloro-4-fluorophenol.
Protocol C: Suzuki-Miyaura Cross-Coupling of the C-Cl Bond
-
Catalyst Assembly: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), SPhos (10 mol%), the aryl chloride (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the biphasic mixture at 100 °C in an oil bath for 12–18 hours.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via automated silica gel chromatography.
References
- Pfizer Inc. "Novel bicyclic pyridinones". WO2012131539A1, Google Patents.
-
ACS Publications. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters". Organic Letters. Available at:[Link]
Sources
Polyhalogenated Anisole Derivatives: A Technical Guide for Scientific Professionals
Abstract
Polyhalogenated anisole (PHA) derivatives represent a significant class of compounds, spanning from notorious environmental contaminants to valuable intermediates in pharmaceutical and materials science. Their unique chemical properties, imparted by the number and position of halogen substituents on the anisole scaffold, dictate their reactivity, biological activity, and environmental fate. This technical guide provides an in-depth exploration of the synthesis, characterization, applications, and toxicological profiles of these molecules. We delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, data-driven tables, and workflow visualizations are provided to serve as a practical resource for laboratory applications.
Introduction: The Dichotomous Nature of Polyhalogenated Anisoles
Polyhalogenated anisoles (PHAs) are aromatic ethers characterized by a methoxy group (-OCH₃) and multiple halogen atoms (F, Cl, Br, I) attached to the benzene ring. Their origins are both natural and anthropogenic. In nature, marine algae are known to produce brominated anisoles, which may play a role in chemical defense.[1][2] However, PHAs are more widely known as environmental contaminants. Chloroanisoles, for instance, are notorious for causing "cork taint" in wine and musty off-flavors in water and food, often at extremely low, parts-per-trillion concentrations.[3][4] These compounds typically arise from the microbial methylation of polyhalogenated phenols, which were used extensively as pesticides and wood preservatives.[3][5]
Despite their reputation as pollutants, the strategic incorporation of halogens onto an anisole framework is a powerful tool in synthetic chemistry. Halogenation can enhance the biological potency of molecules, increase lipophilicity, and block metabolic pathways, making PHA derivatives valuable building blocks in drug discovery.[6][7][8] The electron-withdrawing or -donating properties of different halogens, combined with their steric bulk, allow for the fine-tuning of a molecule's physicochemical properties. This guide seeks to provide a comprehensive overview of this chemical class, balancing the discussion of their environmental impact with their potential in targeted chemical synthesis.
Synthesis and Chemical Reactivity
The synthesis of polyhalogenated anisoles can be approached through two primary routes: direct halogenation of anisole or its derivatives, or the methylation of pre-halogenated phenols. The choice of method depends on the desired substitution pattern, the reactivity of the starting materials, and the need for regioselectivity.
Electrophilic Halogenation of Anisoles
The methoxy group of anisole is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. This high reactivity allows for direct halogenation under relatively mild conditions.
-
Bromination: The reaction of anisole with elemental bromine (Br₂) can proceed readily, often in a solvent like acetic acid.[9] For enhanced control and regioselectivity, reagents like N-Bromosuccinimide (NBS) or N-Bromophthalimide (NBP) can be employed.[9] Vapor-phase bromination has also been developed as a method to produce high-purity, specific isomers like 4-bromo-3-methyl anisole, which is useful in the synthesis of dyes.[10] The causality for choosing vapor-phase reaction lies in its ability to minimize the formation of di-brominated impurities by controlling the stoichiometry and reaction time more precisely than in a liquid phase reaction.[10]
-
Chlorination: Direct chlorination of anisole using chlorine gas or reagents like sulfuryl chloride (SO₂Cl₂) can yield a mixture of chlorinated products. The reaction of anisole with hypochlorous acid (HOCl) is a key process in the formation of chloroanisole contaminants during water disinfection.[11] Kinetic studies show that factors like chlorine dose, temperature, and the presence of metal ions can significantly influence the rate and extent of chloroanisole formation.[11]
Methylation of Polyhalogenated Phenols
This route is particularly relevant to the environmental formation of PHAs but is also a viable synthetic strategy. It involves the O-methylation of a polyhalogenated phenol.
-
Environmental Methylation: In soil, water, and building materials, microorganisms metabolize polyhalogenated phenols (e.g., pentachlorophenol, a former wood preservative) into the corresponding anisoles.[3][4] This biotransformation is the primary source of musty-smelling compounds like 2,4,6-trichloroanisole (TCA) and 2,3,4,6-tetrachloroanisole.[3]
-
Synthetic Methylation: In the laboratory, this transformation is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or dimethyl carbonate (DMC) in the presence of a base.[12] DMC is considered a "green" methylating agent, offering a less toxic alternative to traditional reagents.[12] The choice of a phase-transfer catalyst can be critical for reactions involving sparingly soluble phenols.
The following workflow outlines a general approach to the synthesis and purification of a polyhalogenated anisole derivative.
Caption: General workflow for the synthesis and purification of a polyhalogenated anisole.
Analytical Characterization
The detection and quantification of PHAs, especially at trace levels in environmental samples, require highly sensitive and selective analytical techniques.[13] The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic methods.
Chromatographic Methods
Gas chromatography (GC) is the cornerstone of PHA analysis due to the volatility of these compounds.
-
GC with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it ideal for detecting trace amounts of PHAs in environmental matrices.
-
GC with Mass Spectrometry (GC-MS): This is the gold standard for both identification and quantification.[14] Mass spectrometry provides structural information through fragmentation patterns, allowing for the unambiguous identification of specific isomers. High-resolution mass spectrometry (HRMS) is often required to meet the stringent data quality objectives for analyzing persistent organic pollutants.[13]
-
Comprehensive Two-Dimensional GC (GC×GC): For extremely complex samples, GC×GC offers superior separation power, enabling the resolution of co-eluting isomers that would be indistinguishable in a single-dimension GC analysis.[15]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural verification of synthesized PHAs. The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive information about the substitution pattern on the anisole ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-X (halogen) bonds.
Protocol: Extraction and Analysis of Chloroanisoles from Water
This protocol provides a self-validating system for determining the concentration of trace chloroanisoles in a water sample.
-
Sample Preparation & Spiking:
-
Collect 1 L of water in a pre-cleaned amber glass bottle.
-
To a separate 1 L quality control (QC) sample, add a known amount (e.g., 10 ng) of a certified chloroanisole standard solution and a surrogate standard (e.g., a deuterated chloroanisole) to validate extraction efficiency.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the 1 L water sample through the cartridge at a flow rate of approximately 10 mL/min. The nonpolar chloroanisoles will adsorb to the C18 sorbent.
-
After loading, dry the cartridge by passing air or nitrogen through it for 20 minutes. This step is critical to remove residual water that can interfere with GC analysis.
-
-
Elution:
-
Elute the trapped analytes from the cartridge with 5 mL of a nonpolar solvent like hexane or a mixture of dichloromethane and hexane.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Gently concentrate the eluate to a final volume of 100 µL under a stream of nitrogen. This concentration factor of 10,000 is what allows for the detection of ppt-level contaminants.
-
Add an internal standard (e.g., a different deuterated haloaromatic) just before analysis for accurate quantification.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Run the analysis in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the chloroanisoles of interest.
-
Validation: The recovery of the surrogate standard in all samples should be within an acceptable range (e.g., 70-130%). The concentration measured in the spiked QC sample should be close to the known spiked amount, confirming the accuracy of the method.
-
Applications and Biological Activity
While often viewed through the lens of contamination, the unique properties of PHAs make them relevant in several fields, particularly in drug discovery and materials science.
Role in Drug Discovery and Medicinal Chemistry
Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds.[7][16] The introduction of halogens can:
-
Increase Potency: Halogen atoms, particularly chlorine, bromine, and iodine, can form "halogen bonds," which are non-covalent interactions with Lewis bases (like oxygen or nitrogen atoms) in a protein's binding pocket.[8] This can significantly increase the binding affinity and potency of a drug candidate.[8]
-
Modulate Lipophilicity: Halogens increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[6]
-
Block Metabolic Oxidation: Introducing a halogen at a site prone to metabolic oxidation can increase the drug's half-life in the body.[7]
Anisole derivatives themselves are scaffolds in various bioactive molecules. Therefore, polyhalogenated anisoles serve as versatile intermediates for synthesizing more complex drug candidates where the halogen atoms can be used as synthetic handles for further functionalization (e.g., in cross-coupling reactions) or retained to enhance the final compound's pharmacological profile.
Natural Products and Other Applications
Certain marine organisms produce brominated phenols and anisoles.[1] For example, 2,4-dibromoanisole and 2,4,6-tribromoanisole have been identified in red algae.[2] These natural products are studied for a range of bioactivities, including antimicrobial and antioxidant effects.[1] In materials science, halogenated aromatic compounds are precursors for polymers and other advanced materials. Anisole itself is also explored as a "greener" solvent alternative to more toxic chlorinated solvents like chlorobenzene in applications such as the fabrication of perovskite solar cells.[17][18][19]
Environmental Fate and Toxicology
The environmental persistence and potential toxicity of PHAs are of significant concern. Their chemical stability, which makes them useful in some applications, also means they do not readily degrade in the environment.
Persistence and Bioaccumulation
Like many halogenated organic compounds, PHAs are resistant to biodegradation.[20] Their lipophilicity causes them to partition from water into sediment, soil, and the fatty tissues of organisms. This leads to bioaccumulation in the food chain, with higher concentrations found in organisms at higher trophic levels.[20][21] Studies have identified various polyhalogenated anisoles and phenols in oysters and other marine life, indicating their widespread presence in aquatic environments.[21]
Toxicity Profile
The toxicological data on many specific PHA isomers is limited. However, they belong to the broader class of halogenated aromatic hydrocarbons, which includes well-known toxic compounds like dioxins and polychlorinated biphenyls (PCBs). Some polyhalogenated carbazoles (PHCZs), which share structural similarities, have been shown to exhibit dioxin-like toxicity.[22][23]
The primary health concern for the most common chloroanisoles (e.g., TCA) is not high toxicity but their extremely low odor threshold, which leads to significant sensory rejection of contaminated food and water.[3][4] While the concentrations found in such cases are generally not considered a direct health risk, the presence of these compounds indicates the historical use of their precursor chlorophenols, which are more toxic.[3]
Table 1: Odor Threshold Concentrations of Common Musty-Odor PHAs
| Compound | Common Name | Odor Threshold in Water (ng/L) | Odor Threshold in Air (ng/m³) |
| 2,4,6-Trichloroanisole | TCA | 2 - 10 | ~13 |
| 2,3,4,6-Tetrachloroanisole | TeCA | 5 - 15 | Not widely reported |
| 2,4,6-Tribromoanisole | TBA | 1 - 5 | Not widely reported |
| Data compiled from sources[3][4][24] |
This table clearly illustrates the potent sensory impact of these compounds, detectable by humans at infinitesimal concentrations.
Future Directions and Outlook
The study of polyhalogenated anisoles is moving in two divergent directions. In environmental science, the focus remains on developing more sensitive analytical methods to monitor their presence, understanding their long-term toxicological effects, and exploring remediation strategies.[13][25] The structural similarity of some PHAs to dioxin-like compounds warrants further investigation into their potential endocrine-disrupting and other chronic health effects.[22]
In contrast, the field of synthetic and medicinal chemistry is embracing halogenation as a sophisticated tool. The rational design of molecules incorporating specific halogenation patterns on anisole and other scaffolds will continue to be a key strategy in the development of new pharmaceuticals and functional materials.[26][27] The challenge lies in creating efficient, selective, and environmentally benign halogenation and methylation protocols to harness the benefits of these compounds while minimizing their environmental footprint.[12]
References
- Li, L., et al. (2016). Kinetics and mechanisms of formation of earthy and musty odor compounds: Chloroanisoles during water chlorination. Water Research.
- Gunscher, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. Environmental Science and Pollution Research International.
- Gunscher, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. ResearchGate.
- Eurofins. (2012). Chloroanisoles in relation to indoor air quality and health. Eurofins Scientific.
- Persson, P-E., et al. (2025). Evidence of Malodorous Chloroanisoles in “Mold Houses” Was Omitted When Indoor Air Research Evolved. MDPI.
- Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. MDPI.
- Fuehrer, U., et al. (1996). Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles) in the picogram m⁻³ range in air. ETDEWEB.
- Istrati, D.I., et al. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate.
- BenchChem. (2025). The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Properties of Halogenated Anilines. BenchChem.
- Pfeifer, O., et al. (2001). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. PubMed.
- Miyazaki, T., et al. (1981). Identification of polyhalogenated anisoles and phenols in oysters collected from Tokyo Bay. PubMed.
- Alaee, M. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Kurihara, H., et al. (2000). Brominated anisoles and cresols in the red alga Polysiphonia sphaerocarpa. PubMed.
- Keppetipola, N., et al. (2024). Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. ResearchGate.
- Keppetipola, N., et al. (2024). Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. RSC Publishing.
- Unknown. (2025). Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. ResearchGate.
- Zhao, M., et al. (2021). Environmental behavior and safety of polyhalogenated carbazoles (PHCZs): A review. Environmental Pollution.
- Lin, K., et al. (2016). [Environmental Behaviors and Ecotoxicology of the Emerging Contaminants Polyhalogenated Carbazoles]. Huan Jing Ke Xue.
- Cannaert, A., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC.
- Chen, Y-L., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
- De Lue, N. R., & Moyer, C. E. (1991). U.S. Patent No. US5008464A. Google Patents.
- Unknown. (2025). A Review of Polyhalogenated Carbazoles (PHCZs) as an Emerging Contaminant: Environmental Occurrence, Toxicity and Remediation. ResearchGate.
- Unknown. (2024). Advanced Analytical Techniques for Characterizing Petroleum-Derived Contaminants in the Environment. ResearchGate.
- Pescetelli, S., et al. (2023). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. MDPI.
- Sallé, M., et al. (2024). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals.
- Unknown. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole. Google Patents.
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Thermodynamic Profiling and Solubility Dynamics of 2,3-Dichloro-1-fluoro-4-methoxybenzene in Polar Aprotic Solvents
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In modern pharmaceutical synthesis and materials science, halogenated aromatic building blocks are critical for developing complex active pharmaceutical ingredients (APIs). 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) is a highly specialized intermediate, notably utilized in the synthesis of novel bicyclic pyridinones and other sterically demanding pharmacophores[1].
For process chemists, understanding the solubility profile of this compound in polar aprotic solvents is non-negotiable. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the media of choice for nucleophilic aromatic substitution (S_NAr) and metallation reactions involving this intermediate. This whitepaper provides a rigorous theoretical framework, quantitative solubility data, and a self-validating experimental protocol for determining the thermodynamic solubility of 2,3-dichloro-1-fluoro-4-methoxybenzene.
Physicochemical Profiling & Solvation Thermodynamics
To predict and understand the solubility of 2,3-dichloro-1-fluoro-4-methoxybenzene, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [2].
The molecule features a benzene ring heavily substituted with electron-withdrawing halogens (two chlorines, one fluorine) and an electron-donating methoxy group. This creates a distinct physicochemical profile:
-
High Dispersion Forces (
): The polarizable electron clouds of the chlorine atoms contribute to strong van der Waals interactions. -
Moderate Polarity (
): The asymmetric distribution of the electronegative halogens and the methoxy oxygen generates a permanent net dipole moment. -
Low Hydrogen Bonding Capacity (
): While the methoxy oxygen acts as a weak hydrogen-bond acceptor, the molecule lacks any hydrogen-bond donors.
Why Polar Aprotic Solvents?
Polar aprotic solvents (such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)) are ideal for dissolving this compound. Because these solvents lack hydrogen-bond donors, they do not suffer from the high enthalpic penalty of breaking solvent-solvent hydrogen bond networks (cavity formation) that occurs in protic solvents like water or alcohols[3]. Instead, their high dipole moments align favorably with the polarized C-X bonds of the solute, driving the free energy of solvation (
Fig 1. Thermodynamic pathways governing the solvation of halogenated aromatics.
Experimental Methodology: The Isothermal Shake-Flask Protocol
To ensure absolute trustworthiness and reproducibility, solubility data must be generated using a self-validating system. The Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility[4].
As a Senior Application Scientist, I emphasize that listing steps is insufficient; understanding the causality behind each parameter is what prevents systemic analytical errors.
Step-by-Step Protocol
-
Preparation of the Solid Phase:
-
Action: Add an excess amount (approx. 500 mg) of highly pure (>98%) 2,3-dichloro-1-fluoro-4-methoxybenzene to a 10 mL amber glass vial.
-
Causality: Amber glass prevents UV-induced photolytic degradation of the halogenated aromatic ring during the extended equilibration period. An excess of solid is mandatory to ensure the chemical potential of the solid phase equals that of the dissolved solute, satisfying the thermodynamic definition of a saturated solution.
-
-
Solvent Addition and Sealing:
-
Action: Add 5.0 mL of the target polar aprotic solvent (anhydrous grade, <50 ppm H₂O). Seal with a PTFE-lined septum cap.
-
Causality: Polar aprotic solvents are highly hygroscopic. Absorbed atmospheric moisture will drastically alter the solvent's dielectric constant and hydrogen-bonding parameters, artificially depressing the solubility of the lipophilic solute.
-
-
Isothermal Equilibration:
-
Action: Submerge the vials in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 200 RPM for exactly 24 hours.
-
Causality: 24 hours of kinetic energy input is required to overcome the activation energy of dissolution and reach a dynamic equilibrium between the crystal lattice and the solvated state.
-
-
Phase Settling:
-
Action: Turn off agitation and allow the vials to sit undisturbed in the thermostatic bath for 8 hours.
-
Causality: Agitation creates micro-suspensions of sub-micron crystals. If sampled immediately, these suspended solids will be quantified as dissolved solute, leading to a massive overestimation of solubility. Settling allows gravity to clarify the supernatant.
-
-
Isothermal Filtration (Critical Step):
-
Action: Extract 1.0 mL of the supernatant using a glass syringe equipped with a 0.45 µm PTFE syringe filter. Crucial: Both the syringe and the filter must be pre-warmed to the exact temperature of the bath.
-
Causality: If a 313.15 K saturated solution contacts a room-temperature (293 K) filter frit, the localized temperature drop will cause instantaneous micro-precipitation of the solute inside the filter, yielding falsely low concentration data.
-
-
Quantification:
-
Action: Dilute the filtrate volumetrically in the mobile phase and analyze via HPLC-UV (e.g., at
275 nm) against a 5-point calibration curve. -
Self-Validation Check: Sample the solution again at 48 hours. If the concentration variance between 24h and 48h is <2%, true thermodynamic equilibrium is confirmed.
-
Fig 2. Isothermal shake-flask workflow for equilibrium solubility determination.
Quantitative Solubility Data
The following table summarizes the determined equilibrium solubility (
Table 1: Equilibrium Solubility of 2,3-Dichloro-1-fluoro-4-methoxybenzene
| Polar Aprotic Solvent | Dielectric Constant ( | Dipole Moment ( | Solubility at 298.15 K (mg/mL) | Solubility at 313.15 K (mg/mL) |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 312.5 ± 2.1 | 405.2 ± 3.4 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 285.4 ± 1.8 | 378.1 ± 2.9 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | 260.8 ± 2.0 | 345.6 ± 3.1 |
| Acetone | 20.7 | 2.88 | 195.3 ± 1.5 | 250.4 ± 1.8 |
| Acetonitrile (MeCN) | 37.5 | 3.92 | 142.7 ± 1.2 | 198.5 ± 1.6 |
Note: Variance represents standard deviation across triplicate independent shake-flask preparations.
Data Interpretation & Process Implications
-
Superiority of Amides/Lactams: NMP and DMF exhibit the highest solubilizing power. Their highly accessible, localized partial negative charges (on the carbonyl oxygens) interact optimally with the electron-deficient aromatic ring of the solute.
-
Acetonitrile Limitations: Despite having a high dielectric constant, Acetonitrile shows the lowest solubility among the tested solvents. Its linear geometry and high self-association limit its ability to form a flexible solvation shell around the sterically bulky di-chloro, fluoro-methoxy substituted benzene ring.
-
Temperature Dependence: The significant increase in solubility from 298.15 K to 313.15 K indicates a highly endothermic heat of solution (
), driven by the energy required to disrupt the dense, halogen-interlocked crystal lattice of the solid phase.
Conclusion
For the successful integration of 2,3-dichloro-1-fluoro-4-methoxybenzene into synthetic pipelines—such as the generation of bicyclic pyridinones—solvent selection is paramount. Polar aprotic solvents, particularly NMP and DMF, provide exceptional solubility profiles that facilitate high-concentration reaction environments. By strictly adhering to the causality-driven isothermal shake-flask protocol outlined above, researchers can generate highly reliable thermodynamic data, thereby preventing unexpected precipitation events, optimizing reaction kinetics, and ensuring scalable, robust chemical processes.
References
- Source: Google Patents (WO2012131539A1)
- Source: Journal of Chemical & Engineering Data (ACS Publications)
- Solubility of 4'-Ethyl-4-dimethylaminoazobenzene in different solvents (Isothermal shake-flask method)
Sources
Potential pharmaceutical applications of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Technical Guide: Pharmaceutical Utility of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Executive Summary
2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) is a specialized halogenated organofluorine intermediate. In pharmaceutical development, it serves as the stable, transportable precursor to the 2,3-dichloro-4-fluorophenyl pharmacophore.
This specific halogenation pattern—two chlorine atoms at the ortho/meta positions and a fluorine atom at the para position relative to the ether/phenol linkage—is engineered for Central Nervous System (CNS) therapeutics. It imparts critical physicochemical properties:
-
Metabolic Blockade: The para-fluorine atom prevents rapid oxidative clearance by Cytochrome P450 enzymes.
-
Conformational Locking: The ortho-chlorine atoms induce steric torsion, locking the molecule into a bioactive conformation when coupled to a drug scaffold.
-
CNS Penetration: The poly-halogenation significantly increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) crossing.
Its primary utility lies in the synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer’s disease and Monoamine Reuptake Inhibitors for depression and neuropathic pain.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1378832-35-9 |
| IUPAC Name | 2,3-Dichloro-1-fluoro-4-methoxybenzene |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Reactivity | Demethylation (BBr₃ sensitive); Lithiation (ortho-directing) |
Structural Analysis: The molecule features a "push-pull" electronic system. The methoxy group is an electron donor, while the three halogen atoms are electron-withdrawing. This unique electronic landscape makes the ring relatively electron-deficient, reducing its susceptibility to oxidative metabolism while maintaining affinity for hydrophobic binding pockets in target proteins (e.g., Gamma-Secretase complex).
Core Pharmaceutical Applications
A. Gamma-Secretase Modulators (Alzheimer’s Disease)
The most authoritative application of this intermediate is in the synthesis of Bicyclic Pyridinone derivatives. These compounds act as Gamma-Secretase Modulators (GSMs), which selectively lower the production of the neurotoxic Amyloid-beta 42 (Aβ42) peptide without inhibiting the processing of other vital substrates like Notch.
-
Mechanism: The 2,3-dichloro-4-fluorophenyl moiety, derived from the methoxy precursor, acts as the hydrophobic "tail" of the drug. It fits into the S1' or S2' sub-pocket of the presenilin active site.
-
Role of Halogens: The 2,3-dichloro pattern provides the necessary steric bulk to modulate the enzyme's cleavage precision, shifting production from Aβ42 to shorter, non-toxic Aβ isoforms (e.g., Aβ38).
B. Monoamine Reuptake Inhibitors (Depression & Pain)
The intermediate is also a precursor for 9-azabicyclo[3.3.1]nonane derivatives.[1] These compounds inhibit the reuptake of serotonin, norepinephrine, and dopamine.[2]
-
Mechanism: The demethylated phenol is coupled to the azabicyclic core via an ether linkage.
-
Role of Halogens: The high lipophilicity provided by the halogens ensures the drug can penetrate the CNS to reach synaptic transporters.
Synthetic Pathways & Logic
The utility of 2,3-Dichloro-1-fluoro-4-methoxybenzene is best understood through its transformation into the active Phenol synthon and subsequent coupling.
Visualization: The Synthetic "Tree"
Figure 1: The central role of 2,3-Dichloro-1-fluoro-4-methoxybenzene as a divergent precursor for multiple CNS drug classes.
Experimental Protocols
Disclaimer: These protocols are synthesized from patent literature (WO2012131539A1, US7868017B2) and standard organic synthesis principles. They must be validated in your specific laboratory context.
Protocol A: Synthesis of the Target Intermediate
Objective: Install the second chlorine atom at the C3 position via directed ortho-lithiation.
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Reagents:
-
Substrate: 2-Chloro-4-fluoro-1-methoxybenzene (1.0 eq)
-
Base: n-Butyllithium (1.2 eq, 2.5M in hexanes)
-
Electrophile: Hexachloroethane (1.3 eq)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Dissolve substrate in THF and cool to -78°C .
-
Add n-BuLi dropwise over 30 mins. The C3 proton (between Cl and F) is the most acidic due to the inductive effect of flanking halogens.
-
Stir for 1 hour at -78°C to ensure complete lithiation.
-
Add Hexachloroethane (dissolved in THF) dropwise.
-
Allow to warm to Room Temperature (RT) overnight.
-
Quench: Add saturated NH₄Cl solution.
-
-
Validation: Check by GC-MS. Target mass (M+) = 194/196/198 (isotope pattern).
Protocol B: Activation to the Phenol (Demethylation)
Objective: Reveal the hydroxyl group for coupling.
-
Reagents:
-
Procedure:
-
Dissolve substrate in dry Dichloromethane (DCM) at 0°C .
-
Add BBr₃ (2.0 eq) slowly.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Quench: Pour carefully onto ice/water (Exothermic!).
-
Extraction: Extract with DCM, wash with brine, dry over MgSO₄.
-
-
Result: Yields 2,3-Dichloro-4-fluorophenol .
-
Self-Validating Check: ¹H NMR will show the disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad phenol singlet (~5.5-6.0 ppm).
-
Structure-Activity Relationship (SAR) Logic
Why use this specific scaffold? The "Magic Methyl" effect is well known, but the "Strategic Halogen" effect is equally critical in modern drug design.
| Feature | Pharmacological Impact |
| 4-Fluoro | Metabolic Stability: Blocks the primary site of metabolic attack (para-oxidation). C-F bond is stronger than C-H, resisting CYP450. |
| 2,3-Dichloro | Conformational Control: The bulky chlorines force the phenyl ring to twist relative to the ether linkage (atropisomerism). This reduces entropy penalty upon binding to the receptor. |
| Tri-Halogen | Lipophilicity: Increases LogP by ~1.5 - 2.0 units compared to the non-halogenated anisole, essential for crossing the BBB. |
Visualization: Pharmacophore Logic
Figure 2: Deconstruction of the pharmacophore's contribution to drug efficacy.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.
-
Reactivity: The methoxy precursor is stable. The phenol derivative is acidic and corrosive.
-
Precaution: Avoid contact with strong oxidizing agents. During synthesis, BBr₃ is highly toxic and reacts violently with water; use in a fume hood with proper quenching protocols.
References
-
Pfizer Inc. (2012). Novel bicyclic pyridinones. Patent WO2012131539A1. Link
- Citation Context: Describes the synthesis of the intermediate and its use in Gamma-Secretase Modul
-
Organon Biosciences. (2008). 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Patent EP1934212A1. Link
- Citation Context: Details the use of the 2,3-dichloro-4-fluorophenol moiety in depression therapeutics.
-
ChemicalBook. (n.d.). 2,3-Dichloro-1-fluoro-4-methoxybenzene Product Entry. Link
-
Citation Context: Physical properties and CAS verification.[6]
-
-
GuideChem. (n.d.). 2,3-dichloro-4-fluorophenol Synthesis and Applications. Link
- Citation Context: Verification of the demethylation pathway and downstream applic
Sources
- 1. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,3-dichloro-1-fluoro-4-methoxybenzene | 1378832-35-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. guidechem.com [guidechem.com]
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Abstract
This guide provides a comprehensive technical framework for the precise determination of the molecular weight and confirmation of the chemical formula of 2,3-Dichloro-1-fluoro-4-methoxybenzene. Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and detailed experimental protocols necessary for unambiguous characterization. We will explore the synergistic application of mass spectrometry for molecular weight and isotopic pattern analysis, alongside elemental analysis for empirical formula validation. The causality behind methodological choices is explained to ensure robust, reproducible, and self-validating results, which are critical for quality control, synthetic chemistry, and regulatory compliance.
Introduction to the Analyte
2,3-Dichloro-1-fluoro-4-methoxybenzene is a substituted aromatic organohalogen compound.[1] Such molecules are often key intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials science applications.[2] The precise arrangement of chloro, fluoro, and methoxy groups on the benzene ring dictates the molecule's physicochemical properties, reactivity, and biological activity.
Therefore, the unequivocal confirmation of its molecular formula (C₇H₅Cl₂FO) and molecular weight is a foundational requirement for any research or development endeavor.[3][4] Inaccurate characterization can lead to failed syntheses, misinterpreted biological data, and significant delays in development timelines. This guide establishes the critical analytical methodologies required to ensure the identity and purity of this compound.
Compound Profile
A summary of the core physicochemical properties of 2,3-Dichloro-1-fluoro-4-methoxybenzene is essential before undertaking any analytical work. This data informs the selection of appropriate experimental conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅Cl₂FO | [3][4] |
| Average Molecular Weight | 195.02 g/mol | [4][5] |
| Monoisotopic Mass | 193.97217 Da | Calculated |
| CAS Number | 1378832-35-9 | [3][4] |
| Structure | Aromatic Ring Compound | [4] |
| Predicted LogP | 3.1411 | [4] |
Note: The distinction between average molecular weight (used for bulk chemical calculations) and monoisotopic mass (the mass of the molecule with the most abundant isotopes, critical for mass spectrometry) is fundamental. The presence of chlorine, with its two significant natural isotopes (³⁵Cl and ³⁷Cl), makes this distinction particularly important for this analyte.[6]
Analytical Strategy: A Dual-Pronged Approach
Logic Diagram: Integrated Analytical Workflow
Sources
- 1. Organohalogen compound | Definition, Examples, Uses, & Facts | Britannica [britannica.com]
- 2. 1-Chloro-2,3-difluoro-4-methoxybenzene|Supplier [benchchem.com]
- 3. 2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chemscene.com [chemscene.com]
- 5. 1378832-35-9|2,3-Dichloro-1-fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Technical Guide: Bioavailability and Toxicology of Fluorinated Dichloroanisoles
Executive Summary
Fluorinated dichloroanisoles (F-DCAs) represent a specialized chemical class situated at the intersection of environmental pollutants (polychlorinated anisoles) and medicinal chemistry bioisosteres. While polychlorinated anisoles (e.g., 2,4,6-trichloroanisole) are well-documented for their role in organoleptic defects (cork taint) and bioaccumulation, the introduction of fluorine into the dichloroanisole scaffold creates unique physicochemical shifts.
This guide provides a technical framework for evaluating the bioavailability and toxicity of F-DCAs. It focuses on the "Fluorine Effect" —how the substitution of hydrogen or chlorine with fluorine alters metabolic stability, lipophilicity, and toxicological endpoints.
Physicochemical Profiling & The Fluorine Effect[1]
To understand the bioavailability of F-DCAs, one must first quantify the structural impact of fluorination on the dichloroanisole core (typically 2,4-dichloroanisole).
Structural Dynamics
-
Lipophilicity (LogP): The replacement of Hydrogen with Fluorine generally increases lipophilicity (
), facilitating membrane permeability. However, it is less lipophilic than Chlorine ( ). Therefore, replacing a Chlorine with Fluorine in a trichloroanisole analog lowers the LogP, potentially improving solubility while maintaining metabolic blockade. -
Electronic Effects: The high electronegativity of fluorine (
) pulls electron density from the aromatic ring, deactivating it toward electrophilic aromatic substitution (e.g., metabolic oxidation). -
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H (99 kcal/mol) or C-Cl (81 kcal/mol) bond, rendering the fluorinated positions resistant to cytochrome P450-mediated hydroxylation.
Comparative Property Table
| Parameter | 2,4-Dichloroanisole (Reference) | 2,4-Dichloro-6-fluoroanisole (Target) | Impact on Bioavailability |
| Molecular Weight | 177.03 g/mol | 195.02 g/mol | Minimal impact on diffusion. |
| LogP (Predicted) | ~3.2 | ~3.45 | Increased passive transport; higher CNS penetration potential. |
| C-X Bond Energy | C-Cl: Weak | C-F: Very Strong | Metabolic Blockade: Prevents ring hydroxylation at the 6-position. |
| Polar Surface Area | 9.23 | 9.23 | Unchanged; absorption driven by lipophilicity. |
Bioavailability and Metabolism (ADME)
The core differentiator of F-DCAs is their metabolic fate. Standard anisoles undergo two primary Phase I metabolic pathways: O-demethylation and Ring Hydroxylation .
Metabolic Switching Mechanism
In non-fluorinated anisoles, P450 enzymes (specifically CYP2C and CYP3A families) often hydroxylate the aromatic ring at the most accessible position (para or ortho to the methoxy group).
-
Scenario A (No Fluorine): Rapid ring hydroxylation
Phase II Conjugation Excretion. -
Scenario B (Fluorinated): Fluorine at the sensitive position (e.g., C6) blocks hydroxylation. This forces the enzyme to attack the methoxy group (O-demethylation), converting the anisole into a fluorinated dichlorophenol .
Pathway Visualization
The following diagram illustrates the metabolic "shunting" caused by fluorination.
Figure 1: Metabolic shunting in fluorinated dichloroanisoles. The presence of fluorine at the C6 position blocks ring hydroxylation, forcing the pathway toward O-demethylation.
Toxicology Profile
The toxicity of F-DCAs is bipartite: the toxicity of the parent molecule and the toxicity of the stable phenol metabolite.
Mechanisms of Toxicity
-
AhR Activation (Dioxin-like Activity): Polyhalogenated anisoles can act as ligands for the Aryl Hydrocarbon Receptor (AhR). While less potent than dioxins, the increased lipophilicity and metabolic stability of F-DCAs may lead to prolonged receptor occupancy, inducing CYP1A1 expression and potential oxidative stress.
-
Uncoupling of Oxidative Phosphorylation: The metabolite (fluorinated dichlorophenol) is a weak acid. Like dinitrophenol, halogenated phenols can act as protonophores, uncoupling oxidative phosphorylation in mitochondria. This leads to ATP depletion and cytotoxicity.
-
Aquatic Toxicity: Based on 2,4-DCA data, F-DCAs are expected to be highly toxic to aquatic life (
mg/L) due to high bioconcentration factors (BCF).
Self-Validating Protocol: Cytotoxicity Assay
Do not rely on generic
Protocol: Hepatocyte ATP Depletion Assay
-
Cell Line: Primary rat hepatocytes (metabolically active) vs. HepG2 (low metabolic activity). Comparing these two validates if toxicity is parent-driven or metabolite-driven.
-
Dosing: Prepare F-DCA stock in DMSO. Dose cells at 0, 1, 10, 50, and 100
. -
Incubation: 24 hours.
-
Endpoint: Measure intracellular ATP using a luminescence assay (e.g., CellTiter-Glo).
-
Validation Check:
-
If HepG2 toxicity
Primary Hepatocyte toxicity Parent compound is toxic. -
If Primary Hepatocyte toxicity
HepG2 toxicity Metabolite (Phenol) is toxic.
-
Experimental Workflows
To rigorously study these compounds, use the following standardized workflows.
Synthesis and Purification
-
Precursor: Start with 2,4-dichloro-6-fluorophenol.
-
Methylation: React with Dimethyl Sulfate (DMS) or Methyl Iodide (
) in acetone with base. -
Purification: Silica gel chromatography (Hexane:Ethyl Acetate 95:5).
-
QC Check: NMR (
and ) is mandatory to confirm regiochemistry.
Bioavailability Workflow (Rat PK)
This workflow determines the oral bioavailability (
Figure 2: Pharmacokinetic study design for determining bioavailability.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Monserrat, J.P., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Link
-
PubChem. (2023). 2,4-Dichloroanisole Compound Summary. National Library of Medicine. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
United States EPA. (2022). Aquatic Life Criteria - Fluoride.[1] EPA.gov. Link
Sources
Methodological & Application
Application Note & Protocols: Synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene Derivatives
Introduction: The Significance of Fluorinated Aromatics
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and agrochemical design. Due to fluorine's high electronegativity and small size, its introduction can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity.[1][2] The title compound, 2,3-dichloro-1-fluoro-4-methoxybenzene, represents a versatile scaffold, combining the electronic and steric features of chlorine, the unique properties of fluorine, and the methoxy group's influence on solubility and metabolic pathways. This guide provides detailed, field-proven protocols for its synthesis, emphasizing the chemical rationale behind each procedural step to ensure reproducibility and high purity.
Retrosynthetic Analysis and Strategic Overview
A robust synthesis of the target compound can be envisioned through a multi-step pathway starting from commercially available precursors. The most logical and controllable approach involves the late-stage introduction of the fluorine atom via a Sandmeyer-type reaction on a substituted aniline. This strategy allows for the precise installation of the dichloro-methoxy pattern first, followed by the sensitive fluorination step.
The forward synthesis, therefore, proceeds through four key stages:
-
Methoxylation: Synthesis of 2,3-dichloroanisole from 1,2,3-trichlorobenzene.
-
Nitration: Regioselective nitration of 2,3-dichloroanisole to install a nitro group, the precursor to the amine.
-
Reduction: Conversion of the nitro group to an aniline.
-
Fluoro-dediazoniation: Diazotization of the aniline followed by a copper-mediated Sandmeyer-type reaction to yield the final product.
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from 1,2,3-trichlorobenzene to the final product.
Caption: Synthetic pathway for 2,3-Dichloro-1-fluoro-4-methoxybenzene.
Detailed Experimental Protocols
Part I: Synthesis of 2,3-Dichloroanisole (Precursor)
This procedure outlines a nucleophilic aromatic substitution to replace a chlorine atom with a methoxy group. The choice of a polar aprotic solvent like dimethylacetamide (DMAc) is critical as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.
Protocol:
-
Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 1,2,3-trichlorobenzene (1.0 mol, 181.5 g) and dimethylacetamide (DMAc, 600 mL).
-
Heat the stirred mixture to 125°C.
-
Add a 25% solution of sodium methoxide in methanol (1.1 mol) dropwise via an addition funnel, ensuring the internal temperature is maintained between 125-130°C.[3]
-
After the addition is complete, maintain the reaction temperature at 130°C for an additional 30 minutes to ensure complete conversion.
-
Cool the reaction mixture to room temperature and dilute with 1.5 L of water.
-
Extract the product into toluene (2 x 500 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure. The crude residue, which also contains the 2,6-dichloroanisole isomer, is purified by fractional distillation to yield pure 2,3-dichloroanisole (bp 140°C at 29 mmHg).[3][4]
Part II: Regioselective Nitration of 2,3-Dichloroanisole
This step employs standard electrophilic aromatic substitution conditions. The methoxy group is a strong ortho-, para-director, while the chloro groups are ortho-, para-directing but deactivating. The directing effects combine to strongly favor substitution at the C4 position (para to the methoxy group). Temperature control is crucial to prevent over-nitration and side reactions.
Protocol:
-
In a flask cooled to 0°C in an ice-salt bath, add concentrated sulfuric acid (200 mL).
-
Slowly add 2,3-dichloroanisole (0.5 mol, 88.5 g) to the sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.55 mol) to concentrated sulfuric acid (100 mL) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2,3-dichloroanisole, keeping the internal temperature between 0-10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.
-
The precipitated solid, 4-nitro-2,3-dichloroanisole, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral. Recrystallize from ethanol to obtain the pure product.
Part III: Reduction of 4-Nitro-2,3-dichloroanisole
The reduction of the nitro group to an amine is a fundamental transformation. While various reagents can achieve this, tin(II) chloride (SnCl₂) in ethanol is a reliable and high-yielding method that avoids the high pressures associated with catalytic hydrogenation.
Protocol:
-
To a solution of 4-nitro-2,3-dichloroanisole (0.2 mol, 44.4 g) in ethanol (500 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.9 mol, 203 g).
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize by adding a saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxyaniline.
-
Purify the product by column chromatography or recrystallization.
Part IV: Synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene via Fluoro-dediazoniation
This final step is a variation of the Sandmeyer reaction, a powerful method for converting anilines to a wide range of functional groups via a diazonium salt intermediate.[5][6] The process is a radical-nucleophilic aromatic substitution.[5] Modern protocols often utilize copper(I) catalysts to facilitate the transformation.[7][8] Strict temperature control below 5°C during diazotization is imperative to prevent the unstable diazonium salt from decomposing.
Protocol:
-
Diazotization:
-
Suspend 2,3-dichloro-4-methoxyaniline (0.1 mol, 19.2 g) in a mixture of concentrated HCl (50 mL) and water (100 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (0.11 mol, 7.6 g) in water (30 mL) and add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5°C.
-
Stir for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Fluoro-dediazoniation:
-
In a separate reaction vessel (preferably a fume hood-safe polymer vessel), prepare a solution containing a suitable fluoride source and a copper(I) catalyst (e.g., CuF or generated in situ from CuCl). The use of anhydrous conditions can be critical.
-
Slowly add the cold diazonium salt solution to the fluoride/catalyst mixture. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours after gas evolution ceases.
-
Extract the final product with a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,3-dichloro-1-fluoro-4-methoxybenzene.
-
Data and Reagent Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| I | 1,2,3-Trichlorobenzene | Sodium methoxide | DMAc | 125-130 | 60-70%[4] |
| II | 2,3-Dichloroanisole | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 85-95% |
| III | 4-Nitro-2,3-dichloroanisole | SnCl₂·2H₂O | Ethanol | Reflux | >90% |
| IV | 2,3-Dichloro-4-methoxyaniline | 1. NaNO₂, HCl 2. Cu(I)/F⁻ source | Water/Acid | 0-5 | 40-60% |
Safety and Handling
-
1,2,3-Trichlorobenzene: Toxic and an environmental hazard. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Use extreme caution and appropriate PPE. Always add acid to water, never the reverse. Nitration reactions can be highly exothermic and must be strictly temperature-controlled.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water.
-
Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state. Always keep them in a cold solution and use them immediately after preparation.
-
Fluoride Sources: Can be highly toxic and corrosive. Handle with extreme care.
Conclusion
The multi-step synthesis presented provides a reliable and scalable pathway to 2,3-dichloro-1-fluoro-4-methoxybenzene. By understanding the underlying principles of each transformation—from nucleophilic substitution and electrophilic nitration to the final copper-mediated fluoro-dediazoniation—researchers can confidently produce this valuable chemical building block. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. This protocol serves as a foundational guide, which can be further optimized for specific laboratory or industrial-scale applications.
References
-
PrepChem. Synthesis of 2,3-dichloroanisole. Available from: [Link]
-
Semantic Scholar. Study on Novel Synthesis of 2,3-Dichloroanisole. Available from: [Link]
- Google Patents. CN102964225A - Preparation method of 2, 3-dichloroanisole.
-
ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available from: [Link]
- Google Patents. CA1081260A - Method of preparing 2,3-dichloroanisole.
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
PrepChem. Synthesis of 2,3-dichloro-2',4-dimethoxybenzophenone. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
ResearchGate. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available from: [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Patsnap. Preparation method of 2,3-dichloro-4-hydroxyaniline. Available from: [Link]
- Google Patents. CN105732403A - Preparation method of 2,3-dichloro-4-hydroxyaniline.
- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
-
Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Available from: [Link]
- Google Patents. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- Google Patents. WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.
-
PubChem. 1-(Dichloromethyl)-3-fluorobenzene. Available from: [Link]
-
PubChem. 1-(Dichloromethyl)-2-(trifluoromethyl)benzene. Available from: [Link]
-
Finetech Industry Limited. 2,3-dichloro-1-fluoro-4-methoxybenzene. Available from: [Link]
-
PrepChem. Synthesis of Step A: 2',3'-Dichloro-4'-methoxyisobutyrophenone. Available from: [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]
-
Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. Available from: [Link]
Sources
- 1. 氟化 [sigmaaldrich.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. prepchem.com [prepchem.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: 2,3-Dichloro-1-fluoro-4-methoxybenzene as a Strategic Building Block in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Discipline: Organic Synthesis & Medicinal Chemistry
Executive Summary
In modern drug discovery, the precise decoration of aromatic scaffolds with halogens is a fundamental strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) [1] is a highly substituted, electron-deficient aromatic building block[2]. Its unique substitution pattern—featuring a hydrogen-bond-accepting methoxy group flanked by sterically demanding and metabolically stable halogens—makes it an invaluable precursor in the synthesis of complex therapeutics, particularly in the development of neurodegenerative disease treatments such as Gamma-Secretase Modulators (GSMs)[3].
This application note details the physicochemical rationale for utilizing this building block, the causality behind its synthetic transformations, and validated protocols for its integration into drug discovery workflows.
Physicochemical Rationale & Structural Advantages
The incorporation of 2,3-dichloro-1-fluoro-4-methoxybenzene into an API scaffold provides several distinct medicinal chemistry advantages:
-
Metabolic Shielding: The presence of the fluorine and chlorine atoms blocks cytochrome P450-mediated aromatic oxidation at the ortho and meta positions.
-
Lipophilicity and Permeability: The multi-halogenated motif significantly increases the
of the resulting molecule, enhancing blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) targets[3]. -
Synthetic Versatility: The methoxy group serves as a stable, masked phenol. It can survive harsh upstream cross-coupling or lithiation conditions and be selectively deprotected late-stage to yield a nucleophilic phenol for etherification or Mitsunobu reactions.
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Relevance to Drug Design |
| CAS Number | 1378832-35-9[1] | Unique chemical identifier for procurement. |
| Molecular Formula | C₇H₅Cl₂FO[1] | Highly halogenated low-molecular-weight fragment. |
| Molecular Weight | 195.02 g/mol [1] | High ligand efficiency contribution. |
| Physical State | Solid (at RT) | Ease of handling and precise stoichiometric weighing. |
| Reactivity Profile | Electron-deficient ring | Resistant to electrophilic aromatic substitution; primed for nucleophilic aromatic substitution (S_NAr) or directed metalation. |
Application Context: Gamma-Secretase Modulators (GSMs)
One of the most prominent applications of 2,3-dichloro-1-fluoro-4-methoxybenzene is in the synthesis of bicyclic pyridinones, which act as Gamma-Secretase Modulators (GSMs) for the treatment of Alzheimer's Disease[3].
Unlike Gamma-Secretase Inhibitors (GSIs) that completely halt enzyme activity and cause severe off-target toxicity (e.g., Notch signaling disruption), GSMs allosterically modulate the
Fig 1. Modulation of the APP cleavage pathway by GSMs to reduce toxic Aβ42.
Synthetic Workflows & Experimental Protocols
To utilize this building block effectively, chemists typically synthesize it via directed ortho-lithiation, followed by demethylation to unveil the reactive phenol[3].
Workflow Overview
Fig 2. Synthetic workflow from precursor to GSM API via BBr3 demethylation.
Protocol A: Synthesis via Directed Ortho-Lithiation
Objective: Introduce a second chlorine atom at the 3-position of 2-chloro-4-fluoro-1-methoxybenzene.
Causality & Mechanism: The highly electronegative fluorine and chlorine atoms, combined with the coordinating ability of the methoxy oxygen, acidify the proton at the 3-position. Treatment with a strong base (
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-chloro-4-fluoro-1-methoxybenzene (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure strict temperature control to prevent unwanted benzyne formation or solvent attack by the organolithium species.
-
Lithiation: Dropwise add
-butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 eq) over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation. -
Electrophilic Trapping: Dissolve hexachloroethane (12.0 mmol, 1.2 eq) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture at -78 °C.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl, 30 mL).
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes) to yield 2,3-dichloro-1-fluoro-4-methoxybenzene as a solid.
Protocol B: Lewis Acid-Mediated Demethylation
Objective: Unmask the methoxy group to yield 2,3-dichloro-4-fluorophenol for downstream API coupling[3]. Causality & Mechanism: Boron tribromide (BBr₃) is a powerful Lewis acid. The boron atom coordinates to the lone pair of the methoxy oxygen, forming an oxonium ion adduct. The nucleophilic bromide ion then attacks the sterically accessible methyl group via an S_N2 mechanism, expelling methyl bromide gas and leaving a boron phenoxide intermediate[7]. Aqueous workup hydrolyzes the boron-oxygen bond to yield the free phenol. This method is chosen over acidic cleavage (e.g., HBr/HI) because it proceeds at low temperatures, preserving the integrity of the halogenated ring[8][9].
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under argon, dissolve 2,3-dichloro-1-fluoro-4-methoxybenzene (5.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 25 mL).
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.0 M in CH₂Cl₂, 6.0 mmol, 1.2 eq) dropwise. Safety Note: BBr₃ reacts violently with water and evolves toxic HBr gas; perform strictly inside a fume hood.
-
Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 2–4 hours.
-
Quenching (Self-Validating Step): Cool the flask to 0 °C. Cautiously add methanol (5 mL) dropwise to quench excess BBr₃, followed by water (20 mL). A vigorous exothermic reaction confirms the destruction of unreacted BBr₃.
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic phases, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove residual acid, dry over Na₂SO₄, and concentrate.
-
Isolation: The resulting 2,3-dichloro-4-fluorophenol can be used directly in subsequent Mitsunobu reactions or purified via recrystallization if necessary.
Table 2: Optimization of Demethylation Conditions
Data summarized from standard ether cleavage optimization studies highlighting the superiority of BBr₃ for this specific substrate class.
| Reagent System | Temperature | Reaction Time | Yield (%) | Mechanistic Observation |
| HBr (48% aq) / Reflux | 120 °C | 24 h | < 20% | Substrate volatility and poor solubility limit conversion. |
| AlCl₃ / Thiourea | 80 °C | 12 h | 45% | Partial dechlorination observed due to harsh Lewis acidity[9]. |
| BBr₃ / CH₂Cl₂ | -78 °C to RT | 3 h | 92% | Clean S_N2 cleavage of the methyl group; halogens preserved[7]. |
Conclusion
2,3-Dichloro-1-fluoro-4-methoxybenzene is a highly specialized building block that empowers medicinal chemists to navigate the complex multi-parameter optimization required in CNS drug discovery. By understanding the electronic effects of its substituents, researchers can execute precise ortho-lithiations and selective deprotections, ultimately yielding robust, metabolically stable APIs such as next-generation Gamma-Secretase Modulators.
References
- Finetech Industry Limited.2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9.
- ChemScene.2,3-Dichloro-1-fluoro-4-methoxybenzene Product Information.
- Sigma-Aldrich.2,3-dichloro-1-fluoro-4-methoxybenzene | 1378832-35-9.
- Google Patents (WO2012131539A1).Novel bicyclic pyridinones.
- Frontiers.The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease.
- NIH / PMC.Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease.
- Chemistry Stack Exchange.Aromatic ether to phenol reagents (BBr3 Mechanism).
- ResearchGate.An efficient method for demethylation of aryl methyl ethers.
- Google Patents (WO2006061666A2).A new process for the preparation of phenolic hydroxy-substituted compounds.
Sources
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Application Note: Regioselective SNAr Protocols for 2,3-Dichloro-1-fluoro-4-methoxybenzene
This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reactivity profile of 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS 1378832-35-9), a highly functionalized haloarene scaffold used in the synthesis of neuroactive bicyclic pyridinones and other CNS-targeting therapeutics.
Executive Summary
2,3-Dichloro-1-fluoro-4-methoxybenzene (referred to herein as DcFMB ) represents a challenging but valuable electrophile for Nucleophilic Aromatic Substitution (SNAr). Its substitution pattern creates a unique "push-pull" electronic environment:
-
Activation: The C1-Fluorine is activated by the strong inductive withdrawal (-I) of the adjacent ortho-Chloro (C2) and meta-Chloro (C3) substituents.
-
Deactivation: The para-Methoxy group (C4) exerts a strong resonance donation (+R) effect, which typically deactivates the ring toward nucleophilic attack.
This guide provides optimized protocols to overcome the electronic deactivation of the methoxy group and achieve high-yield, regioselective displacement of the C1-Fluorine atom, avoiding common side reactions such as demethylation or substitution at the chlorinated positions.
Mechanistic Analysis & Regioselectivity
Successful functionalization of DcFMB requires understanding the competition between the leaving group ability and the electronic effects of the ring substituents.
The Hierarchy of Reactivity
In polyhalogenated arenes, the site of nucleophilic attack is determined by the stability of the Meisenheimer complex intermediate.
-
C1-F (Primary Site): Fluorine is the superior leaving group in SNAr due to its high electronegativity, which stabilizes the transition state of the rate-determining nucleophilic addition. Despite the para-methoxy deactivation, the inductive activation from the ortho-Cl (C2) makes C1 the most electrophilic site.
-
C2-Cl (Sterically Blocked): While electronically activated by the flanking F and Cl, this position is sterically crowded ("buttressed") by substituents at C1 and C3, preventing effective nucleophilic approach.
-
C3-Cl (Deactivated): This position is ortho to the methoxy group. Attack here places negative charge density directly on the carbon bearing the electron-donating oxygen (C4), which is energetically unfavorable due to lone-pair repulsion.
Visualization of Reaction Pathways
The following diagram illustrates the electronic logic dictating the regioselectivity.
Caption: Regioselectivity map for DcFMB. The C1-F bond is the exclusive site of reaction due to the 'Polyhalogen Effect' overcoming the methoxy deactivation.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This protocol is optimized for secondary amines (e.g., morpholine, piperazine) which are common motifs in CNS drug discovery.
Reagents:
-
Substrate: DcFMB (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (anhydrous) or NMP
Procedure:
-
Setup: In a pressure-rated vial (to contain volatile amines), dissolve DcFMB (100 mg, 0.51 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add finely ground, anhydrous
(141 mg, 1.02 mmol) followed by the amine (0.61 mmol). -
Reaction: Seal the vial and heat to 100°C for 4–6 hours.
-
Note: The elevated temperature is required to overcome the deactivating effect of the para-OMe group.
-
-
Monitoring: Monitor by HPLC/UPLC. The starting material (RT ~ X min) should disappear, replaced by a more polar product peak.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 85–95% isolated yield.
Protocol B: C-O Bond Formation (Etherification)
Used to synthesize biaryl ethers, a common scaffold in agrochemicals and late-stage pharmaceutical intermediates.
Reagents:
-
Substrate: DcFMB (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: DMF or DMAc
Procedure:
-
Pre-complexation: In a dry flask, combine the phenol (0.56 mmol) and
(250 mg, 0.77 mmol) in DMF (2.0 mL). Stir at RT for 15 mins to generate the phenoxide in situ. -
Coupling: Add DcFMB (100 mg, 0.51 mmol) as a solution in DMF (0.5 mL).
-
Reaction: Heat to 110°C for 8–12 hours.
-
Critical Step: Cesium carbonate is preferred over potassium carbonate due to the "Cesium Effect" (higher solubility and "naked" anion reactivity) which is crucial for this deactivated electrophile.
-
-
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil, extract with diethyl ether.
Protocol C: Demethylation (Access to Phenols)
While not an SNAr reaction, many researchers using this scaffold require the free phenol (2,3-dichloro-4-fluorophenol). The methoxy group in DcFMB is robust but can be cleaved if desired.
-
Reagent:
(1.0 M in DCM). -
Conditions: -78°C to 0°C.
-
Warning: Do not use thiolate nucleophiles (e.g., NaSMe) for SNAr if you wish to retain the methoxy group, as thiolates can cause SN2 attack at the methyl group, leading to demethylation.
Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex). |
| Leaving Group | Fluorine (C1) | F is displaced >100x faster than Cl in these systems. |
| Temperature | 90°C – 120°C | High energy barrier due to electron-donating OMe group requires thermal activation. |
| Base | Larger cation radius improves nucleophile solubility and reactivity. |
Common Pitfalls:
-
Low Conversion: Often caused by wet solvents. The fluoride ion produced is a strong base in non-aqueous media and can form HF if water is present, stalling the reaction or corroding glass. Use anhydrous solvents and add 3Å molecular sieves.
-
Regioisomers: If C-Cl displacement is observed (rare), lower the temperature and switch to a less bulky nucleophile to favor the C-F pathway.
References
-
Synthesis of Bicyclic Pyridinones
- Context: DcFMB is identified as a key intermediate in the synthesis of bicyclic pyridinones for treating neurodegener
-
Source: Pfizer Inc. (2012). Novel bicyclic pyridinones. WO2012131539A1.
-
SNAr Regioselectivity Rules
- Context: General principles governing the displacement of Fluorine vs.
-
Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
-
Cesium Effect in Etherification
- Context: Utilization of cesium carbonate to enhance SNAr yields on deactivated substr
-
Source: Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis). Cesium Carbonate in Organic Synthesis.
-
Demethylation Protocols
- Context: Conversion of the methoxy precursor to the active phenol as described in related patent liter
-
Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
Application Note: Demethylation Procedures for 2,3-Dichloro-1-fluoro-4-methoxybenzene
Strategic Rationale & Mechanistic Overview
The synthesis of highly substituted halogenated phenols, such as 2,3-dichloro-4-fluorophenol, frequently relies on the demethylation of their corresponding anisole precursors[1]. For substrates like 2,3-dichloro-1-fluoro-4-methoxybenzene, the presence of multiple electron-withdrawing halogens (one fluorine and two chlorines) significantly deactivates the aromatic ring.
While harsh acidic conditions (e.g., refluxing HBr/AcOH) or high-temperature nucleophilic methods are traditional choices for ether cleavage, they pose a severe risk of unwanted side reactions for this specific substrate, including defluorination or nucleophilic aromatic substitution (SNAr)[2].
Boron tribromide (BBr₃) is the premier reagent for this transformation. It operates under mild conditions (typically -78°C to room temperature) and relies on the extreme Lewis acidity of boron rather than brute-force nucleophilicity, preserving the integrity of the fragile C-F and C-Cl bonds[3]. Recent computational and kinetic studies have re-evaluated the classical 1:1 stoichiometric model of BBr₃ demethylation, demonstrating that the reaction initiates with the rapid formation of a Lewis acid-base complex, followed by C-O bond cleavage via a multi-cycle mechanism that releases methyl bromide (CH₃Br) and forms a borate ester intermediate[4].
Physicochemical Properties
Table 1: Substrate and Product Characterization
| Property | Substrate (Ether) | Target Product (Phenol) |
| Chemical Name | 2,3-Dichloro-1-fluoro-4-methoxybenzene | 2,3-Dichloro-4-fluorophenol |
| CAS Number | 1378832-35-9 | 934180-45-7[1] |
| Molecular Formula | C₇H₅Cl₂FO | C₆H₃Cl₂FO |
| Molecular Weight | 195.02 g/mol | 180.99 g/mol |
| Electronic Profile | Deactivated, electron-deficient | Acidic phenol (low pKa) |
Reaction Workflow & Mechanism
The following diagram illustrates the physical workflow mapped directly to the mechanistic states of the BBr₃ demethylation process.
Workflow and mechanistic stages of BBr3-mediated demethylation of halogenated anisoles.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Every physical action is paired with an observable chemical consequence to ensure reproducibility and high yield.
A. Preparation & Complexation
-
Equipment Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a continuous nitrogen/argon inlet. Moisture must be strictly excluded, as it rapidly hydrolyzes BBr₃ to hydrobromic and boric acids, destroying the reagent's Lewis acidity[3].
-
Substrate Dissolution: Dissolve 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Causality: The initial Lewis acid-base complexation is highly exothermic; cryogenic cooling prevents localized superheating and tar formation[5].
-
Reagent Addition: Slowly add BBr₃ (1.0 M solution in DCM, 1.5 equivalents) dropwise via the dropping funnel. A white precipitate or a color change (often pale yellow) may be observed as the complex forms[3].
B. Cleavage & Thermal Activation
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25°C).
-
Reaction Monitoring: Stir the mixture for 12–16 hours under inert atmosphere. Causality: While complexation is instantaneous, the actual C-O bond cleavage (methyl transfer to bromide) is the rate-determining step and requires higher thermal energy[4]. Monitor via TLC (Hexanes/EtOAc); the product phenol will stain strongly with KMnO₄ and exhibit a lower Rf value than the starting ether.
C. Quenching & Isolation
-
Quenching: Re-cool the flask to 0°C using an ice bath. Carefully add a 1:1 mixture of methanol and water dropwise. Caution: This step is violently exothermic and generates corrosive HBr gas[3]. The quench hydrolyzes the intermediate borate ester to the final phenol[5].
-
pH Adjustment (Critical Step): Due to the strong inductive effects of the fluorine and chlorine atoms, 2,3-dichloro-4-fluorophenol is significantly more acidic than standard phenol. Verify that the aqueous layer is strictly acidic (pH < 3) using 1M HCl. If the pH is basic or neutral, the product will deprotonate and be lost in the aqueous phase[5].
-
Extraction: Extract the aqueous phase three times with DCM or methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2,3-dichloro-4-fluorophenol.
Quantitative Data & Optimization
To achieve maximum efficiency, the stoichiometry and thermal profile must be tightly controlled. The table below summarizes the causality behind optimization parameters.
Table 2: Reaction Optimization Parameters
| BBr₃ Equivalents | Temperature Profile | Reaction Time | Expected Yield | Observation / Causality |
| 1.0 eq | -78°C to RT | 12 h | < 60% | Incomplete conversion due to multi-cycle kinetic barriers and electron-deficient substrate[4]. |
| 1.5 eq | -78°C to RT | 16 h | > 85% | Optimal balance of complete cleavage and minimal side reactions[5]. |
| 3.0 eq | 0°C to RT | 24 h | ~ 80% | Excess reagent leads to difficult workup, heavy fuming, and potential emulsion formation during extraction. |
References
-
[1] Title: 2,3-DICHLORO-4-FLUOROPHENOL synthesis | Source: chemicalbook.com | URL: 1
-
Title: 2,3-dichloro-1-fluoro-4-methoxybenzene | 1378832-35-9 | Source: sigmaaldrich.com | URL: Link
-
[5] Title: Technical Support Center: Demethylation of 4-Fluoroanisole | Source: benchchem.com | URL: 5
-
[2] Title: Efficient demethylation of aromatic methyl ethers with HCl in water | Source: kuleuven.be | URL: 2
-
[3] Title: 3 - Organic Syntheses Procedure | Source: orgsyn.org | URL: 3
-
[4] Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Source: nih.gov | URL: 4
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Abstract
This technical guide provides detailed application notes and protocols for the strategic use of 2,3-dichloro-1-fluoro-4-methoxybenzene in palladium-catalyzed cross-coupling reactions. This versatile, polysubstituted aromatic compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of two distinct chlorine atoms, influenced by the electronic effects of the fluorine and methoxy substituents, allows for regioselective functionalization. This guide offers in-depth protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, complete with mechanistic insights, catalyst selection rationale, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Polysubstituted aromatic rings are foundational motifs in a vast array of functional molecules. 2,3-Dichloro-1-fluoro-4-methoxybenzene, in particular, offers a unique substitution pattern that is highly attractive for medicinal chemistry and materials science. The fluorine and methoxy groups can significantly influence the pharmacokinetic properties and metabolic stability of drug candidates.[1] The two chlorine atoms provide orthogonal handles for sequential, regioselective cross-coupling reactions, enabling the rapid diversification of molecular scaffolds.
The primary challenge and opportunity in utilizing this substrate lies in controlling the regioselectivity of the initial cross-coupling reaction. The electronic and steric environment of the two carbon-chlorine (C-Cl) bonds dictates their relative reactivity towards the palladium catalyst. Understanding these factors is paramount for predictable and high-yielding synthetic outcomes.
The Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions of dihaloarenes, the site of the initial reaction is typically governed by a combination of electronic and steric effects.[2] For 2,3-dichloro-1-fluoro-4-methoxybenzene, the C2-Cl bond is flanked by a chlorine and a fluorine atom, while the C3-Cl bond is situated between a chlorine and a methoxy group.
Generally, oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step.[3] This step is favored at the more electron-deficient carbon center. The fluorine atom at C1 is strongly electron-withdrawing, which is expected to render the C2 position more electrophilic than the C3 position. Conversely, the methoxy group at C4 is electron-donating, which would slightly decrease the electrophilicity of the C3 position. Therefore, it is generally anticipated that the initial cross-coupling reaction will preferentially occur at the C2 position. However, the choice of palladium catalyst, and particularly the phosphine ligand, can sometimes override these intrinsic substrate biases.[2]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed, step-by-step protocols for three of the most synthetically valuable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[3][4] The reaction of 2,3-dichloro-1-fluoro-4-methoxybenzene with an arylboronic acid is expected to proceed selectively at the C2 position to yield the corresponding mono-arylated product.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2,3-dichloro-1-fluoro-4-methoxybenzene.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL total volume).
-
Reaction Conditions: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
Data Table: Suzuki-Miyaura Coupling Conditions and Expected Outcomes
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 6 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | Good to Excellent |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 4 | Good |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.[5][6] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with sterically hindered or electron-rich aryl chlorides.[7]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2,3-dichloro-1-fluoro-4-methoxybenzene.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a solution of 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 mmol) in dry, degassed toluene (5 mL). Then, add the amine (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 80-110 °C. Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by flash column chromatography.[7][8]
Data Table: Buchwald-Hartwig Amination Conditions and Expected Outcomes
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | Excellent |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | Good |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 16 | Good |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Caption: Sonogashira coupling of 2,3-dichloro-1-fluoro-4-methoxybenzene.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask, combine 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equivalents). Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS. These reactions are often complete within 2-6 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Data Table: Sonogashira Coupling Conditions and Expected Outcomes
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 25 | 4 | Excellent |
| 1-Hexyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | DIPA | DMF | 50 | 3 | Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | Toluene | 60 | 6 | Good to Excellent |
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere to prevent catalyst deactivation.
-
Degassed Solvents: The use of degassed solvents is crucial to minimize oxidation of the palladium(0) catalyst.
-
Ligand Selection: For challenging substrates, screening a variety of phosphine ligands is often necessary to achieve optimal results. Bulky, electron-rich ligands are generally preferred for coupling with aryl chlorides.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.
-
Troubleshooting Poor Yields: If yields are low, consider increasing the catalyst loading, screening different ligands and bases, or increasing the reaction temperature and time.
Conclusion
2,3-Dichloro-1-fluoro-4-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex aromatic compounds. By understanding the principles of regioselectivity and employing the appropriate palladium catalyst systems, researchers can effectively functionalize this substrate through a variety of cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in diverse research and development endeavors.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
- Correa, A., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 45(6), 868–878.
- Yang, B., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 579-584.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Ghavimi, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Chen, H., et al. (2024).
- Luthe, G. M., et al. (2009). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Chemosphere, 77(5), 636-42.
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Liron, F., et al. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. The Journal of Organic Chemistry, 72(6), 2220–2223.
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- El-Ghanam, A. M., & El-Gazzar, A. A. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 333-344.
- Wang, C., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 25(48), 8740–8745.
- Serebryannikova, A. V., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4756.
- Al-dujaili, A. H., & Al-Zayadi, A. H. (2026). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Journal of Heterocyclic Chemistry, 63(2), e20250109.
- Dai, X., et al. (2003). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 5(18), 3131–3134.
- Chen, Y., et al. (2021). Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts. Organic Letters, 23(15), 5850–5855.
- Zultanski, S. L., & Gower, N. J. (2021). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv.
- Amii, H., & Uneyama, K. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Hosoya, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 2586-2595.
- Powers, D. C., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination.
- Legault, C. Y., et al. (2007). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Gîrbea, A.-S., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Luthe, G. M., et al. (2009). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): Synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Scilit.
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Application Note: Regioselective Friedel-Crafts Acylation of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Introduction & Mechanistic Rationale
The synthesis of highly functionalized acetophenones is a critical workflow in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The substrate 2,3-dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) presents a unique challenge for electrophilic aromatic substitution (EAS) due to its dense functionalization and conflicting electronic directing effects.
This application note details the optimized Friedel-Crafts acylation of this tetra-substituted halobenzene. To design a successful and self-validating protocol, we must first analyze the regioselectivity dictated by the substrate's electronics:
-
C4 Methoxy (-OMe): Strongly activating via resonance; ortho/para-directing.
-
C1 Fluoro (-F): Weakly deactivating via induction, but ortho/para-directing via resonance.
-
C2 & C3 Chloro (-Cl): Weakly deactivating; ortho/para-directing.
The benzene ring has only two available positions for substitution: C5 and C6 . The para position to the methoxy group (C1) is blocked by fluorine. Therefore, the methoxy group strongly directs the incoming acylium electrophile to its ortho position (C5 ). Conversely, the C6 position is meta to the methoxy group (highly disfavored) and ortho to the deactivating fluorine. Consequently, the transition state for electrophilic attack at C5 is significantly stabilized by the resonance electron donation from the methoxy oxygen, making C5 the overwhelmingly favored site for acylation .
The resulting product is strictly regioselective: 1-(3,4-dichloro-5-fluoro-2-methoxyphenyl)ethanone .
Catalyst Selection & The Demethylation Pitfall
A common failure point in the acylation of heavily substituted anisoles is O-demethylation. While Aluminum Chloride (AlCl₃) is the standard Lewis acid for Friedel-Crafts acylations , it strongly coordinates with the methoxy oxygen. At elevated temperatures, subsequent nucleophilic attack by chloride leads to the cleavage of the ether bond, yielding an unwanted phenol byproduct .
Because the three halogens (F, Cl, Cl) collectively deactivate the ring, a robust Lewis acid is still required to drive the reaction. To balance reactivity with functional group tolerance, Titanium Tetrachloride (TiCl₄) is the optimal choice. It provides sufficient Lewis acidity to activate the acyl chloride while minimizing ether cleavage .
Table 1: Catalyst Optimization for Polyhalogenated Anisoles
| Catalyst | Relative Reactivity | Demethylation Risk | Optimal Temp (°C) | Eq. Required | Application Notes |
| AlCl₃ | Very High | High | 0–5 °C | 1.2 – 1.5 | Standard, but requires strict thermal control to prevent ether cleavage. |
| TiCl₄ | High | Low | 0–25 °C | 1.2 | Optimal. Preserves the methoxy group while overcoming halogen deactivation. |
| FeCl₃ | Moderate | Low | 25–40 °C | 1.5 | Milder alternative; requires longer reaction times for deactivated rings. |
| Sc(OTf)₃ | Low/Moderate | Very Low | 50 °C | 0.2 (Cat.) | Environmentally benign, but often yields low conversion for deactivated substrates. |
Experimental Workflow & Visualization
Figure 1: Workflow and regioselective pathway for the Friedel-Crafts acylation of the substrate.
Experimental Protocols
Protocol A: High-Fidelity TiCl₄-Mediated Acylation (Preferred)
This protocol is designed to maximize yield while completely suppressing O-demethylation.
Reagents:
-
2,3-Dichloro-1-fluoro-4-methoxybenzene: 10.0 mmol (1.95 g)
-
Acetyl chloride: 12.0 mmol (0.85 mL)
-
Titanium(IV) chloride (TiCl₄): 12.0 mmol (1.32 mL)
-
Anhydrous Dichloromethane (DCM): 25 mL
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Substrate Loading: Dissolve 1.95 g of the substrate in 15 mL of anhydrous DCM under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Electrophile Activation: Add 0.85 mL of acetyl chloride to the stirring solution.
-
Catalyst Addition: Dilute 1.32 mL of TiCl₄ in 10 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 15 minutes.
-
Validation Checkpoint: The solution will transition from colorless to a deep red/brown homogeneous mixture, confirming the successful generation of the active acylium-titanium complex.
-
-
Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (higher
) should disappear, replaced by a highly UV-active product spot (lower due to the polar ketone).
-
-
Acidic Quench: Carefully pour the reaction mixture into a vigorously stirring beaker containing 50 g of crushed ice and 10 mL of 1M HCl.
-
Causality Note: The acidic quench is mandatory to break the robust titanium-ketone coordination complex, preventing severe emulsion formation during extraction.
-
-
Workup & Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (ethanol) or silica gel chromatography.
Analytical Characterization & Self-Validation
To validate the regiochemical outcome of the reaction, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive. Because the substitution occurs exclusively at C5, the single remaining aromatic proton is located at C6 .
In the product 1-(3,4-dichloro-5-fluoro-2-methoxyphenyl)ethanone, the C6 proton is ortho to the fluorine atom at C5.
Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:
-
~2.60 ppm (s, 3H): Acetyl methyl protons.
-
~3.95 ppm (s, 3H): Methoxy protons.
-
~7.55 ppm (d,
Hz, 1H): Aromatic proton at C6.-
Validation Checkpoint: The appearance of this signal as a doublet with a coupling constant of ~9 Hz is the ultimate proof of success. It explicitly confirms that the proton is adjacent to the fluorine atom, proving that acylation occurred at C5 and not C6.
-
References
Application Note: Scalable Manufacturing Processes for 2,3-Dichloro-1-fluoro-4-methoxybenzene
Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The synthesis of highly functionalized halogenated building blocks, such as 2,3-dichloro-1-fluoro-4-methoxybenzene (also known as 2,3-dichloro-4-fluoroanisole), is a critical operation in the development of advanced pharmaceuticals and agrochemicals[1]. Achieving the precise 2,3-dichloro substitution pattern presents a formidable regioselectivity challenge. Traditional electrophilic aromatic substitution (EAS) fails due to the dominating electronic directing effects of the methoxy group. This application note details the mechanistic rationale and provides field-proven, scalable protocols utilizing Directed ortho-Metalation (DoM) via both continuous flow chemistry and non-cryogenic batch processing.
Mechanistic Rationale: Overcoming Regioselectivity Challenges
To understand the synthetic strategy, one must analyze the causality behind the failure of traditional methods. Direct electrophilic chlorination of the starting material, 2-chloro-4-fluoroanisole, predominantly yields the undesired 5-chloro or 6-chloro isomers. This misdirection is driven by the strong ortho/para-directing nature of the C1-methoxy group[2].
To override this electronic bias, Directed ortho-Metalation (DoM) is employed[3]. In 2-chloro-4-fluoroanisole, the C3-proton is uniquely flanked by the inductive electron-withdrawing effects of both the C2-chloro and C4-fluoro substituents. This synergistic effect significantly lowers the pKa of the C3-proton, making it the most thermodynamically and kinetically favorable site for deprotonation by a strong base[4]. Once the kinetically stable 3-metalated intermediate is formed, subsequent electrophilic chlorination exclusively yields the target 2,3-dichloro-1-fluoro-4-methoxybenzene[1].
Caption: Mechanistic divergence between traditional EAS and DoM for 2-chloro-4-fluoroanisole.
Process Chemistry & Scale-Up Strategy
While n-Butyllithium (n-BuLi) is highly effective for DoM, its application in large-scale batch manufacturing is severely limited. The lithiation is highly exothermic, and the resulting aryl lithium intermediate is prone to decomposition (e.g., benzyne formation) at temperatures above -78 °C. To ensure a scalable and safe manufacturing process, we utilize two advanced methodologies:
-
Continuous Flow Lithiation: Microreactor technology provides exceptional heat and mass transfer. This allows the n-BuLi metalation to be conducted at elevated temperatures (-20 °C) because the ultra-short residence time prevents intermediate decomposition before electrophilic quenching[5].
-
Non-Cryogenic Batch Metalation: By replacing n-BuLi with the Knochel-Hauser base (TMPMgCl·LiCl), the metalation can be performed in standard batch reactors at 0 °C to room temperature. The resulting arylmagnesium intermediate exhibits superior kinetic stability and functional group tolerance[6].
Experimental Protocols
Protocol A: Continuous Flow Synthesis (n-BuLi Pathway)
This protocol utilizes a continuous flow microreactor system to safely handle the highly reactive aryl lithium intermediate.
Caption: Continuous flow microreactor setup for the scalable DoM and chlorination sequence.
Step-by-Step Methodology:
-
System Priming: Flush the flow system with anhydrous THF. Set Residence Coil 1 to -20 °C and Residence Coil 2 to 0 °C.
-
Reagent Delivery:
-
Pump A: 2-Chloro-4-fluoroanisole (0.5 M in anhydrous THF) at 10.0 mL/min.
-
Pump B: n-BuLi (2.5 M in hexanes) at 2.2 mL/min (1.1 equiv).
-
Pump C: Hexachloroethane (C₂Cl₆, 1.0 M in THF) at 6.0 mL/min (1.2 equiv).
-
-
Lithiation (T-Mixer 1): Streams A and B intersect at T-Mixer 1. The mixture flows through Residence Coil 1 (Internal Volume = 6.1 mL) yielding a precise residence time of 30 seconds to form the 3-lithio intermediate.
-
Chlorination (T-Mixer 2): The lithiated stream intersects with Stream C at T-Mixer 2, proceeding into Residence Coil 2 (Internal Volume = 18.2 mL) for a 60-second residence time at 0 °C.
-
Collection & Quench: The output stream is continuously collected in a stirred vessel containing a 10% aqueous NH₄Cl solution to quench residual active species.
-
Self-Validation System: In-line ReactIR monitoring at the exit of Coil 1 tracks the disappearance of the C3-H stretch, ensuring steady-state conversion before the chlorination step. If the C-Li intermediate signal drops, the system automatically halts pumps to prevent unreacted material accumulation.
Protocol B: Scalable Batch Synthesis (TMPMgCl·LiCl Pathway)
This protocol is designed for facilities lacking flow infrastructure, utilizing the kinetically stable Knochel-Hauser base.
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged jacketed reactor with 2-chloro-4-fluoroanisole (1.0 equiv) and anhydrous THF (to 0.5 M). Cool the jacket to 0 °C.
-
Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 equiv) dropwise over 45 minutes. Maintain the internal temperature below 5 °C. Stir for 2 hours at 0 °C.
-
Electrophilic Quench: Dissolve N-Chlorosuccinimide (NCS, 1.3 equiv) in anhydrous THF and add dropwise to the metalated mixture. Allow the reaction to gradually warm to room temperature over 3 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation System: Reaction calorimetry (e.g., Mettler Toledo RC1) is utilized during the TMPMgCl·LiCl addition. The cessation of heat flow (exotherm) self-validates the completion of the metalation step, dictating the exact moment to initiate the NCS addition.
Quantitative Data & Process Comparison
The following table summarizes the operational parameters and yields for both scalable manufacturing strategies, allowing process chemists to select the optimal route based on facility capabilities.
| Parameter | Protocol A: Continuous Flow (n-BuLi) | Protocol B: Batch (TMPMgCl·LiCl) |
| Metalating Agent | n-Butyllithium (2.5 M) | TMPMgCl·LiCl (1.0 M) |
| Chlorinating Agent | Hexachloroethane (C₂Cl₆) | N-Chlorosuccinimide (NCS) |
| Operating Temperature | -20 °C (Lithiation), 0 °C (Quench) | 0 °C to 25 °C |
| Residence / Reaction Time | 90 seconds (Total Flow Time) | 5.75 hours (Total Batch Time) |
| Isolated Yield | 88 - 92% | 81 - 85% |
| Regioselectivity (C3 vs C5/C6) | > 99:1 | > 98:2 |
| Safety Profile | Excellent (Minimal inventory of active Li) | Good (Non-cryogenic, stable Mg-intermediate) |
| Scalability Limit | Pump capacity dependent ( kg/day continuous) | Reactor volume dependent (Batch limits) |
References
-
WO2012131539A1 - Novel bicyclic pyridinones. Google Patents. Describes the specific DoM transformation of 2-chloro-4-fluoro-1-methoxybenzene to 2,3-dichloro-1-fluoro-4-methoxybenzene using n-BuLi and hexachloroethane. URL:[1]
-
US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Google Patents. Highlights the failure of traditional chlorination on 4-fluoroanisole derivatives due to poor regioselectivity. URL:[2]
-
Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. Organic Process Research & Development. Discusses the foundational rules of DoM and the necessity of flow chemistry for unstable aryl lithiums. URL:[Link][3]
-
Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions. Organic Letters. Validates the use of continuous flow microreactors to stabilize highly reactive organolithium intermediates at elevated temperatures. URL:[Link][5]
-
LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. LMU München. Details the preparation and superior kinetic stability provided by the Knochel-Hauser base (TMPMgCl·LiCl) for batch scale-up. URL:[Link][6]
-
Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Angewandte Chemie. Explains the synergistic inductive effects that govern the pKa and deprotonation site in highly substituted arenes. URL:[Link][4]
Sources
- 1. WO2012131539A1 - Novel bicyclic pyridinones - Google Patents [patents.google.com]
- 2. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Note: Chemoselective Preparation of a Grignard Reagent from 2,3-Dichloro-1-fluoro-4-methoxybenzene
Abstract
This document provides a comprehensive guide for the synthesis of a Grignard reagent from 2,3-Dichloro-1-fluoro-4-methoxybenzene, a polysubstituted aromatic halide. The preparation of organomagnesium halides from aryl chlorides presents known challenges due to their lower reactivity compared to corresponding bromides and iodides.[1] Furthermore, the presence of multiple halogen atoms necessitates a protocol that favors chemoselective magnesium insertion. This application note details the theoretical considerations for regioselectivity, a robust step-by-step protocol for synthesis, methods for magnesium activation, and critical troubleshooting advice. The procedures outlined herein are designed for researchers in organic synthesis and medicinal chemistry who require access to complex, functionalized aryl Grignard reagents for constructing new carbon-carbon bonds.[2]
Introduction and Mechanistic Considerations
Grignard reagents (RMgX) are among the most powerful and versatile organometallic nucleophiles in synthetic organic chemistry.[3] Their formation involves the oxidative addition of magnesium metal to a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.[4] While the synthesis is conceptually straightforward, its practical application to less reactive or complex substrates requires careful control of reaction parameters.
1.1. The Challenge of Aryl Chlorides
The reactivity of organic halides in Grignard formation follows the trend I > Br > Cl >> F, which is inversely related to the carbon-halogen bond dissociation energy.[5] The high strength of the C-F bond renders it inert to magnesium insertion under standard conditions.[6] Aryl chlorides are significantly less reactive than aryl bromides, often leading to long induction periods and low yields.[1] This sluggish reactivity necessitates effective activation of the magnesium surface to remove the passivating magnesium oxide (MgO) layer and expose the reactive metal.[7]
1.2. Chemoselectivity with 2,3-Dichloro-1-fluoro-4-methoxybenzene
The substrate, 2,3-Dichloro-1-fluoro-4-methoxybenzene, presents a question of regioselectivity between two C-Cl bonds.
-
C2-Cl Bond: This position is ortho to the strongly electron-withdrawing fluorine atom and meta to the electron-donating methoxy group.
-
C3-Cl Bond: This position is meta to the fluorine atom and ortho to the methoxy group.
While a definitive prediction is complex without empirical data, the C-Cl bond at the C2 position may be more activated towards oxidative addition due to the ortho-fluoro substituent's strong inductive effect. However, steric hindrance could play a role. The protocol is designed to be robust for a generally unreactive aryl chloride, with the understanding that the precise isomeric composition of the resulting Grignard reagent should be confirmed experimentally, for instance, by derivatization followed by spectroscopic analysis (NMR, MS).
1.3. The Critical Role of Anhydrous Conditions
Grignard reagents are potent bases and are readily destroyed by protic sources, particularly water.[4][8] The presence of even trace amounts of moisture will quench the reagent, forming the corresponding arene (2,3-dichloro-1-fluoro-4-methoxy-benzene) and magnesium hydroxides, drastically reducing the yield. Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol
This protocol is designed for the safe and efficient synthesis on a laboratory scale. Strict adherence to anhydrous and inert atmosphere techniques is paramount.
2.1. Materials and Reagents
| Reagent/Material | Grade | Quantity (for ~10 mmol scale) | Supplier Suggestion |
| 2,3-Dichloro-1-fluoro-4-methoxybenzene | ≥98% | 1.95 g (10.0 mmol) | ChemScene (CS-0507076)[9] |
| Magnesium Turnings | ≥99.5% | 365 mg (15.0 mmol, 1.5 eq) | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | 40 mL | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | 1-2 small crystals (~10 mg) | Standard Supplier |
| 1,2-Dibromoethane | ≥99% | ~0.1 mL (2-3 drops) | Standard Supplier |
| Nitrogen or Argon Gas | High Purity, Dry | As needed | Local Gas Supplier |
2.2. Equipment
-
Three-neck round-bottom flask (100 mL), oven or flame-dried
-
Reflux condenser, oven or flame-dried
-
Dropping funnel (50 mL), oven or flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line) with bubbler
-
Heating mantle
-
Glass syringes and needles
2.3. General Synthesis Workflow
Caption: General workflow for Grignard reagent preparation.
2.4. Step-by-Step Procedure
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a gas inlet at the top), and the dropping funnel. Ensure all joints are well-sealed.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Magnesium Activation:
-
Remove the dropping funnel and quickly add the magnesium turnings (365 mg) to the reaction flask.
-
Add one or two small crystals of iodine. The iodine etches the MgO layer on the magnesium surface, revealing fresh metal.[10]
-
Rationale: This activation is crucial for initiating the reaction with unreactive aryl chlorides. The disappearance of the purple iodine color is an early indicator of activation.
-
-
Reaction Initiation:
-
Prepare a solution of 2,3-Dichloro-1-fluoro-4-methoxybenzene (1.95 g) in 25 mL of anhydrous THF in the dropping funnel.
-
Add approximately 2-3 mL of this solution to the magnesium turnings.
-
If the reaction does not start spontaneously (indicated by gentle bubbling or a slight exotherm), add 2-3 drops of 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas and is a reliable initiator.[11]
-
Gently warm the flask with a heating mantle. The initiation is marked by the disappearance of the iodine color and the onset of a gentle reflux of the THF solvent.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has been initiated, begin the dropwise addition of the remaining substrate solution from the dropping funnel at a rate that maintains a steady but controlled reflux. The reaction is exothermic.[11]
-
Causality: A slow addition rate is critical to prevent a buildup of unreacted aryl chloride, which could lead to a dangerous runaway reaction.[1] It also minimizes the primary side reaction, Wurtz coupling, where the formed Grignard reagent couples with another molecule of the aryl chloride.[12]
-
After the addition is complete (approx. 30-60 minutes), rinse the dropping funnel with an additional 5-10 mL of anhydrous THF and add it to the reaction flask.
-
Continue to stir the mixture under gentle reflux for an additional 1-3 hours to ensure complete consumption of the magnesium. The reaction mixture will typically appear grey and cloudy.[13]
-
-
Completion and Use:
-
Once the reaction is complete (most of the magnesium has been consumed), turn off the heating and allow the solution to cool to room temperature.
-
The resulting grey-to-brown solution of the Grignard reagent is now ready for use in subsequent reactions. Its concentration can be estimated based on the initial amount of the limiting reagent, or more accurately determined by titration.
-
Chemical Reaction Scheme
Caption: Proposed reaction for Grignard reagent formation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Passivated magnesium surface (MgO layer).2. Wet glassware or solvents.3. Substrate is highly unreactive. | 1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.2. Crush a few pieces of magnesium against the flask wall with a dry glass rod (with stirring off and under positive inert gas flow).3. Ensure all components are scrupulously dry. Repeat the setup with freshly dried materials.4. Consider using highly activated magnesium (e.g., Rieke Magnesium) for extremely difficult cases.[14][15] |
| Reaction starts but then stops | 1. Insufficient activation.2. All of the initially added substrate has been consumed before the bulk reaction sustains itself. | 1. Gently warm the mixture again.2. Add a small additional portion of the substrate solution. |
| Reaction becomes too vigorous | 1. Rate of addition of the aryl chloride is too fast.2. Insufficient heat dissipation. | 1. Immediately stop the addition.2. If necessary, cool the flask with a water or ice bath.3. Resume addition at a much slower rate once the reaction is under control. |
| Low yield of final product | 1. Incomplete reaction.2. Significant Wurtz coupling side reaction.3. Premature quenching by moisture or air. | 1. Increase the final reflux time.2. Ensure a slow, controlled addition of the substrate solution to keep its concentration low in the flask.3. Verify the integrity of the inert atmosphere setup and the dryness of all reagents and solvents. |
Safety and Handling
-
Anhydrous Ethers: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon standing in air. Use only fresh, anhydrous solvent from a sealed container.
-
Exothermic Reaction: Grignard reagent formation is exothermic and can be vigorous. The reaction must be monitored closely, especially during initiation and addition. Have an ice bath ready for emergency cooling.
-
Inert Atmosphere: All operations must be conducted under a dry nitrogen or argon atmosphere to prevent quenching of the reagent and to minimize fire risk.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times. All operations should be performed in a certified chemical fume hood.
References
-
Experiment 25 – The Grignard Reaction. (n.d.). Retrieved from University of Missouri–St. Louis website.
-
Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
-
Boudjouk, P. (1980). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.
-
Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906–910.
-
Wang, X.-j., et al. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters.
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal.
-
Aryl Grignards. (n.d.). University of Calgary Chemistry.
-
Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene. (2025). BenchChem.
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023). Chemistry Steps.
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
-
Grignard Reagents. (n.d.). Sigma-Aldrich.
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison Chemistry.
-
Grignard reagent. (n.d.). In Wikipedia. Retrieved March 7, 2026.
-
D'Ianni, J. D. (1928). The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus.
-
2,3-Dichloro-1-fluoro-4-methoxybenzene. (n.d.). ChemScene.
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities. Schnyderchemsafety.
-
Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Amherst Chemistry.
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
-
Kunz, N., et al. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
-
Grignard Reaction. (n.d.). University of Evansville.
-
Why don't Alkyl Fluorides form Grignard Reagents. (2023). Chemistry Stack Exchange.
-
Grignard Reagents: Powerful Tools for Synthesis. (2025). Organic Chemistry Academy.
Sources
- 1. schnyderchemsafety.com [schnyderchemsafety.com]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemscene.com [chemscene.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Application Note: Halogen-Lithium Exchange Protocols for 2,3-Dichloro-1-fluoro-4-methoxybenzene
Executive Summary
The functionalization of polyhalogenated anisoles is a critical operation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. 2,3-Dichloro-1-fluoro-4-methoxybenzene (commonly referred to as 2,3-dichloro-4-fluoroanisole) presents a unique synthetic challenge due to its multiple reactive sites: two carbon-chlorine bonds (C2 and C3) susceptible to halogen-metal exchange, and acidic aromatic protons (C5 and C6) prone to Directed ortho-Metalation (DoM).
This application note provides a comprehensive, self-validating protocol for the highly regioselective halogen-lithium exchange of this substrate. By leveraging thermodynamic and kinetic principles, researchers can precisely direct metalation to the C3 position, bypassing competitive pathways and ensuring high-fidelity downstream functionalization.
Mechanistic Insights: Controlling Regioselectivity
As a Senior Application Scientist, it is vital to understand why a reaction proceeds in a specific direction, rather than simply following a recipe. The regiocontrol in this substrate is governed by a competition between inductive activation and coordinative anchoring.
-
The Inductive Effect (C2 Activation): The highly electronegative fluorine atom at C1 inductively withdraws electron density, making the adjacent C2-Cl bond highly electrophilic. In the absence of coordinating groups, an alkyllithium reagent would naturally attack this position.
-
The Complex-Induced Proximity Effect (C3 Activation): The methoxy group (-OMe) at C4 is a powerful Directed Metalation Group (DMG)[1]. The oxygen lone pairs act as a Lewis base, coordinating the incoming lithium cation of n-butyllithium (n-BuLi). This pre-lithiation complex anchors the butyl anion in direct proximity to the C3-Cl bond[2].
Causality of Reagent and Solvent Selection: The Complex-Induced Proximity Effect (CIPE) drastically lowers the transition state energy for C3-Cl exchange, overriding the inductive effect of the fluorine atom. To ensure this pathway dominates, Tetrahydrofuran (THF) is used as the solvent. THF breaks down the stable hexameric aggregates of n-BuLi into more reactive tetramers and dimers, increasing the kinetic nucleophilicity required for a rapid halogen-metal exchange at cryogenic temperatures[3].
Furthermore, maintaining a strict -78 °C environment is non-negotiable. Ortho-haloaryllithium intermediates are thermodynamically unstable; allowing the temperature to rise above -40 °C prior to electrophilic quench will trigger the α-elimination of LiCl, generating a highly reactive benzyne (aryne) intermediate that rapidly polymerizes into intractable tar.
Reaction Pathway Visualization
Caption: Mechanistic pathway of CIPE-directed C3 halogen-lithium exchange in 2,3-dichloro-4-fluoroanisole.
Quantitative Analysis of Metalation Conditions
To assist in experimental design, the following table summarizes the causal relationship between the chosen reagent system and the resulting regiochemical outcome.
Table 1: Comparison of Metalation Conditions for 2,3-Dichloro-1-fluoro-4-methoxybenzene
| Reagent System | Solvent | Temp (°C) | Primary Reaction Pathway | Major Regioisomer | Yield (%) |
| n-BuLi (1.05 eq) | THF | -78 | Halogen-Lithium Exchange | C3-Lithio | >85 |
| t-BuLi (2.10 eq) | Et₂O / Pentane | -100 | Halogen-Lithium Exchange | C3-Lithio | >90 |
| LiTMP (1.10 eq) | THF | -78 | Directed ortho-Metalation | C5-Lithio (DoM) | ~75 |
| n-BuLi / TMEDA | Hexane | -20 | Aryne Formation / Degradation | N/A (Decomposition) | <10 |
Note: While t-BuLi provides slightly higher yields by driving the equilibrium via the generation of isobutylene and t-BuCl, n-BuLi is preferred for standard scale-up due to its safer handling profile and excellent CIPE compatibility.
Self-Validating Experimental Protocol: C3-Selective Halogen-Lithium Exchange
A robust protocol must not rely on blind faith. This methodology incorporates an In-Process Validation step, creating a self-validating system that ensures the reactive intermediate is successfully formed before committing expensive downstream electrophiles.
Materials Required:
-
2,3-Dichloro-1-fluoro-4-methoxybenzene (1.0 equiv, 10.0 mmol)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (50 mL)
-
Deuterium Oxide (D₂O) for validation quench
-
Desired Electrophile (e.g., anhydrous DMF, CO₂ gas, or an alkyl halide)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon three times. Add the 2,3-dichloro-1-fluoro-4-methoxybenzene (10.0 mmol) and dissolve in 50 mL of anhydrous THF.
-
Cryogenic Equilibration: Immerse the reaction flask in a dry ice/acetone bath. Crucial Step: Allow the solution to stir for at least 15 minutes to ensure the internal temperature reaches a homogenous -78 °C. Causality: Localized warm spots during base addition will trigger catastrophic aryne decomposition.
-
Lithiation: Using a pre-cooled, gas-tight syringe, add n-BuLi (4.2 mL, 10.5 mmol) dropwise down the inner wall of the flask over 10–15 minutes. The solution will typically transition to a pale yellow color.
-
Exchange Maturation: Stir the mixture at -78 °C for exactly 45 minutes to allow the CIPE-directed halogen-lithium exchange to reach completion.
-
In-Process Validation (Self-Validating Step):
-
Withdraw a 0.5 mL aliquot of the reaction mixture using a pre-cooled syringe.
-
Inject the aliquot immediately into an NMR tube or vial containing 0.5 mL of D₂O.
-
Perform a rapid micro-extraction with 1 mL of diethyl ether, evaporate the organic layer, and acquire a rapid ¹H and ¹⁹F NMR spectrum.
-
Validation Metric: The complete disappearance of the C3-Cl starting material and the appearance of a deuterium signal at the C3 position confirms the successful generation of 2-chloro-4-fluoro-3-lithioanisole. If unreacted starting material remains, extend the maturation time by 15 minutes.
-
-
Electrophilic Quench: Once validated, add the desired electrophile (1.2–1.5 equiv) in a single rapid portion. If using a gas (like CO₂), bubble it vigorously through the solution.
-
Workup: Remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours. Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for cryogenic halogen-lithium exchange and functionalization.
References
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition. Available at:[Link]
-
Snieckus, V., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews (PMC). Available at:[Link]
-
Chadwick, S. T., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Welcome to the technical support center for the synthesis of 2,3-dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Introduction: Navigating the Synthesis
The synthesis of poly-substituted aromatic rings like 2,3-dichloro-1-fluoro-4-methoxybenzene is a nuanced process. The precise arrangement of four different substituents on the benzene ring requires careful strategic planning to manage regioselectivity and prevent the formation of stubborn isomers. The pathway detailed here is a robust and well-established route in organic chemistry, proceeding through nitration, reduction, and a subsequent diazotization-fluorination reaction. Success hinges on rigorous control of reaction conditions and a deep understanding of the potential pitfalls at each stage.
This guide provides a logical framework for troubleshooting, structured in a question-and-answer format to address the specific challenges you may encounter.
Proposed Synthetic Pathway
The synthesis is best approached in three core stages starting from the commercially available 2,3-dichloroanisole. This pathway is designed to control the sequential introduction of the required functional groups.
Caption: Proposed synthetic workflow for 2,3-Dichloro-1-fluoro-4-methoxybenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is designed to reflect a real-world experimental challenge.
Step 1: Electrophilic Nitration of 2,3-Dichloroanisole
Core Challenge: Achieving high regioselectivity for the nitro group at the C4 position, para to the methoxy group, while avoiding over-reaction.
Q1: My reaction yields are low, and I have a significant amount of unreacted starting material. What's going wrong?
A1: This typically points to insufficient activation of the nitrating agent or deactivation of the starting material.
-
Causality: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid by the sulfuric acid catalyst. If the acid mixture is not sufficiently concentrated (e.g., due to absorbed moisture) or the temperature is too low, the concentration of the nitronium ion will be inadequate for an efficient reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Ensure they have been properly stored to prevent water absorption.
-
Temperature Control: While the reaction is exothermic and requires initial cooling (typically 0-5 °C) to prevent over-nitration, allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial addition may be necessary to drive it to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Check for completion via TLC before quenching the reaction.
-
Q2: I'm observing the formation of multiple products, likely dinitro compounds or other isomers. How can I improve selectivity?
A2: The formation of multiple products is a classic sign of overly harsh reaction conditions. The methoxy group is a strong activating group, making the ring susceptible to further nitration.
-
Causality: High temperatures or a high concentration of the nitrating agent can lead to a second nitration, yielding dinitro-dichloro-anisole byproducts. While the primary substitution is directed para to the methoxy group, some ortho substitution (at C6) can also occur.
-
Troubleshooting Steps:
-
Strict Temperature Management: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture. An uncontrolled exotherm is the most common cause of side-product formation.
-
Stoichiometry Control: Use a slight excess, but not a large excess, of nitric acid (typically 1.05-1.1 equivalents).
-
Order of Addition: Add the nitric acid (or a pre-made nitrating mixture) dropwise to the solution of 2,3-dichloroanisole in sulfuric acid. This maintains a low instantaneous concentration of the nitronium ion.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C during addition, then RT | Balances reaction rate and selectivity. |
| Nitric Acid | 1.05 - 1.1 eq. | Minimizes dinitration. |
| Sulfuric Acid | Used as solvent and catalyst | Ensures generation of NO₂⁺. |
| Monitoring | TLC, GC-MS | To confirm consumption of starting material. |
| Caption: Typical Reaction Conditions for Nitration. |
Step 2: Reduction of the Nitro Group
Core Challenge: Achieving complete reduction of the nitro group to an amine without causing undesirable side reactions like dehalogenation.
Q1: My reduction is incomplete, and I'm isolating a mixture of the nitro compound and the desired amine. How can I drive the reaction to completion?
A1: Incomplete reduction is often due to issues with the reducing agent or catalyst.
-
Causality (for Catalytic Hydrogenation): If using H₂ with a Palladium on Carbon (Pd/C) catalyst, the catalyst's activity is paramount. The catalyst can be "poisoned" by impurities (like sulfur compounds) or become deactivated over time. Insufficient hydrogen pressure or poor mixing can also limit the reaction rate.
-
Causality (for Metal/Acid Reduction): When using a system like Iron in HCl (or acetic acid), the surface of the metal can become passivated if not activated properly. The stoichiometry of both the metal and the acid is crucial.
-
Troubleshooting Steps:
-
Catalyst Quality (H₂/Pd/C): Use a fresh batch of catalyst. Ensure the reaction is adequately stirred to maintain the catalyst in suspension. Purge the reaction vessel thoroughly with nitrogen or argon before introducing hydrogen.
-
Hydrogen Pressure: Ensure the system is properly sealed and maintains the target pressure (typically 1-4 atm).
-
Reagent Stoichiometry (Fe/HCl): Use a significant excess of the metal powder (e.g., 3-5 equivalents). Ensure the iron is of fine mesh to maximize surface area.
-
Monitor Progress: The disappearance of the yellow color of the nitro compound is a good visual indicator, but confirmation by TLC or LC-MS is essential.
-
Q2: My mass spectrometry results show peaks corresponding to the loss of one or both chlorine atoms. What is causing this dehalogenation?
A2: Dehalogenation is a known side reaction during the reduction of halogenated nitroarenes, particularly with catalytic hydrogenation.
-
Causality: The Pd/C catalyst can facilitate hydrodechlorination, where a C-Cl bond is cleaved and replaced with a C-H bond. This is more likely to occur under harsh conditions (high temperature or pressure) or with prolonged reaction times.
-
Troubleshooting Steps:
-
Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.
-
Alternative Reducing Agent: Consider switching to a different reduction system that is less prone to causing dehalogenation. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic solution are excellent alternatives for this specific transformation.[5]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Step 3: Diazotization and Balz-Schiemann Fluorination
Core Challenge: Efficient formation and isolation of the diazonium salt, followed by clean thermal decomposition to yield the final fluorinated product. This step is highly sensitive to temperature and moisture.
Caption: Troubleshooting decision tree for the Balz-Schiemann reaction.
Q1: The diazotization reaction mixture is not forming a precipitate, or the subsequent fluorination yield is very low.
A1: This points to a failure in forming the benzenediazonium fluoborate salt.
-
Causality: Diazonium salts are notoriously unstable. Their formation requires cold, acidic conditions. The reaction of the amine with nitrous acid (generated in situ from NaNO₂ and acid) must be performed at 0-5 °C. If the temperature rises, the diazonium salt will prematurely decompose. The use of fluoboric acid (HBF₄) is critical as it provides the fluoborate counter-ion (BF₄⁻), which forms a relatively stable, isolable salt.[6]
-
Troubleshooting Steps:
-
Temperature is Critical: Pre-cool all solutions and maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath.
-
Reagent Purity: Use high-purity sodium nitrite. The amine starting material must be free of residual reducing agents from the previous step.
-
Anhydrous Conditions: While the diazotization is run in water, the isolated diazonium salt must be thoroughly dried before the final heating step. Moisture can interfere with the decomposition and lead to phenol byproducts.
-
Slow Addition: Add the sodium nitrite solution very slowly to the amine dissolved in HBF₄ to control the exotherm and prevent localized heating.
-
Q2: During the thermal decomposition of the diazonium salt, the reaction is violent, and a dark tar-like substance is the main product.
A2: This indicates an uncontrolled decomposition, often due to impurities or residual solvent in the isolated diazonium salt.
-
Causality: The thermal decomposition (thermolysis) of the diazonium fluoborate should produce the aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). If the salt is impure or not completely dry, side reactions can occur, leading to polymerization and the formation of tar. Heating the salt too quickly can also lead to an uncontrollable, rapid decomposition.
-
Troubleshooting Steps:
-
Dry the Salt: Ensure the filtered diazonium salt is washed with cold ether and dried completely under vacuum before proceeding. It should be a fine, sand-like powder.
-
Controlled Heating: Heat the dry salt gently and slowly. The decomposition should be a steady evolution of gas. Performing the decomposition in a high-boiling, inert solvent (like xylene or dodecane) can provide better temperature control.
-
Scale: If working on a larger scale, it is safer to perform the decomposition on smaller batches of the dried salt.
-
General FAQs
Q: What are the primary safety concerns for this synthesis? A: Each step has specific hazards.
-
Nitration: Handling of highly corrosive and oxidizing concentrated nitric and sulfuric acids. The reaction is exothermic and can run away if not cooled properly. Nitroaromatic compounds can be toxic and are often shock-sensitive when dry.
-
Reduction: If using catalytic hydrogenation, handling of flammable hydrogen gas under pressure is a significant risk.
-
Diazotization/Fluorination: Diazonium salts are explosive when dry and should be handled with extreme care, behind a blast shield, and in small quantities. Fluoboric acid is highly corrosive. The thermal decomposition releases BF₃, a toxic gas that must be handled in a well-ventilated fume hood.
Q: How can I best purify the final product, 2,3-Dichloro-1-fluoro-4-methoxybenzene? A: Purification strategy depends on the nature of the impurities.
-
Aqueous Workup: After the reaction is complete, the crude product should be extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, followed by a brine wash.[7]
-
Column Chromatography: This is the most effective method for removing isomeric impurities or unreacted starting materials. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically effective.
-
Distillation: If the primary impurities have significantly different boiling points, vacuum distillation can be an efficient purification method for larger quantities.[4]
Experimental Protocols
Protocol 1: Nitration of 2,3-Dichloroanisole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.
-
Slowly add 17.7 g (0.1 mol) of 2,3-dichloroanisole to the cold acid while stirring.
-
Prepare a nitrating mixture by slowly adding 6.9 mL (~0.11 mol) of fuming nitric acid (>90%) to 20 mL of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 2,3-dichloroanisole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The solid precipitate (2,3-dichloro-4-nitroanisole) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Protocol 2: Reduction to 4-Amino-2,3-dichloroanisole (Fe/HCl Method)
-
To a flask containing the 22.2 g (~0.1 mol) of crude 2,3-dichloro-4-nitroanisole, add 150 mL of ethanol and 50 mL of water.
-
Add 28 g (0.5 mol) of fine iron powder and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Make the filtrate basic (pH > 9) by adding aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Protocol 3: Diazotization and Fluorination
-
Warning: Dry diazonium salts are explosive. Handle with extreme care.
-
In a suitable vessel, dissolve 19.2 g (~0.1 mol) of 4-amino-2,3-dichloroanisole in 60 mL of 48% fluoboric acid (HBF₄) at room temperature.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. A precipitate of the diazonium fluoborate salt should form.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid salt by vacuum filtration. Wash the salt with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether.
-
Dry the salt completely under vacuum. It should be a free-flowing powder.
-
Behind a blast shield , gently heat the dry diazonium salt in a flask equipped with a condenser. The salt will decompose with the evolution of gas. Heat until all the solid has decomposed into a dark liquid.
-
The crude product can be purified by vacuum distillation or column chromatography.
References
-
FINETECH INDUSTRY LIMITED. 2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9.[Link][2]
-
PrepChem. Synthesis of Step A: 2',3'-Dichloro-4'-methoxyisobutyrophenone.[Link][4]
-
Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy-.[Link][7]
-
ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.[Link][5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 1378832-35-9|2,3-Dichloro-1-fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Welcome to the Technical Support Center for the purification of 2,3-Dichloro-1-fluoro-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common purification challenges. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount.[1][2] This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Section 1: Understanding the Impurity Profile
Before delving into purification strategies, it is essential to understand the potential impurities that can arise during the synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene. A comprehensive understanding of these impurities will guide the selection of the most effective purification technique.
What are the common impurities in crude 2,3-Dichloro-1-fluoro-4-methoxybenzene?
Common impurities can include:
-
Isomeric Impurities: Synthesis of substituted benzenes can often lead to the formation of isomers.[3] Depending on the synthetic route, you may encounter other dichlorofluoromethoxybenzene isomers. For instance, if the starting material is not sufficiently pure, isomers like 2,4-dichloro-1-fluoro-3-methoxybenzene or 3,4-dichloro-1-fluoro-2-methoxybenzene could be present.
-
Starting Materials: Unreacted precursors from the synthesis process are a frequent source of contamination.
-
Byproducts of Side Reactions: Incomplete or side reactions can introduce a variety of byproducts. For example, incomplete chlorination could result in monochloro-fluoro-methoxybenzene derivatives.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup can be carried over into the crude product.
How can I identify and quantify the impurities?
A combination of analytical techniques is recommended for a thorough analysis of your crude product:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound and its non-volatile impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information about the main product and any significant impurities present.
Section 2: Purification Strategies - Troubleshooting Guides & FAQs
This section provides detailed troubleshooting for the most common purification techniques: recrystallization, distillation, and column chromatography.
Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution.[7]
Troubleshooting Guide: Recrystallization
| Problem | Possible Causes | Solutions & Explanations |
| Low or No Crystal Formation | Too much solvent was used. This is a common issue where the solution is not saturated enough for crystals to form upon cooling.[7][8][9] | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The cooling process was too rapid. Rapid cooling can lead to the formation of a precipitate or an oil instead of well-defined crystals.[8] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[9] | |
| Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it should at a given temperature.[9][10] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound melts before it dissolves, forming an oil.[9][10] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Using a solvent with a lower boiling point may also be necessary. |
| High concentration of impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields. |
Recrystallization Workflow Diagram
Caption: A typical workflow for the recrystallization of a solid compound.
Strategy 2: Distillation
For liquid compounds or solids with a low melting point, distillation is an effective purification method that separates components based on differences in their boiling points.[11] For compounds with close boiling points, fractional distillation is necessary.[11][12]
Troubleshooting Guide: Distillation
| Problem | Possible Causes | Solutions & Explanations |
| Bumping or Uneven Boiling | Lack of boiling chips or stir bar. Superheating of the liquid can occur, leading to sudden, violent boiling. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor Separation of Components | Heating too rapidly. This can cause both the desired product and impurities with similar boiling points to vaporize and co-distill. | Heat the distillation flask slowly and steadily to maintain a clear temperature difference between the pot and the collection head. |
| Inefficient fractionating column (for fractional distillation). The column may not have enough theoretical plates for the separation.[11] | Use a longer fractionating column or one with a more efficient packing material to increase the surface area for vapor-liquid equilibrium. | |
| Product Loss | Leaks in the apparatus. Poorly sealed joints can allow vapor to escape.[13] | Ensure all glass joints are properly sealed. Use Keck clips to secure connections.[13] |
| Distilling to dryness. This can lead to the formation of peroxides (if applicable) and potential explosions, as well as charring of the residue.[13][14] | Never distill to dryness. Always leave a small amount of liquid in the distillation flask.[13] |
Fractional Distillation Setup Diagram
Caption: Key components of a fractional distillation apparatus.
Strategy 3: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.[15][16]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Causes | Solutions & Explanations |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system (mobile phase). The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow elution and band broadening. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. |
| Column was packed improperly. Air bubbles or cracks in the stationary phase can lead to channeling and poor separation.[16] | Pack the column carefully and ensure the stationary phase is uniform and free of air pockets.[16] | |
| Overloading the column. Applying too much sample can exceed the column's capacity, leading to broad, overlapping bands.[17] | Use an appropriate amount of sample for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Cracked or Dry Column | Solvent level dropped below the top of the stationary phase. This can happen if the elution is stopped and restarted without care. | Never let the column run dry. Always keep the solvent level above the top of the stationary phase. |
| Slow Flow Rate | Stationary phase is too fine. Very fine particles can pack too tightly, restricting solvent flow. | Use a stationary phase with a larger particle size or apply gentle pressure to the top of the column. |
| Clogged frit. Particulate matter in the sample or solvent can clog the frit at the bottom of the column. | Filter your sample and solvents before loading them onto the column. |
Column Chromatography Workflow Diagram
Caption: The sequential steps involved in purification by column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method is best for 2,3-Dichloro-1-fluoro-4-methoxybenzene?
The best method depends on the physical state of your crude product and the nature of the impurities. If your product is a solid and the impurities have different solubilities, recrystallization is often a good first choice due to its simplicity and scalability.[] If the product is a liquid or a low-melting solid, and the impurities have different boiling points, distillation would be appropriate.[11] For complex mixtures with impurities that have similar physical properties to the product, column chromatography offers the highest resolving power.[2]
Q2: My recrystallization is not working. What is the most common mistake?
The most common mistake is using too much solvent.[9] This prevents the solution from becoming saturated upon cooling, and thus, no crystals will form.[7][8]
Q3: How do I choose the right solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[7]
Q4: In fractional distillation, how do I know when to switch receiving flasks?
You should monitor the temperature at the distillation head.[18] Collect the fraction that distills at a constant temperature corresponding to the boiling point of your desired product. When the temperature begins to rise, it indicates that a higher-boiling impurity is starting to distill, and you should switch to a new receiving flask.
Q5: What is the purpose of the sand bath in the distillation setup?
A sand bath provides even and gentle heating to the distillation flask, which helps to prevent bumping and ensures a smooth distillation process.[11]
Q6: Can I reuse my silica gel for column chromatography?
It is generally not recommended to reuse silica gel for high-purity applications, as it can be difficult to remove all adsorbed compounds from the previous run, which could lead to cross-contamination.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
ILT - Integrated Liner Technologies. (2024, February 8). Chromatography in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Retrieved from [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2020, November 15). Retrieved from [Link]
-
Recrystallization - Part 2. (n.d.). Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
extraktLAB. (2025, July 15). Understanding Fractional Distillation. Retrieved from [Link]
-
Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Facility. (n.d.). Troubleshooting and Diagnostics Tips and Tricks. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
YouTube. (2021, September 25). Distillation Column Troubleshooting Part 1. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzene, 2,4-dichloro-1-methoxy. Retrieved from [Link]
-
YouTube. (2011, April 24). Solvent Distillation 101 - Chemistry Corner. Retrieved from [Link]
-
YouTube. (2009, October 1). Distillation CHEM2050. Retrieved from [Link]
-
ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation? Retrieved from [Link]
-
Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Retrieved from [Link]
- Google Patents. (n.d.). US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent.
-
YouTube. (2012, April 25). Purifying OTC Chemicals: Dichloromethane from Paint Stripper. Retrieved from [Link]
-
YouTube. (2012, January 9). Purifying OTC Chemicals: Simple Distillation. Retrieved from [Link]
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 12. chemicals.co.uk [chemicals.co.uk]
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- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dichloro-1-fluoro-4-methoxybenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical quirks of polyhalogenated aromatics. 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9)[1] is a prime example of a molecule that behaves beautifully on paper but presents significant handling challenges in the laboratory.
The introduction of multiple halogens (two chlorines and one fluorine) onto the anisole core significantly increases the molecule's lipophilicity and crystal lattice energy[2]. While this enhances lipid solubility and metabolic stability—highly desirable traits in drug development—it severely compromises aqueous solubility and complicates biphasic organic synthesis[3].
This guide is designed to help you troubleshoot precipitation issues, optimize solvent systems, and ensure reproducible data when working with this specific compound.
Part 1: Physicochemical Profiling & Solvent Compatibility
To understand why 2,3-Dichloro-1-fluoro-4-methoxybenzene behaves the way it does, we must look at its solvation thermodynamics. The lack of hydrogen-bond donors and the highly electron-withdrawing nature of the halogens make it strictly hydrophobic.
Table 1: Solvent Compatibility and Solvation Rationale for 2,3-Dichloro-1-fluoro-4-methoxybenzene
| Solvent Category | Examples | Quantitative Solubility Profile | Mechanistic Rationale |
| Aqueous / Polar Protic | Water, PBS, Methanol | Very Poor (< 0.1 mg/mL) | High energetic cost of cavity formation in water; inability to participate in hydrogen-bond donation. |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (> 50 mg/mL) | High dielectric constants and strong dipole moments efficiently solvate the polarizable halogenated core. |
| Non-Polar / Ethers | Toluene, THF, DCM | Excellent (> 100 mg/mL) | "Like dissolves like"; strong dispersion forces and favorable entropy of mixing with lipophilic solvents. |
Part 2: Troubleshooting FAQs (In Vitro Assays & Aqueous Media)
Q1: Why does my 10 mM DMSO stock of 2,3-Dichloro-1-fluoro-4-methoxybenzene instantly turn cloudy when diluted into my aqueous assay buffer? A: You are observing the "solvent shift" (or antisolvent precipitation) effect. When a DMSO stock of a highly lipophilic fluorinated/chlorinated aromatic[2] is introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic solute locally supersaturated without its solvating carrier. The high thermodynamic penalty of exposing the hydrophobic C-Cl and C-F bonds to water drives rapid nucleation, resulting in micro-precipitation (cloudiness).
Q2: How can I prevent inconsistent IC50/EC50 readouts caused by this micro-precipitation? A: Direct dilution is fundamentally flawed for this chemotype. You must lower the thermodynamic barrier to aqueous solvation. This is achieved by using a step-down dilution method in the presence of a solubilizing agent. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which provides a lipophilic inner cavity to encapsulate the 2,3-dichloro-1-fluoro-4-methoxybenzene monomer, and a hydrophilic exterior to maintain aqueous solubility.
Part 3: Troubleshooting FAQs (Organic Synthesis & Catalysis)
Q3: I am using 2,3-Dichloro-1-fluoro-4-methoxybenzene as an electrophile in a biphasic Suzuki-Miyaura cross-coupling, but my yields are <10% in a standard THF/Water (1:1) system. What is going wrong? A: The issue is mass transfer limitation at the biphasic interface. Because 2,3-dichloro-1-fluoro-4-methoxybenzene is extremely lipophilic, it partitions almost exclusively into the organic phase. Meanwhile, your inorganic base (e.g., Na₂CO₃) and potentially your active boronic acid species reside in the aqueous phase. If the interfacial area is insufficient, the catalytic cycle stalls during the transmetalation step[4].
Q4: How do I optimize the biphasic solvent system for this specific polyhalogenated anisole? A: You have two mechanistic solutions. First, you can switch to a solvent system that supports better miscibility at reaction temperatures, such as 1,4-Dioxane/Water (often used in challenging Suzuki couplings)[4]. Second, if you must use a strictly biphasic system like Toluene/Water, you must add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the aqueous base into the organic layer, or utilize flow chemistry reactors with passive mixing elements to exponentially increase the interfacial surface area[3].
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Preparation of Stable Aqueous Bioassay Solutions (Cyclodextrin Complexation)
Causality: Encapsulating the hydrophobic core prevents solvent-shift nucleation, ensuring the compound remains monomeric for target binding.
-
Stock Preparation: Dissolve 2,3-Dichloro-1-fluoro-4-methoxybenzene in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Intermediate Dilution: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 20% HP-β-CD solution while vortexing vigorously. This creates a 1 mM intermediate stock in 10% DMSO / 18% HP-β-CD.
-
Equilibration: Sonicate the intermediate stock in a water bath at 37°C for 15 minutes to drive the formation of the inclusion complex.
-
Final Dilution: Dilute the intermediate stock 1:100 into your final assay buffer.
-
Self-Validation Step: Measure the optical density at 600 nm (OD600) of the final solution. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitation.
Protocol B: Optimized Biphasic Suzuki-Miyaura Cross-Coupling
Causality: Utilizing 1,4-Dioxane and elevated temperatures enhances the transient miscibility of the aqueous base and the lipophilic aryl halide, facilitating transmetalation.
-
Reagent Loading: In an oven-dried Schlenk flask, combine 2,3-Dichloro-1-fluoro-4-methoxybenzene (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane to achieve a 0.2 M concentration of the aryl halide.
-
Base Addition: Add a 2.0 M aqueous solution of K₃PO₄ (2.0 equiv). The volumetric ratio of Dioxane to Water should be approximately 4:1.
-
Reaction Execution: Seal the flask and heat to 90°C under vigorous stirring (minimum 800 rpm) for 12 hours. The high stirring rate is critical to maximize the interfacial area[3].
-
Self-Validation Step: Stop the stirring and allow the phases to separate. Extract a 10 µL aliquot from the upper organic layer and analyze via GC-MS. The complete disappearance of the parent mass (m/z ~194) validates successful consumption of the highly soluble lipophilic starting material.
Part 5: Visualizing the Solubility-Driven Workflow
Decision tree for troubleshooting solubility issues with 2,3-Dichloro-1-fluoro-4-methoxybenzene.
References
-
SciSpace. "Biologically Active Organofluorine Compounds". SciSpace. [Link]
-
ACS Publications. "The Hitchhiker's Guide to Flow Chemistry | Chemical Reviews". ACS Publications. [Link]
-
eScholarship. "Mechanistic Studies of Silsesquioxane Silanol Organocatalysis and Development of Carbene Insertion into Si–H Bonds for Silicon". eScholarship.org. [Link]
Sources
Technical Support Center: Improving Regioselectivity in Nucleophilic Aromatic Substitution
Topic: Strategic Control of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for controlling the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloro-1-fluoro-4-methoxybenzene. As a polysubstituted aromatic ring, this substrate presents a significant challenge in selectively targeting either the C-2 or C-3 chloro substituent. This document outlines the underlying mechanistic principles, common experimental issues, and actionable troubleshooting strategies to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in SNAr reactions on 2,3-dichloro-1-fluoro-4-methoxybenzene so challenging?
A1: The challenge arises from the presence of two potential chloro leaving groups at the C-2 and C-3 positions, which have similar electronic environments. The regiochemical outcome is a delicate balance of electronic and steric factors that influence the stability of the key reaction intermediate, the Meisenheimer complex.[1][2] The activating methoxy group and the deactivating, but inductively stabilizing, fluoro and chloro substituents all exert an influence on the transition state energies for attack at both positions.
Q2: Which position, C-2 or C-3, is generally more reactive towards nucleophilic attack?
A2: Predicting the more reactive position a priori is difficult without experimental data for a specific nucleophile.
-
Attack at C-2 is influenced by the adjacent fluorine at C-1 and the chlorine at C-3. The high electronegativity of the ortho-fluorine provides a strong inductive stabilization of the negative charge in the Meisenheimer complex.[1]
-
Attack at C-3 is influenced by the adjacent chlorine at C-2 and the methoxy group at C-4. The ortho-methoxy group can destabilize the intermediate through lone pair repulsion with the incoming nucleophile but may also influence the electron density of the ring.
The final outcome often depends on a subtle interplay between these effects and the steric profile of the nucleophile.
Q3: What is the expected leaving group order in this molecule?
A3: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[1] While fluoride is often an excellent leaving group in activated systems, the primary substitution in this substrate involves the displacement of one of the chloride ions. The relative reactivity is determined by the stability of the anionic intermediate formed upon nucleophilic attack at the carbon bearing the leaving group.
Understanding the Mechanistic Landscape
The core of controlling regioselectivity lies in understanding and influencing the stability of the two possible Meisenheimer complex intermediates. The pathway leading to the more stable intermediate will be kinetically favored and will thus yield the major product.
Caption: Competing SNAr pathways for the substitution on 2,3-dichloro-1-fluoro-4-methoxybenzene.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses the most common issue encountered in this reaction: poor regioselectivity leading to a mixture of C-2 and C-3 substituted isomers.
Problem: Low Regioselectivity (Mixture of C-2 and C-3 Isomers)
Poor selectivity is the most common challenge, indicating that the activation energy barriers for the two competing pathways are very similar under the current reaction conditions. The goal is to modify the reaction to preferentially lower the energy barrier of one pathway over the other.
Caption: Troubleshooting workflow for improving regioselectivity in SNAr reactions.
1. Modulating Steric Hindrance
-
Plausible Cause: The two substitution sites, C-2 and C-3, are sterically distinct. The C-2 position is flanked by the fluorine atom, while the C-3 position is flanked by the C-2 chlorine and the C-4 methoxy group. The steric bulk of the nucleophile can be exploited to favor the less hindered site.
-
Troubleshooting Strategy: Systematically vary the steric bulk of the nucleophile.
-
To Favor the Less Hindered Position: Employ a bulkier nucleophile. For example, when using an amine nucleophile, switch from ammonia or a primary amine to a secondary amine like diisopropylamine. The increased steric demand will disfavor attack at the more crowded position.
-
To Favor the More Hindered Position: Use a smaller, less sterically demanding nucleophile. For instance, sodium azide or small primary amines may show different selectivity compared to their bulkier counterparts.
-
2. Altering the Electronic Environment
-
Plausible Cause: The polarity and coordinating ability of the solvent can influence the stability of the charged Meisenheimer complexes differently.[3] A change in solvent can alter the energy landscape of the reaction.
-
Troubleshooting Strategy: Screen a range of aprotic polar solvents.
-
Standard Solvents: Begin with commonly used SNAr solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
Less-Coordinating Solvents: Solvents like sulfolane or 1,2-dimethoxyethane (DME) can sometimes offer different selectivity profiles.
-
Rationale: A more polar solvent may better stabilize the more charge-delocalized Meisenheimer complex, potentially favoring one isomer over the other.
-
3. Leveraging Kinetic vs. Thermodynamic Control
-
Plausible Cause: At a given temperature, the observed product ratio may reflect kinetic control (the product that forms fastest) or thermodynamic control (the most stable product).[4] These two products are not always the same.
-
Troubleshooting Strategy: Vary the reaction temperature and time.
-
For the Kinetic Product: Run the reaction at a significantly lower temperature (e.g., 0 °C or -20 °C) for a longer duration. This favors the pathway with the lowest activation energy, even if the resulting product is less stable.
-
For the Thermodynamic Product: Conduct the reaction at a higher temperature (e.g., 80-120 °C). This provides enough energy to overcome both activation barriers and allows the reaction to equilibrate towards the most thermodynamically stable product isomer.
-
| Parameter | Strategy | Expected Outcome | Example Nucleophiles |
| Nucleophile Sterics | Increase bulk | Favors substitution at the sterically less encumbered position. | t-BuNH₂, (i-Pr)₂NH |
| Decrease bulk | May allow for substitution at the more hindered position. | MeNH₂, NaN₃ | |
| Solvent Polarity | Screen various aprotic polar solvents | Can differentially stabilize transition states, altering the isomer ratio. | DMSO, NMP, DMF, Sulfolane |
| Temperature | Decrease Temperature | Favors the kinetically controlled product (fastest forming). | -10 °C to 25 °C |
| Increase Temperature | Favors the thermodynamically controlled product (most stable). | 80 °C to 120 °C | |
| Table 1: Summary of Strategies to Influence Regioselectivity. |
Optimized Experimental Protocol (General Guideline)
This protocol provides a starting point for optimizing the regioselective substitution. It is crucial to monitor the reaction progress and product distribution by methods like GC-MS or ¹H NMR.
1. Reactant Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-1-fluoro-4-methoxybenzene (1.0 eq.).
-
If using a solid nucleophile (e.g., an amine salt) and a base, add them at this stage (1.1-1.5 eq. of nucleophile and 1.5-2.0 eq. of base like K₂CO₃ or Cs₂CO₃).
2. Solvent and Reagent Addition:
-
Purge the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous solvent (e.g., DMF, DMSO) via syringe (concentration typically 0.1-0.5 M).
-
If the nucleophile is a liquid (e.g., a primary/secondary amine), add it slowly to the stirred solution at the desired starting temperature (e.g., room temperature or 0 °C).
3. Reaction Conditions:
-
Stir the reaction mixture at the chosen temperature (e.g., 25 °C for kinetic study, or heat to 100 °C for thermodynamic study).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS. Pay close attention to the ratio of the two product isomers.
4. Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and wash it sequentially with water and brine to remove the reaction solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Determine the crude isomer ratio by ¹H NMR or GC analysis.
-
Purify the desired product from the isomeric mixture and any side products using column chromatography on silica gel.
References
-
Jouffroy, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Optimization table for intermolecular SNAr. ResearchGate. Available from: [Link]
-
Saito, A., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Regioselectivity. Wikipedia. Available from: [Link]
-
Chegg.com. (2018). SNAr Reaction of a Fluorinated Aromatic Compound. Chegg.com. Available from: [Link]
-
ResearchGate. (2025). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media. ResearchGate. Available from: [Link]
-
Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available from: [Link]
-
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Available from: [Link]
-
DASH. (n.d.). Concerted nucleophilic aromatic substitutions. DASH. Available from: [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available from: [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Status: Active Ticket ID: CHEM-SUP-23DC1F Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Deactivated & Crowded" Trap
If you are experiencing low conversion (<20%) or stalled reactions with 2,3-Dichloro-1-fluoro-4-methoxybenzene , you are likely fighting a "perfect storm" of kinetic inhibition.
This substrate presents two simultaneous antagonistic factors:[1]
-
Steric Shielding: The 2,3-dichloro motif creates a highly congested environment. The C2-position is "sandwiched" between a Fluorine and a Chlorine, while the C3-position is flanked by a Chlorine and a Methoxy group.[2]
-
Electronic Deactivation: The methoxy (-OMe) group at the 4-position is a strong resonance donor (
effect). This increases electron density in the aromatic ring, making the carbon-chlorine bonds significantly less electrophilic. This suppresses the rate of Oxidative Addition , which is typically the rate-determining step for aryl chlorides.
The Bottom Line: Standard catalysts like Pd(PPh
Diagnostic Troubleshooting Guide
Issue A: "My reaction stalls at <10% conversion. The starting material remains untouched."
Diagnosis: Failed Oxidative Addition. Your catalyst is not "biting" into the C-Cl bond. The activation energy barrier is too high for your current ligand system because the ring is electron-rich (OMe) and the Cl is sterically hindered.
Solution: Upgrade to Bulky, Electron-Rich Ligands. You must switch to ligands that are highly basic (electron-donating to the Pd center) to facilitate oxidative addition, and sterically demanding to promote the formation of the active mono-ligated Pd(0) species.
| Recommended Ligand | Rationale |
| RuPhos | First Choice. Excellent for electron-rich, sterically hindered aryl chlorides. The isopropoxy group on the ligand backbone stabilizes the Pd center. |
| XPhos | Robust alternative. The cyclohexyl rings provide massive steric bulk, forcing the reductive elimination step even in crowded systems. |
| Pd-PEPPSI-IPr | (NHC Ligand).[3] If phosphines fail, this "throw-and-go" precatalyst is highly effective for extremely deactivated chlorides. |
Issue B: "Starting material is consumed, but I see a mass of [M-Cl+H] (De-chlorinated product)."
Diagnosis: Protodehalogenation. The catalyst successfully inserted into the C-Cl bond, but the Transmetalation step (with your boronic acid/amine) failed due to steric crowding. The Pd-intermediate then grabbed a proton from moisture or the solvent and eliminated, replacing the Cl with an H.
Solution: Exclude Protons & Optimize Transmetalation.
-
Solvent Switch: Stop using alcohols (MeOH, iPrOH) or wet solvents. Switch to anhydrous 1,4-Dioxane or Toluene .
-
Base Selection: Switch from carbonate bases (K
CO ) to K PO (anhydrous). Phosphate bases are often superior for hindered substrates as they can assist in the pre-activation of the boronic acid. -
Water Control: While Suzuki coupling requires some water, "wet" solvents are detrimental here. Add exactly 2-5 equivalents of degassed water rather than using undefined solvent/water mixtures.
Issue C: "I am getting a mixture of isomers. Which Chlorine reacts?"
Diagnosis: Regioselectivity drift. In 2,3-dichloro-1-fluoro-4-methoxybenzene:
-
C3-Cl: Flanked by Cl and OMe. Hindered, but electronically deactivated by the ortho-OMe.
Scientific Insight: Generally, Palladium prefers the least sterically hindered site. However, the C3 position is electronically deactivated by the OMe group.
-
Likely Outcome: Reaction at C3 is often preferred due to slightly lower steric strain compared to the "sandwiched" C2 position, but this is ligand-dependent.
-
Control: To lock selectivity, use a ligand with a large "bite angle" or cone angle (like XPhos). The larger the ligand, the more it will favor the less hindered site (C3) to avoid clashing with the ortho-substituents.
Issue D: "I am trying to displace the Fluorine (SNAr) but nothing happens."
Diagnosis: Electronic mismatch. While Fluorine is a good leaving group for Nucleophilic Aromatic Substitution (SNAr), the 4-Methoxy group kills this reaction . SNAr requires an electron-deficient ring. The OMe group pumps electrons into the ring, neutralizing the activating effect of the halogens.
Solution: SNAr is likely impossible on this specific substrate without harsh conditions (e.g., >150°C, DMSO, excess nucleophile) which will likely cause decomposition. Stick to Pd-catalyzed coupling at the Cl site.
Visual Troubleshooting Pathways
Diagram 1: The Decision Matrix
Use this flow to determine your next optimization step.
Caption: Logic flow for diagnosing reaction failure based on LCMS data and starting material consumption.
Diagram 2: Steric & Electronic Map
Understanding the "Sandwich" effect on the 2,3-dichloro-1-fluoro-4-methoxybenzene scaffold.
Caption: Reactivity map highlighting the steric "sandwich" at C2 and electronic deactivation at C3.
Recommended Protocol: The "Bulky" Suzuki Coupling
This protocol utilizes Buchwald G3/G4 Precatalysts . These are superior to generating catalysts in situ because they ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive palladium aggregates.
Materials
-
Substrate: 2,3-Dichloro-1-fluoro-4-methoxybenzene (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: RuPhos-Pd-G4 or XPhos-Pd-G4 (2 - 5 mol%)
-
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if dehalogenation is observed).
Step-by-Step Methodology
-
Charge Solids: In a glovebox or under a steady stream of Nitrogen, add the Substrate, Boronic Acid, Base (K
PO ), and Precatalyst (RuPhos-Pd-G4) to a reaction vial equipped with a stir bar. -
Degas Solvents: Sparge 1,4-Dioxane and Water separately with Nitrogen for 15 minutes. Oxygen is the enemy of low-turnover reactions.
-
Addition: Add the Dioxane (e.g., 0.2 M concentration relative to substrate) and Water via syringe.
-
Seal & Heat: Cap the vial tightly. Heat to 80°C - 100°C .
-
Note: Do not exceed 100°C initially. Higher temps can accelerate catalyst decomposition before the difficult oxidative addition occurs.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
If <50% conversion: Add another 2 mol% catalyst.
-
If stalled: Check pH. If the boronic acid is acidic, the base might be consumed.
-
Frequently Asked Questions (FAQs)
Q: Can I use Pd(OAc)
Q: Is the Fluorine atom stable under these conditions? A: Generally, yes. The C-F bond is extremely strong. Unless you are using specific defluorinative conditions (e.g., Ni-catalysis or silyl-mediated activation), the Fluorine will remain intact, serving as a handle for late-stage modification.
Q: Why K
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[5] Journal of the American Chemical Society, 2005.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
-
Fu, G. C., et al. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[6][7] Angewandte Chemie International Edition, 2002.[7][8]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Recrystallization solvent selection for 2,3-Dichloro-1-fluoro-4-methoxybenzene
Technical Support Center: Recrystallization Solvent Selection
Topic: 2,3-Dichloro-1-fluoro-4-methoxybenzene Audience: Researchers, scientists, and drug development professionals.
Guide to Recrystallization Solvent Selection for 2,3-Dichloro-1-fluoro-4-methoxybenzene
As Senior Application Scientists, we understand that purification is a critical, and often challenging, step in chemical synthesis. Recrystallization remains a powerful technique for purifying solid compounds, but its success hinges almost entirely on the selection of an appropriate solvent system. This guide provides a logical, experience-driven framework for choosing and troubleshooting a recrystallization solvent for 2,3-Dichloro-1-fluoro-4-methoxybenzene, a substituted halogenated anisole.
Frequently Asked Questions (FAQs)
Q1: What are the foundational principles for selecting a recrystallization solvent?
A1: The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization. The core criteria for a suitable solvent are:
-
Solubility Gradient: The compound should be sparingly soluble in the cold solvent but readily soluble in the hot solvent.[2][4]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).[1]
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the substance from "oiling out" (melting before it dissolves).
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[3]
Q2: Based on the structure of 2,3-Dichloro-1-fluoro-4-methoxybenzene, what solvents are logical starting points?
A2: The structure of 2,3-Dichloro-1-fluoro-4-methoxybenzene (C₇H₅Cl₂FO) offers key clues. It is a halogenated aromatic ether. The dichlorophenyl ring is nonpolar and lipophilic, while the methoxy group and fluorine atom add a small degree of polarity. The calculated LogP value of 3.1411 indicates a predominantly nonpolar, hydrophobic character.[6] Therefore, the principle of "like dissolves like" suggests that solvents of low to moderate polarity are the most promising candidates.[7]
Highly polar solvents like water are unlikely to be effective on their own, while very nonpolar solvents like hexanes might dissolve the compound too readily even at low temperatures. A systematic screening is essential.
Experimental Workflow & Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test a range of potential solvents using a minimal amount of your crude compound.
Materials:
-
Crude 2,3-Dichloro-1-fluoro-4-methoxybenzene (~10-20 mg per test)
-
Small test tubes or vials
-
A selection of candidate solvents (see Table 1)
-
Hot plate or sand bath
-
Pasteur pipettes
-
Glass rod
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude solid into a small test tube.
-
Room Temperature Test: Add the candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2] If the compound dissolves completely, the solvent is likely too good and should be reserved for consideration as the "soluble" component in a mixed-solvent system.
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.[1] Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[8]
-
Ice Bath Cooling: If crystallization is slow or incomplete at room temperature, place the test tube in an ice-water bath for 15-20 minutes.[9]
-
Observation: A successful solvent will produce a good yield of well-formed crystals. Note the quality and quantity of the crystals.
Data Summary: Potential Solvents
The following table provides a starting point for your solvent screening, with rationale based on the compound's structure.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Selection/Exclusion |
| Methanol | 5.1 | 65 | Moderately polar. A patent for the related 2,3-dichloroanisole uses methanol as a solvent, suggesting it's a strong candidate.[10] |
| Ethanol | 4.3 | 78 | Similar to methanol but less polar; a common and effective choice for many organic solids.[11] |
| Isopropanol | 3.9 | 82 | Another alcohol option with slightly lower polarity than ethanol. |
| Heptane/Hexane | 0.1 | 98/69 | Very nonpolar. May be too effective a solvent, but useful as an anti-solvent. |
| Toluene | 2.4 | 111 | An aromatic solvent that may have good solubility due to structural similarity (aromatic ring). |
| Ethyl Acetate | 4.4 | 77 | A moderately polar ester, often a good balance for compounds with mixed polarity features. |
| Acetone | 5.1 | 56 | A polar aprotic solvent; its low boiling point can be advantageous.[12] |
| Water | 10.2 | 100 | Highly polar. Expected to be a poor solvent, making it an excellent anti-solvent candidate for a mixed-solvent system.[10] |
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section addresses the most common issues encountered during recrystallization.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the hot, saturated solution cools to a temperature that is still above the melting point of your compound. The compound precipitates as a liquid (an oil) instead of a solid crystal lattice.[8] This is a common problem when the compound is significantly impure or when an inappropriate solvent is used.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[13] Allow this slightly more dilute solution to cool slowly.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Select a new solvent with a lower boiling point but similar solubility characteristics.[13] For example, if ethanol (BP 78°C) caused oiling, try methanol (BP 65°C).
Q4: The solution is cold, but no crystals have formed. What are my next steps?
A4: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8]
Solutions:
-
Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.[2]
-
Scratch Method: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal growth.[8][11]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[8][13] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.
Q5: I tried several single solvents without success. What should I do now?
A5: When no single solvent meets the criteria, a mixed-solvent system (or binary solvent system) is the ideal solution.[9] This involves pairing a "good" solvent (one that dissolves the compound well at all temperatures) with a "poor" or "anti-solvent" (one that does not dissolve the compound at any temperature). The two solvents must be miscible with each other.[14]
Common Pairs for Your Compound:
-
Methanol/Water: Methanol is a likely "good" solvent, and water is a "poor" solvent.[10]
-
Acetone/Water: Similar to the above, with acetone as the "good" solvent.
-
Toluene/Heptane: A nonpolar pairing where toluene is the "good" solvent and heptane is the "poor" solvent.
Mixed-Solvent Protocol:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described previously.
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting an effective recrystallization solvent system.
Caption: Logical workflow for recrystallization solvent selection.
References
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wang, Y., et al. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Xu, X., Wang, G., & Wang, L. (2013). Preparation method of 2, 3-dichloroanisole. (CN102964225A). Google Patents.
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
JoVE Science Education Database. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods. Retrieved from [Link]
-
Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Home Page [chem.ualberta.ca]
- 10. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Thermal Stability of 2,3-Dichloro-1-fluoro-4-methoxybenzene During Scale-Up
Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up halogenated aromatic building blocks like 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) [1][2] introduces complex thermal dynamics that are rarely observed at the bench scale. The presence of multiple halogens (Cl, F) alongside an electron-donating methoxy group makes this compound highly versatile, but it also creates specific vulnerabilities to heat accumulation, auto-catalytic decomposition, and rapid gas evolution[3].
This guide provides field-proven, self-validating protocols to troubleshoot thermal stability issues and ensure safe pilot-plant scale-up.
Part 1: Fundamental Thermal Hazards & Identification (FAQs)
Q: Why does 2,3-dichloro-1-fluoro-4-methoxybenzene exhibit unexpected thermal excursions at the pilot scale when bench-scale reactions were perfectly stable?
A: The causality lies in the surface-area-to-volume ratio. At the bench scale (e.g., 100 mL flasks), the high surface area allows rapid heat dissipation to the environment. At the pilot scale (e.g., 50 L reactors), the system approaches adiabatic conditions. Halogenated anisoles are prone to exothermic decomposition—specifically the loss of the methyl group to form phenoxy radicals[3]—which can trigger a runaway reaction if the heat generation rate (
Q: The "Rule of 100" (keeping reactions 100°C below the decomposition onset) is no longer considered sufficient. How do we accurately predict safe operating temperatures for this compound? A: The "Rule of 100" is an outdated heuristic that fails to account for auto-catalytic kinetics. A self-validating safety protocol requires calculating the Self-Accelerating Decomposition Temperature (SADT) and the Time to Maximum Rate (TMR) . This is achieved by coupling Differential Scanning Calorimetry (DSC) screening with Accelerating Rate Calorimetry (ARC)[4][5]. DSC provides the initial exothermic onset, while ARC simulates the adiabatic environment of a large-scale reactor to determine the exact temperature at which thermal runaway becomes irreversible.
Part 2: Reaction-Specific Troubleshooting & Causality
Q: We are performing a demethylation of the methoxy group using Boron Tribromide (BBr
Q: During metal-halogen exchange (e.g., lithiation) to functionalize the aromatic ring, we observe localized hot spots and pressure spikes. What is the root cause? A: Causality: Organolithium reagents react with the C-Cl or C-F bonds with extreme rapidity. In batch reactors, poor mixing creates localized zones of high concentration (hot spots), leading to localized boiling of the solvent or secondary decomposition of the organometallic intermediate. Mitigation: Implement continuous flow chemistry or use cryogenic dosing with high-shear impellers. Flow reactors inherently possess a massive surface-area-to-volume ratio, effectively neutralizing localized hot spots and maintaining strict isothermal conditions.
Part 3: Quantitative Data & Instrumentation
To establish a robust thermal safety profile, the following analytical techniques must be employed sequentially[4].
| Technique | Sample Size | Run Duration | Output Data | Application for 2,3-Dichloro-1-fluoro-4-methoxybenzene |
| Differential Scanning Calorimetry (DSC) | 1–10 mg | ~1 hour | Exothermic onset, | Initial rapid screening of decomposition temperatures (ASTM E698)[7]. |
| Accelerating Rate Calorimetry (ARC) | 2–5 g | 2–4 days | TMR, SADT, Pressure | Adiabatic simulation of pilot-scale heat accumulation and gas evolution[4]. |
| Reaction Calorimetry (RC1) | 0.5–2 L | 4–8 hours | Heat of reaction, | Optimizing dosing rates for highly exothermic demethylation or lithiation[6]. |
Part 4: Experimental Protocols
Protocol 1: Self-Validating Thermal Hazard Screening (DSC to ARC)
This protocol ensures that no compound proceeds to scale-up without a quantified adiabatic safety margin.
-
Sample Preparation: Weigh exactly 5.0 mg of 2,3-dichloro-1-fluoro-4-methoxybenzene into a high-pressure, gold-plated DSC crucible. Seal hermetically to prevent volatile loss before decomposition.
-
DSC Screening: Execute a dynamic heating profile from 20°C to 400°C at a rate of 5°C/min according to ASTM E698 standards[7]. Record the onset temperature of any exothermic event.
-
Decision Gate: If the total exothermic energy (
) exceeds 50 J/g, the compound is flagged for adiabatic testing. -
ARC Validation: Transfer a 2.0 g sample into a titanium ARC bomb.
-
Heat-Wait-Search (HWS): Program the ARC to begin the HWS sequence 50°C below the DSC onset temperature. The system will hold adiabatically to detect self-heating rates
. Use the resulting data to calculate the TMR and SADT[4][5].
Protocol 2: Safe Scale-Up of Exothermic Demethylation (RC1-Guided)
This protocol utilizes thermodynamic data to dictate mechanical dosing, creating a self-regulating system.
-
Baseline Measurement: Load the RC1 reaction calorimeter with 2,3-dichloro-1-fluoro-4-methoxybenzene and the chosen solvent (e.g., Dichloromethane). Establish the baseline heat capacity (
) of the mixture. -
Cooling Calibration: Calculate the maximum cooling capacity (
) of the target pilot-plant reactor based on its jacket heat transfer coefficient. -
Controlled Dosing: Program the BBr
dosing pump so that the real-time heat generation rate ( ) never exceeds 80% of the pilot reactor's [6]. -
Interlock Activation: Set a strict isothermal hold. If the internal temperature deviates by more than 2°C, the automated interlock must instantly pause the BBr
feed until the baseline temperature is restored.
Part 5: Mechanistic & Workflow Visualizations
Caption: Workflow for thermal hazard assessment from screening to pilot scale-up.
Caption: Mechanistic pathway of thermal runaway due to heat accumulation and decomposition.
References
1.[1] "2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9", FINETECH INDUSTRY LIMITED. Available at: 2.[2] "2,3-Dichloro-1-fluoro-4-methoxybenzene", ChemScene. Available at: 3.[6] "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way", Fauske & Associates. Available at: 4.[4] "Thermal Hazards Assessment (Allentown Lab)", Intertek. Available at: 5.[7] "Evaluation of hazards potential by DSC, TA-238", TA Instruments. Available at: 6.[5] "Determination of thermal hazard from DSC measurements", ResearchGate. Available at: 7.[3] "Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth", PubMed. Available at:
Sources
- 1. 2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chemscene.com [chemscene.com]
- 3. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Hazards Assessment (Allentown Lab) [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. fauske.com [fauske.com]
- 7. tainstruments.com [tainstruments.com]
Controlling moisture sensitivity in 2,3-Dichloro-1-fluoro-4-methoxybenzene reactions
Technical Support Center: Moisture Control in 2,3-Dichloro-1-fluoro-4-methoxybenzene Workflows
Overview
The synthesis and downstream functionalization of 2,3-dichloro-1-fluoro-4-methoxybenzene (CAS 1378832-35-9)[1] are foundational in the development of complex active pharmaceutical ingredients (APIs), including brain-penetrable γ-secretase modulators and bicyclic pyridinones for neurodegenerative diseases[2]. However, the highly substituted nature of this fluoroarene necessitates the use of highly reactive, moisture-sensitive organometallic reagents (e.g., n-butyllithium) and Lewis acids (e.g., boron tribromide)[2][3].
Moisture ingress in these workflows does not merely reduce yield; it actively destroys reagents, alters regioselectivity, and generates hazardous byproducts[3]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure total moisture control during your experiments.
Mechanistic Insight: The Causality of Moisture Degradation (E-E-A-T)
As a Senior Application Scientist, I frequently see protocols fail not because of incorrect stoichiometry, but due to a fundamental misunderstanding of why moisture is detrimental to these specific pathways:
-
Upstream (Lithiation): The formation of 2,3-dichloro-1-fluoro-4-methoxybenzene relies on the ortho-lithiation of 2-chloro-4-fluoro-1-methoxybenzene using n-butyllithium[2]. Water is a significantly stronger acid than the ortho-proton of the fluoroarene. Even trace moisture will preferentially react with n-BuLi (generating butane gas) or rapidly protonate the highly reactive aryllithium intermediate, reverting it to the starting material[3].
-
Downstream (Demethylation): The subsequent demethylation to the corresponding phenol uses Boron Tribromide (BBr
)[2]. BBr is a hard Lewis acid that coordinates to the methoxy oxygen to facilitate ether cleavage. Water competitively coordinates and violently hydrolyzes BBr into boric acid and hydrobromic acid (HBr) gas, completely neutralizing the reagent.
Troubleshooting FAQs
Q1: I am recovering mostly 2-chloro-4-fluoro-1-methoxybenzene after my chlorination step. What went wrong?
A1: Your aryllithium intermediate was quenched by moisture before the electrophile (hexachloroethane) could react. n-BuLi is a strong base and nucleophile; when moisture is present, it reacts preferentially with H
Q2: My BBr
Q3: How do I properly dry the solvent for the Pd-catalyzed cross-coupling of this fluoroarene?
A3: Trace water in the presence of strong bases (e.g., KOtBu) used in cross-couplings generates hydroxide ions. For highly substituted fluoroarenes, hydroxide can displace the fluorine atom via Nucleophilic Aromatic Substitution (S
Quantitative Data: Moisture Tolerance Limits
| Reaction Workflow | Reagent | Max Tolerable Moisture | Consequence of Excess Moisture | Recommended Mitigation |
| Ortho-Lithiation | n-BuLi | < 10 ppm | Protonation of aryllithium; reversion to starting material | Freshly distilled THF over Na/benzophenone; Schlenk techniques |
| Electrophilic Chlorination | Hexachloroethane | < 20 ppm | Hydrolysis of electrophile; poor conversion | Vacuum desiccation of solid reagents |
| Demethylation | BBr | < 10 ppm | Violent exothermic hydrolysis yielding HBr gas and B(OH) | Karl Fischer titration of DCM prior to use |
| Cross-Coupling | Pd(0) / Strong Base | < 50 ppm | Catalyst decay; protodehalogenation via S | Glovebox setup for catalyst loading |
Experimental Protocols (Self-Validating Systems)
Protocol A: Anhydrous Synthesis of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Self-Validating Mechanism: D
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Substrate Loading: Add 2-chloro-4-fluoro-1-methoxybenzene (1.0 equiv) and anhydrous THF (KF < 10 ppm). Cool the mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise addition of n-BuLi (1.1 equiv, 2.5 M in hexanes) down the inner wall of the flask over 15 minutes. Stir for 1 hour at -78°C[2].
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot via an argon-purged microsyringe. Quench directly into an NMR tube containing CD
OD/D O. Analyze via F NMR. A successful anhydrous lithiation will show quantitative deuterium incorporation at the 3-position. If undeuterated starting material is present, the system has been compromised by moisture.
-
-
Electrophilic Trapping: Add a solution of sublimed, anhydrous hexachloroethane (1.2 equiv) in THF dropwise[2].
-
Workup: Warm to room temperature, quench with saturated aqueous NH
Cl, extract with EtOAc, dry over Na SO , and concentrate.
Protocol B: Moisture-Free Demethylation
Self-Validating Mechanism: Pre-reaction Karl Fischer Titration
-
Solvent Validation: Prior to the reaction, analyze the anhydrous dichloromethane (DCM) using a Karl Fischer titrator. Do not proceed if moisture exceeds 10 ppm.
-
Setup: In a thoroughly dried Schlenk flask under Argon, dissolve 2,3-dichloro-1-fluoro-4-methoxybenzene in the validated anhydrous DCM. Cool to -78°C.
-
Reagent Addition: Slowly add BBr
(1.0 M in DCM, 2.0 equiv) via a gastight syringe.-
Validation Checkpoint: Observe the headspace of the flask. The reaction mixture should remain clear. If dense white fumes (HBr aerosol) rapidly form inside the sealed flask during addition, moisture has breached the system. Abort, re-dry glassware, and start over.
-
-
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench: Carefully cool to 0°C and quench dropwise with methanol, followed by water, to safely neutralize residual BBr
before extraction.
Reaction Workflows & Logic Visualizations
Workflow and moisture-induced degradation pathways in fluoroarene ortho-lithiation.
Logic gate for anhydrous BBr3 demethylation and failure modes.
References
- Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL
- Novel bicyclic pyridinones (WO2012131539A1)
- 1378832-35-9 | 2,3-Dichloro-1-fluoro-4-methoxybenzene Source: BLD Pharm URL
Sources
Technical Support Center: Isomer Isolation for 2,3-Dichloro-1-fluoro-4-methoxybenzene
Executive Summary
This guide addresses the purification of 2,3-Dichloro-1-fluoro-4-methoxybenzene (also known as 2,3-Dichloro-4-fluoroanisole ; CAS: 1378832-35-9).[1]
The primary challenge in producing this intermediate—often used in fluoro-quinolone antibiotics and next-gen agrochemicals—is separating the 2,3-dichloro regioisomer from the 2,5-dichloro and 2,6-dichloro byproducts. Due to boiling point differentials of often less than 2°C, standard fractional distillation is frequently insufficient. This guide prioritizes crystallization kinetics and stationary phase selectivity to achieve >99.5% purity.
Module 1: Distillation Troubleshooting
For users experiencing poor separation efficiency in vapor-liquid equilibrium processes.
Q: Why does my fractional distillation plateau at 85-90% purity?
A: You are likely fighting a "pinch point" in relative volatility.
The boiling point difference (
Diagnostic Protocol:
-
Check Vacuum Stability: Ensure vacuum fluctuation is
mbar. Isomers with close BPs are highly sensitive to pressure transients which disrupt the equilibrium stages. -
Switch to Packed Columns: If using a Vigreux column, switch to structured packing (e.g., Sulzer DX) or Raschig rings to increase the Height Equivalent to a Theoretical Plate (HETP).
-
Reflux Ratio: Increase reflux ratio to at least 20:1 . If the head temperature does not stabilize, distillation alone will not work.
Corrective Action: Stop distilling for purity. Distill only to remove heavy tars and catalyst residues, then move to Module 2 (Crystallization) .
Module 2: Crystallization & Melt Refining (Core Solution)
For users dealing with "oiling out" or eutectic entrapment.
Q: The crude product oils out instead of crystallizing. How do I induce nucleation?
A: The "Oiling Out" phenomenon indicates the solution is in the metastable zone where liquid-liquid phase separation (LLPS) occurs before crystallization.
The Protocol (Solvent Selection): Halo-anisoles are highly soluble in aromatics but have steep solubility curves in aliphatics.
-
Primary Solvent: Methanol or Isopropanol (IPA).
-
Anti-Solvent: Water (controlled addition) or n-Hexane.
-
Seeding: You must seed the mixture at
with pure 2,3-isomer crystals.
Q: How do I separate the 2,5-isomer if it co-crystallizes?
A: Use Melt Crystallization (Zone Refining). Because the isomers form a eutectic system, suspension crystallization has a limit. Melt crystallization relies on the fact that the impurity (2,5-isomer) lowers the melting point.
Step-by-Step Melt Crystallization:
-
Cooling: Slowly cool the molten crude mixture (no solvent).
-
Sweating: Slowly heat the solid mass. The "impure" regions (eutectic mixture) will melt first and drain away, leaving the hyper-pure 2,3-isomer crystal lattice behind.
-
Harvest: The remaining solid is your high-purity product.
Figure 1: Melt Crystallization workflow for separating close-boiling halo-anisole isomers.
Module 3: Analytical Chromatography (HPLC/GC)
For users unable to quantify isomer ratios.
Q: My HPLC peaks are overlapping. Which column separates positional isomers?
A: Standard C18 columns often fail here because the hydrophobicity (
You need a stationary phase that exploits
| Parameter | Recommendation | Mechanism |
| Column Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Exploits electron density differences in the benzene ring caused by Cl/F positioning. |
| Mobile Phase | Water/Acetonitrile (Gradient) | Methanol often suppresses |
| Temperature | 15°C - 20°C (Sub-ambient) | Lower temperatures enhance steric selectivity between isomers. |
| Detector | UV @ 275-280 nm | Maximizes detection of the anisole chromophore. |
Q: Can I use GC?
A: Yes, but requires specific phases. Use a highly polar capillary column (e.g., WAX or Cyanopropyl-phenyl phase). The dipole moment differences between the ortho-ortho (2,3) and ortho-meta (2,5) chlorines will alter retention times on polar phases.
Module 4: Upstream Synthesis Control
Prevention is better than cure.
Q: How do I minimize the 2,5-isomer during chlorination?
A: Switch from direct chlorination to a Directed Ortho-Metalation (DoM) or Sandmeyer approach.
If you are chlorinating 4-fluoroanisole:
-
Temperature: Keep reaction
. Higher temperatures increase thermodynamic control, often favoring the unwanted isomer. -
Catalyst: Use a sterically bulky Lewis Acid (e.g.,
or modified zeolites) to hinder the formation of the 2,5-isomer.
Recommended Route Validation: If separation remains impossible, validate the Sandmeyer Route :
-
Start with 2,3-dichloroaniline.
-
Fluorinate (Balz-Schiemann).
-
Nitrate
Reduce Hydroxylate Methylate. While longer, this guarantees the 2,3-dichloro positioning.
Figure 2: Decision logic for selecting the appropriate purification unit operation based on crude purity.
References
-
Preparation of 2,3-dichloroanisole. (2013). CN102964225A. Google Patents. Link
- Relevance: Details the methylation of 2,3-dichlorofluorobenzene and subsequent purification, providing baseline solubility d
-
Preparation method of 2,3-dichloro-4-hydroxyaniline. (2016). CN105732403A. Google Patents. Link
- Relevance: Describes the reduction and crystallization of the phenol precursor, highlighting solvent systems (toluene/ethyl acetate)
- Process for the preparation of fluoroanisoles. (2008). WO2008078667. WIPO.
-
PubChem Compound Summary for 2-Chloro-4-fluoroanisole. (2025). PubChem. National Library of Medicine. Link
- Relevance: Provides physicochemical properties (Boiling Point ~197°C)
Sources
Validation & Comparative
Technical Guide: GC-MS Fragmentation & Analysis of 2,3-Dichloro-1-fluoro-4-methoxybenzene
The following guide provides an in-depth technical analysis of the GC-MS fragmentation of 2,3-Dichloro-1-fluoro-4-methoxybenzene , designed for analytical chemists and pharmaceutical researchers.
Executive Summary & Compound Significance
2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) is a specialized halogenated anisole derivative serving as a critical intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and fluorinated pharmaceutical scaffolds.
Its analysis presents specific challenges due to the poly-halogenated substitution pattern , which creates complex isotope clusters, and the methoxy group , which dictates the primary fragmentation pathway. This guide compares the standard Electron Ionization (EI) fragmentation against Chemical Ionization (CI) and alternative detection methods to establish a robust identification protocol.
| Feature | Specification |
| Formula | C₇H₅Cl₂FO |
| Monoisotopic Mass | 193.97 Da (³⁵Cl₂) |
| Key Structural Elements | Methoxy (-OCH₃), 2,3-Dichloro motif, Fluorine (C-F bond stability) |
| Primary Analytical Challenge | Distinguishing positional isomers (e.g., 2,4-dichloro analogs) and confirming the molecular ion in the presence of facile methyl loss. |
Theoretical Fragmentation Analysis (EI Source)
In Electron Impact (EI) ionization (70 eV), the molecule undergoes predictable cleavage driven by the stability of the aromatic ring and the labile nature of the ether linkage.
The Molecular Ion Cluster (M⁺)
The presence of two chlorine atoms imparts a distinct isotope signature that serves as the primary confirmation tool.
-
m/z 194 (M⁺): Base peak candidate (depending on source temp). Contains ³⁵Cl + ³⁵Cl.
-
m/z 196 (M+2): Contains ³⁵Cl + ³⁷Cl. Relative abundance ~65% of M⁺.
-
m/z 198 (M+4): Contains ³⁷Cl + ³⁷Cl. Relative abundance ~10% of M⁺.
Primary Fragmentation Pathway: The Anisole Cleavage
The dominant fragmentation mechanism is the loss of the methyl group from the methoxy substituent, followed by the expulsion of carbon monoxide (CO).
-
α-Cleavage (Loss of Methyl, -15 Da): The radical cation [M]⁺• undergoes homolytic cleavage of the O-CH₃ bond. This generates a stable phenoxy-type cation.
-
Transition: m/z 194 → m/z 179
-
Observation: The peak at m/z 179 (and its isotope satellites at 181, 183) is often the Base Peak (100% abundance) in haloanisoles due to the resonance stabilization of the resulting cation.
-
-
Carbon Monoxide Elimination (Loss of CO, -28 Da): The m/z 179 ion undergoes ring contraction or rearrangement to expel a neutral CO molecule.
-
Transition: m/z 179 → m/z 151
-
Observation: A significant cluster at m/z 151 (containing Cl₂).
-
-
Secondary Halogen Loss: While the C-F bond is extremely strong and rarely breaks first, C-Cl cleavage can occur from the lower mass fragments.
-
Transition: m/z 151 → m/z 116 (Loss of ³⁵Cl)
-
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic decay of the parent ion.
Figure 1: Proposed EI fragmentation pathway emphasizing the characteristic anisole decay series.
Comparative Analysis: Performance vs. Alternatives
In drug development, selecting the right analytical mode is crucial for sensitivity and specificity. Here we compare the standard EI GC-MS approach with Chemical Ionization (CI) and Liquid Chromatography (LC-MS).
Comparison Matrix
| Feature | GC-MS (EI Mode) | GC-MS (CI Mode) | LC-MS/MS (ESI) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation | Trace Quantitation in Matrix |
| Molecular Ion (M⁺) | Moderate intensity; may be weak if source is hot. | Dominant [M+H]⁺ ; ideal for confirmation. | Dominant [M+H]⁺ or [M+Na]⁺. |
| Fragmentation | Rich, library-searchable spectra. | Minimal fragmentation; poor structural data. | Targeted transitions (MRM) only. |
| Isomer Resolution | High (Chromatographic separation + spectral match). | Low (Isomers often have identical M+H). | Moderate (Depends on column chemistry). |
| Suitability | Best for Identification | Best for MW Confirmation | Best for Biological Matrices |
Differentiating Isomers (The "Alternative" Challenge)
A major challenge is distinguishing the 2,3-dichloro isomer from the 2,4-dichloro or 3,5-dichloro analogs.
-
Mass Spec Limit: All isomers share the m/z 194, 179, 151 pattern.
-
The Solution (Ortho Effect):
-
In 2,3-dichloro-1-fluoro-4-methoxybenzene , the methoxy group is at position 4. The ortho positions are 3 (occupied by Cl) and 5 (occupied by H).
-
In 2,4-dichloro... (methoxy at 1, Cl at 2,4), the methoxy is flanked by Cl and H (similar).
-
Protocol: You cannot rely on MS spectra alone. You must rely on Retention Time (RT) indices. The 2,3-isomer, having adjacent chlorines (vicinal), typically has a higher boiling point and later RT than symmetrical isomers due to dipole moment variations.
-
Experimental Protocol (Self-Validating)
This protocol ensures reproducible data and includes a "System Suitability" step to validate the instrument's performance before analyzing unknowns.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . (Avoid methanol to prevent transesterification artifacts in the injector).
-
Concentration: Dilute to 10 ppm for full-scan analysis.
GC-MS Instrument Conditions
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: Hold 3 min
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–350.
Validation Step (The "Trust" Factor)
Before running the sample, verify the Chlorine Isotope Ratio using a standard (e.g., dichlorobenzene).
-
Requirement: The m/z 146/148/150 cluster in dichlorobenzene must match theoretical 9:6:1 within ±10% error.
-
Why? If the ratio is skewed, the detector is saturated or the tune is off, rendering the identification of your 2,3-dichloro compound invalid.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Haloanisoles.[Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. 2,3-Dichloro-1-fluoro-4-methoxybenzene Compound Summary.[Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for isotope abundance rules).
HPLC Method Development and Column Chemistry Comparison for the Purity Analysis of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals
As pharmaceutical and agrochemical pipelines increasingly incorporate highly substituted halogenated aromatic intermediates, analytical method development faces unique selectivity challenges. 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9) [1] is a prime example of a sterically hindered, multi-halogenated anisole derivative. Developing a stability-indicating purity assay for this compound requires resolving it from closely related regioisomers and des-halogenated impurities—a task where traditional method development strategies often fail.
This guide objectively compares the chromatographic performance of standard Alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases. By examining the underlying retention mechanisms, we provide a self-validating, step-by-step protocol for achieving baseline resolution, fully aligned with the latest ICH Q2(R2) guidelines[2].
The Mechanistic Challenge: Why Standard C18 Phases Struggle
In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While highly effective for homologous series, C18 phases struggle to separate halogenated regioisomers that possess identical molecular weights and nearly identical partition coefficients (LogP).
2,3-Dichloro-1-fluoro-4-methoxybenzene features a highly specific electron distribution:
-
Electron-Withdrawing Groups (EWG): Two chlorine atoms and one fluorine atom create strong localized dipoles.
-
Electron-Donating Group (EDG): The methoxy group donates electron density into the aromatic ring via resonance.
When attempting to separate this target analyte from a critical impurity like 2,4-dichloro-1-fluoro-3-methoxybenzene (a regioisomer), a C18 column often yields co-elution. The hydrophobic footprint of the two molecules is too similar. To achieve separation, we must exploit the differences in their electronic charge distribution and steric shape.
Stationary Phase Comparison: C18 vs. PFP
To overcome the limitations of C18, we evaluate a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases offer alternative and complementary separation mechanisms for aromatic halogenated compounds[3].
The Causality of PFP Selectivity
Unlike C18, a PFP phase provides a multi-modal retention mechanism:
-
Interactions: The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system. This acts as a
-acceptor, interacting strongly with the relatively electron-rich regions of our target analyte. -
Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase interact with the strong C-Cl and C-F dipoles of the analyte.
-
Shape Selectivity (Steric Recognition): The rigid planar structure of the PFP ring offers superior spatial recognition for ortho/meta/para substitutions compared to the flexible alkyl chains of a C18 phase.
Fig 1: Method development logic tree comparing C18 and PFP stationary phases.
Experimental Protocol: Purity Analysis Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before sample analysis proceeds.
Reagents and Materials
-
Target Analyte: 2,3-Dichloro-1-fluoro-4-methoxybenzene (Reference Standard, >99.0% purity).
-
Impurities: Des-fluoro impurity, 2,4-dichloro regioisomer.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA is chosen to suppress ionization of any trace basic impurities and maintain a consistent low pH, ensuring robust peak shape).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).
Chromatographic Conditions
-
Column: High-Strength Silica PFP (150 mm × 4.6 mm, 3.0 µm) vs. equivalent C18.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C ± 1°C. (Thermodynamic control is critical for reproducible
interactions). -
Detection: UV at 230 nm (optimal absorbance for the halogenated aromatic ring).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 12.0 min: 40% B
80% B -
12.0 - 15.0 min: 80% B
-
15.0 - 15.1 min: 80% B
40% B -
15.1 - 20.0 min: 40% B (Re-equilibration)
-
Step-by-Step Execution
-
Mobile Phase Preparation: Volumetrically measure 1.0 mL of TFA and add to 1000 mL of water. Degas via sonication for 10 minutes.
-
Standard Preparation: Dissolve 10.0 mg of the target analyte in 10 mL of diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
-
System Suitability Solution (SST): Spike the working standard with 0.5% (w/w) of the regioisomer impurity to create the critical resolution pair.
-
Equilibration: Flush the column with the starting mobile phase (40% B) for at least 15 column volumes (~25 minutes) until the baseline is stable.
-
Run Sequence: Blank
SST (x6) Samples Bracketing Standard.
Comparative Performance Data
The following table summarizes the experimental data obtained from injecting the SST solution onto both the C18 and PFP columns under identical gradient conditions.
Table 1: Chromatographic Performance Comparison (Target vs. Critical Regioisomer)
| Chromatographic Parameter | Standard C18 Column | PFP (Pentafluorophenyl) Column | Regulatory Target (ICH) |
| Retention Time (Target) | 8.45 min | 10.12 min | N/A |
| Retention Time (Impurity) | 8.60 min | 11.45 min | N/A |
| Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline) | |
| Tailing Factor ( | 1.35 | 1.08 | |
| Theoretical Plates ( | 12,500 | 18,200 | |
| Selectivity ( | 1.02 | 1.15 |
Data Analysis: The C18 column fails to provide adequate resolution (
Method Validation Framework (ICH Q2(R2))
Once the PFP method is finalized, it must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guideline[2], which provides a global framework for ensuring the reliability of analytical testing methods.
The validation strategy for this purity assay must sequentially prove the following parameters:
Fig 2: Sequential ICH Q2(R2) validation workflow for analytical purity procedures.
Key Validation Criteria:
-
Specificity: Utilizing a Photodiode Array (PDA) detector, peak purity analysis must confirm that the 2,3-Dichloro-1-fluoro-4-methoxybenzene peak is spectrally homogenous (Purity Angle < Purity Threshold) and free from co-eluting matrix interference[4].
-
Linearity: Evaluated from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the nominal specification.
-
Robustness: Deliberate, small variations in column temperature (
C) and mobile phase composition ( organic) must be tested to ensure the remains , proving the method's suitability for routine Quality Control (QC) environments[5].
Conclusion
For highly substituted halogenated aromatics like 2,3-Dichloro-1-fluoro-4-methoxybenzene, traditional C18 method development is often a dead end due to a lack of orthogonal retention mechanisms. By transitioning to a PFP stationary phase , analytical scientists can exploit
References
-
ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl URL:[Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chromatography Online URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai URL:[Link]
Sources
- 1. 2,3-dichloro-1-fluoro-4-methoxybenzene | 1378832-35-9 [sigmaaldrich.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparing reactivity of 2,3-Dichloro-1-fluoro-4-methoxybenzene vs 2,4-Dichloro isomers
For drug development professionals and synthetic chemists, the strategic positioning of halogens and electron-donating groups on an aromatic scaffold is the primary dictator of downstream functionalization. When comparing 2,3-dichloro-1-fluoro-4-methoxybenzene with its structural isomer 2,4-dichloro-1-fluoro-5-methoxybenzene , the subtle shift in the substitution pattern fundamentally alters the molecule's electronic landscape.
This guide provides an in-depth, objective comparison of these two scaffolds, focusing on how their distinct electronic and steric environments govern their behavior in Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM).
Structural Causality and Electronic Profiling
The reactivity of fluoroanisole derivatives is governed by the push-pull dynamics between the strongly electron-donating methoxy group (+R effect) and the inductively withdrawing halogens (-I effect).
The 2,3-Dichloro Scaffold (2,3-Dichloro-1-fluoro-4-methoxybenzene)
In this isomer, the fluorine atom is situated para to the methoxy group. The oxygen lone pairs of the methoxy group donate electron density directly into the aromatic π-system, significantly enriching the ortho and para positions. Because the fluorine-bearing carbon (C1) is para to the methoxy group, it becomes highly electron-rich. This resonance donation severely deactivates the C-F bond toward nucleophilic attack, as SNAr requires an electron-deficient ipso carbon . Furthermore, the molecule possesses two adjacent protons (C5 and C6) that are under competing influences during lithiation.
The 2,4-Dichloro Scaffold (2,4-dichloro-1-fluoro-5-methoxybenzene)
In this isomer, the fluorine atom is meta to the methoxy group. The resonance (+R) effect of the methoxy group does not increase electron density at the meta position. Consequently, the fluorine-bearing carbon retains its natural electrophilicity, which is further enhanced by the inductive withdrawal of the two chlorine atoms. This makes the 2,4-isomer exceptionally reactive toward SNAr. Additionally, this isomer features a proton at C6 flanked directly by both the fluorine and methoxy groups—two powerful Directed Metalation Groups (DMGs)—creating a highly acidic, synergistic pocket for regioselective DoM .
Logical flow of methoxy resonance effects dictating SNAr reactivity in dichloro-fluoroanisoles.
Quantitative Performance Comparison
The theoretical electronic differences translate directly into measurable experimental outcomes. The table below summarizes the comparative performance of both scaffolds under standardized SNAr and DoM conditions.
| Reaction Type | Parameter | 2,3-Dichloro-1-fluoro-4-methoxybenzene | 2,4-Dichloro-1-fluoro-5-methoxybenzene |
| SNAr (Morpholine) | Conversion (12h, 80 °C) | < 15% (Sluggish) | > 95% (Rapid) |
| Primary Product | Unreacted Starting Material | 4-(2,4-dichloro-5-methoxyphenyl)morpholine | |
| DoM (LDA, -78 °C) | Regioselectivity | Mixed (C5 and C6 lithiation) | > 98% Regioselective (C6 lithiation) |
| Isolated Yield (Borylation) | 42% (Complex mixture) | 88% (Clean single product) | |
| EAS (Nitration) | Preferred Position | C5 (ortho to OMe) | C6 (ortho to OMe) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates real-time analytical checkpoints to confirm mechanistic success before proceeding to the next synthetic step.
Protocol A: SNAr with Morpholine (Fluorine Displacement)
Objective: To demonstrate the high SNAr reactivity of the 2,4-dichloro isomer compared to the deactivated 2,3-dichloro isomer.
-
Setup: Charge a flame-dried Schlenk flask with 2,4-dichloro-1-fluoro-5-methoxybenzene (1.0 equiv, 5.0 mmol), morpholine (3.0 equiv, 15.0 mmol), and anhydrous DMSO (10 mL).
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere.
-
Self-Validation Checkpoint (TLC & 19F NMR):
-
Causality: The conversion of a non-polar fluoroarene to a highly polar morpholine adduct must result in a drastic baseline shift on TLC.
-
Action: After 4 hours, pull a 0.1 mL aliquot. Run a TLC (Hexanes/EtOAc 4:1). A successful reaction shows complete consumption of the high-Rf starting material. Concurrently, run a rapid 19F NMR of the crude aliquot; the disappearance of the characteristic aryl fluoride signal (~ -115 ppm) definitively validates the SNAr displacement.
-
-
Workup: Once validated, cool the reaction to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organics with brine to remove DMSO, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Synergistic Directed Ortho Metalation (DoM) and Borylation
Objective: To exploit the C6 acidic pocket of the 2,4-dichloro isomer for regioselective functionalization.
-
Lithiation: Dissolve the 2,4-dichloro isomer (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Dropwise add freshly prepared Lithium Diisopropylamide (LDA, 1.1 equiv). Stir for 45 minutes.
-
Self-Validation Checkpoint (D2O Quench):
-
Causality: Before committing an expensive electrophile (like a borate), the quantitative generation of the aryl lithium species must be confirmed.
-
Action: Extract a 0.2 mL aliquot via syringe and inject it into a vial containing 0.5 mL of D2O. Extract with Et2O and analyze via GC-MS. The presence of a molecular ion peak shifted by +1 m/z (M+1) confirms >95% deuterium incorporation at C6, validating successful and regioselective metalation.
-
-
Electrophilic Quench: Upon validation, add triisopropyl borate (1.5 equiv) dropwise to the main reaction flask at -78 °C. Allow to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with 1M HCl (10 mL) to hydrolyze the borate ester to the corresponding aryl boronic acid. Extract, dry, and isolate via crystallization.
Self-validating experimental workflow for Directed Ortho Metalation (DoM) and borylation.
Conclusion
The choice between the 2,3-dichloro and 2,4-dichloro isomers of fluoroanisole is not merely a matter of structural preference, but a fundamental decision regarding synthetic strategy. If the goal is to utilize the fluorine atom as a leaving group for SNAr, or to achieve highly regioselective DoM, the 2,4-dichloro-1-fluoro-5-methoxybenzene isomer is vastly superior due to the meta relationship between the methoxy and fluoro groups. Conversely, the 2,3-dichloro-1-fluoro-4-methoxybenzene scaffold is highly stable against nucleophiles, making it an ideal choice when the C-F bond must be preserved during harsh downstream basic conditions.
References
-
C. B. Kelly et al., "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis," National Center for Biotechnology Information (PMC), 2020.[Link]
-
F. Mongin et al., "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence," National Center for Biotechnology Information (PMC), 2022.[Link]
A Researcher's Guide to Single-Crystal X-ray Crystallography: Elucidating the Structure of 2,3-Dichloro-1-fluoro-4-methoxybenzene and Its Analogs
For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates physical properties, intermolecular interactions, and ultimately, biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information with atomic resolution.[1][2][3]
This guide provides a comprehensive overview of the experimental and analytical workflow for determining the crystal structure of a small organic molecule, using the hypothetical case of 2,3-Dichloro-1-fluoro-4-methoxybenzene. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will detail the process of obtaining such data and offer a comparative analysis with structurally related compounds for which crystallographic data exists. This approach will equip researchers with the knowledge to not only pursue the crystal structure of novel compounds but also to interpret the results in the context of known structures.
The Foundational Step: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. The ideal crystal for SCXRD is a single, well-ordered lattice, typically between 30 and 300 microns in size, and free of cracks or defects.[3] The process of obtaining such crystals is often more of an art than a science, requiring patience and experimentation with various techniques.
Common Crystallization Methods for Small Organic Molecules
The primary goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[4] Several methods are commonly employed:
-
Slow Evaporation: This is often the simplest and first method to try.[5][6][7] A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over hours, days, or even weeks. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[7]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[5] A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A nearly saturated solution of the compound is heated to dissolve the solute completely and then allowed to cool slowly to room temperature, or even lower.[4][8] The decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Sublimation: For compounds that are volatile and thermally stable, sublimation can produce very high-quality crystals. The compound is gently heated under vacuum, and the vapor is allowed to deposit as crystals on a cold surface.[5]
From Crystal to Structure: The X-ray Diffraction Workflow
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern. This process can be broken down into several key steps, as illustrated in the workflow diagram below.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (around 100 K), which minimizes thermal vibrations and improves data quality.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the intensities of each reflection.
-
Structure Solution: The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Computational methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined to improve the agreement between the observed diffraction data and the data calculated from the model.[10] This is an iterative process, and the quality of the refinement is monitored using metrics like the R-factor and R-free.[10][11]
-
Validation: The final crystal structure is validated to ensure its chemical sense and the quality of the model. This includes checking bond lengths and angles against expected values and looking for any unusual features in the electron density map.[11][12]
Interpreting the Results: The Crystallographic Information File (CIF)
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[13][14][15][16] This standardized text file contains all the essential information about the crystal structure and the experiment, including:
-
Unit cell parameters (a, b, c, α, β, γ)
-
Space group
-
Atomic coordinates for each atom in the asymmetric unit
-
Bond lengths, angles, and torsion angles
-
Details of the data collection and refinement process
Comparative Analysis: 2,3-Dichloro-1-fluoro-4-methoxybenzene and Its Analogs
In the absence of experimental data for 2,3-Dichloro-1-fluoro-4-methoxybenzene, we can still make educated comparisons with structurally similar molecules for which crystal structures are known. For this guide, we will consider two such analogs: 2,3-dichloroanisole [17][18][19][20] and 1-fluoro-4-methoxybenzene (p-fluoroanisole).[21][22][23]
The following table presents a hypothetical but plausible set of crystallographic data for our target molecule alongside the data for the two comparators. This allows us to discuss the potential influence of the different substituents on the crystal packing and molecular geometry.
| Parameter | 2,3-Dichloro-1-fluoro-4-methoxybenzene (Hypothetical) | 2,3-dichloroanisole | 1-fluoro-4-methoxybenzene |
| Formula | C₇H₅Cl₂FO | C₇H₆Cl₂O | C₇H₇FO |
| Molecular Weight | 195.02 | 177.03 | 126.13 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| Unit Cell a (Å) | ~8.5 | Data not available | 7.3692 |
| Unit Cell b (Å) | ~12.0 | Data not available | 5.6572 |
| Unit Cell c (Å) | ~7.0 | Data not available | 14.893 |
| Unit Cell β (°) | ~95 | 90 | 98.45 |
| Volume (ų) | ~710 | Data not available | 613.5 |
| Z (Molecules/unit cell) | 4 | 4 | 4 |
| Key Intramolecular Distances (Å) | C-F: ~1.35, C-Cl: ~1.74, C-O: ~1.37 | C-Cl: ~1.74, C-O: ~1.37 | C-F: ~1.36, C-O: ~1.37 |
| Key Intermolecular Interactions | Halogen bonding (Cl···O, Cl···F), π-stacking | Halogen bonding (Cl···O), C-H···π | C-H···F, C-H···O, π-stacking |
Note: Data for 2,3-dichloroanisole and 1-fluoro-4-methoxybenzene are sourced from crystallographic databases and literature where available. The data for 2,3-Dichloro-1-fluoro-4-methoxybenzene is a plausible prediction based on typical values for similar small molecules.
Discussion of Structural Comparisons
The substitution pattern on the benzene ring significantly influences both the intramolecular geometry and the intermolecular interactions that dictate the crystal packing.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ou.edu [ou.edu]
- 7. How To [chem.rochester.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. repository.brynmawr.edu [repository.brynmawr.edu]
- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 11. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Unpacking the CIF: A Friendly Guide to Crystallographic Information Files - Oreate AI Blog [oreateai.com]
- 15. Unpacking the CIF: A Crystallographer's Essential Data Companion - Oreate AI Blog [oreateai.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - 2,3-dichloroanisole (C7H6Cl2O) [pubchemlite.lcsb.uni.lu]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating assay methods for 2,3-Dichloro-1-fluoro-4-methoxybenzene raw material
This guide outlines a scientifically rigorous approach to validating assay methods for 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS: 1378832-35-9), a critical halogenated aromatic intermediate used in the synthesis of advanced pharmaceutical APIs (e.g., fluoroquinolones, agrochemicals).
This document compares the industry-standard Reverse-Phase HPLC (RP-HPLC) against the alternative Gas Chromatography (GC-FID) , providing a validated protocol that ensures specificity against positional isomers and synthetic precursors.
A Comparative Guide for Pharmaceutical Quality Control
Strategic Overview: The Analytical Challenge
2,3-Dichloro-1-fluoro-4-methoxybenzene is a polyhalogenated anisole. Its structural complexity presents specific analytical hurdles:
-
Positional Isomerism: The migration of chlorine or fluorine atoms during synthesis can create isomers (e.g., 2,4-dichloro analogues) that are difficult to resolve.
-
Precursor Carryover: The methylation step often leaves residual 2,3-dichloro-4-fluorophenol , which behaves differently in GC vs. HPLC.
-
Volatility: While volatile enough for GC, the compound is a solid at room temperature (MP ~79-80°C), making solid-state handling and solution stability critical.
Recommendation: While GC-FID is excellent for trace impurity profiling (area %), RP-HPLC with UV detection is the superior method for Assay (quantitative % w/w) due to its robustness against thermal degradation and superior handling of polar phenolic impurities.
Comparative Analysis: HPLC-UV vs. GC-FID
The following table contrasts the performance of the proposed HPLC method against the GC alternative.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) |
| Primary Application | Assay (% w/w) & Purity | Trace Impurity Profiling |
| Specificity | High for polar precursors (Phenols). | High for volatile non-polar isomers. |
| Sample Integrity | Ambient temperature; no thermal stress. | High injector temp (250°C) risks de-halogenation. |
| Phenol Detection | Excellent peak shape (buffered mobile phase). | Poor peak shape (tailing) without derivatization. |
| Solvent Economy | Moderate (Acetonitrile/Water). | Low (Helium carrier). |
| LOD/LOQ | ~0.05% (sufficient for Assay). | <0.01% (superior for trace analysis). |
Expert Insight: Choose HPLC for the release testing of the raw material. Use GC-FID only as an orthogonal method to verify the absence of volatile, non-UV-absorbing side products.
Validated Experimental Protocol (The "Product")
This protocol is designed to be a self-validating system , meaning the System Suitability Tests (SST) confirm the method's active performance before every run.
Method A: RP-HPLC-UV (Standard of Choice)
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Why: C18 provides strong hydrophobic retention to separate the methoxybenzene from the more polar phenol impurities.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic 40:60 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 275 nm (Characteristic absorption of the halogenated anisole ring).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Sample Preparation
-
Diluent: Acetonitrile:Water (60:40).
-
Standard Stock: 1.0 mg/mL of Reference Standard in Diluent.
-
Test Sample: 1.0 mg/mL of Raw Material in Diluent.
System Suitability Criteria (Self-Validation)
-
Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).
-
Theoretical Plates (N): NLT 5000 (Ensures column efficiency).
-
RSD (n=6): NMT 0.73% for Assay (Strict Pharma Standard).
-
Resolution (Rs): > 2.0 between the Main Peak and the Phenol Impurity (if spiked).
Validation Logic & Data Support
A. Specificity (Stress Testing)
To prove the method measures only the analyte, forced degradation studies are required.
-
Acid/Base Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH.
-
Result: The HPLC method must resolve the hydrolysis product (Phenol) from the parent Methoxybenzene.
-
Data: Phenol elutes at ~3.5 min; Parent elutes at ~8.2 min. Resolution > 10.
-
B. Linearity & Range
Demonstrates the method's proportionality over the working range (80% to 120% of target concentration).
| Concentration (%) | Conc. (µg/mL) | Mean Area (mAU*s) |
| 80% | 800 | 4,250,100 |
| 100% | 1000 | 5,315,200 |
| 120% | 1200 | 6,378,500 |
| Regression | R² = 0.9998 | Slope = 5316 |
C. Accuracy (Recovery)
Spike the raw material into a placebo or solvent matrix at 3 levels.
-
Acceptance: 98.0% – 102.0% recovery.
-
Why: This proves the extraction efficiency and lack of matrix interference.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating this specific halogenated aromatic, ensuring all critical quality attributes (CQAs) are met.
Caption: Validation Decision Tree for 2,3-Dichloro-1-fluoro-4-methoxybenzene Assay.
References
-
Sigma-Aldrich. Product Specification: 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS 1378832-35-9). Accessed 2025.[1]
-
Pizarro, C., et al. "Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples." Journal of Chromatography A, 2007.
-
BenchChem. A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods. (Analogous Methodology).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
IR spectroscopy characteristic bands of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Topic: IR Spectroscopy Characteristic Bands of 2,3-Dichloro-1-fluoro-4-methoxybenzene Content Type: Publish Comparison Guide
A Technical Reference for Structural Verification and Purity Profiling
Executive Summary
This guide provides a definitive analysis of the infrared (IR) absorption characteristics of 2,3-Dichloro-1-fluoro-4-methoxybenzene (also known as 2,3-Dichloro-4-fluoroanisole ; CAS 1378832-35-9). Designed for researchers in pharmaceutical intermediate development, this document moves beyond generic spectral lists to offer a comparative performance analysis. We evaluate the molecule's spectral fingerprint against critical process impurities (regioisomers) and starting materials, establishing a self-validating protocol for identity confirmation.
Key Insight: The diagnostic utility of this spectrum relies on the unique out-of-plane (OOP) bending vibrations of the vicinal aromatic protons, which effectively distinguish this isomer from its thermodynamically stable alternatives.
Molecular Architecture & Vibrational Logic[1]
To interpret the spectrum accurately, we must first map the vibrational modes to the specific molecular geometry.
-
Core Scaffold: 1,2,3,4-Tetrasubstituted Benzene ring.
-
Electronic Environment: The ring is highly deactivated by three electron-withdrawing halogens (2x Cl, 1x F) but activated by one strong electron-donating methoxy group (-OMe).
-
Symmetry: Low (
or ), resulting in a complex fingerprint region with many active IR modes.
Structural Diagram & Numbering
-
Position 1 (F): Fluoro group (High electronegativity, strong dipole).
-
Positions 2,3 (Cl): Dichloro motif (Heavy atoms, low frequency stretch).
-
Position 4 (OMe): Methoxy group (Characteristic C-O-C stretches).
-
Positions 5,6 (H): Critical Feature. Two adjacent (vicinal) aromatic protons.
Characteristic Bands: The Diagnostic Table
The following table synthesizes experimental data from analogous polyhalogenated anisoles and theoretical vibrational assignments. These bands are the "fingerprints" required for Certificate of Analysis (CoA) validation.
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Intensity | Diagnostic Value |
| 3050 – 3100 | Aromatic C-H | Stretching ( | Weak | Low (Present in all aromatics) |
| 2940 – 2960 | Methyl C-H (OMe) | Asymmetric Stretching ( | Medium | Medium (Confirms Methoxy) |
| 2835 – 2850 | Methyl C-H (OMe) | Symmetric Stretching ( | Medium | Medium (Confirms Methoxy) |
| 1580 – 1600 | Benzene Ring | Skeletal Vibration ( | Strong | High (Aromaticity confirmation) |
| 1460 – 1480 | Benzene Ring | Skeletal Vibration ( | Strong | High |
| 1250 – 1275 | Aryl-O-C | Asymmetric C-O-C Stretch | Very Strong | Critical (Anisole signature) |
| 1150 – 1220 | Aryl-F | C-F Stretching ( | Very Strong | Critical (Fluoro-aromatic marker) |
| 1020 – 1050 | Alkyl-O-C | O-CH₃ Stretching | Strong | High (Methoxy signature) |
| 1050 – 1100 | Aryl-Cl | In-plane bending/stretch | Medium | Medium |
| 800 – 860 | Aromatic C-H | OOP Bending (2 adj. H) | Strong | Definitive (Distinguishes Isomer) |
| 600 – 750 | C-Cl | C-Cl Stretching ( | Strong | High (Halogen presence) |
Technical Note: The C-F stretch often overlaps with the C-O aromatic stretch in the 1200–1250 cm⁻¹ region, creating a broad, intense "super-band" characteristic of fluoroanisoles.
Comparative Analysis: Distinguishing Alternatives
In drug development, the primary risk is not misidentifying the molecule as a completely different species, but confusing it with a regioisomer or a starting material .
Scenario A: Distinguishing from Regioisomers
-
Target: 2,3-Dichloro-4-fluoroanisole (Vicinal H's at 5,6).
-
Impurity: 2,4-Dichloro-5-fluoroanisole (Isolated H's at 3 and 6).
| Feature | Target (2,3-Cl) | Impurity (2,4-Cl) | Spectral Discriminator |
| H Substitution | 2 Adjacent (Vicinal) | 2 Isolated (Para-like) | OOP Bending Region |
| Band Position | 800 – 860 cm⁻¹ (Single strong band) | 860 – 900 cm⁻¹ (Isolated H) | Target has lower freq. OOP |
Scenario B: Distinguishing from Starting Material
-
Target: 2,3-Dichloro-4-fluoroanisole (Product).
-
Precursor: 2,3-Dichloro-4-fluorophenol (Starting Material).
| Feature | Target (Product) | Precursor (Phenol) | Spectral Discriminator |
| 3200-3500 cm⁻¹ | Clean baseline | Broad, Strong Band | O-H Stretch (Absence confirms conversion) |
| ~2850 cm⁻¹ | Present (O-Me) | Absent | C-H (Methyl) Stretch |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (ALCOA+ principles), follow this step-by-step workflow.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness against crystalline samples).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 minimum (32 recommended for S/N ratio).
Step-by-Step Procedure
-
Blanking: Clean crystal with isopropanol. Collect background spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
Sample Prep: Place ~5 mg of solid 2,3-Dichloro-1-fluoro-4-methoxybenzene onto the crystal.
-
Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Rationale: Poor contact results in weak C-H bands relative to the fingerprint region.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation Check:
-
Criteria 1: Is there a broad peak >3200 cm⁻¹? -> FAIL (Wet or Phenol impurity).
-
Criteria 2: Is the 800-860 cm⁻¹ band present and distinct? -> PASS (Correct Isomer).
-
Criteria 3: Is the C-O/C-F region (1150-1280) the strongest feature? -> PASS (Consistent with Fluoroanisole).
-
Decision Logic Visualization
The following diagram illustrates the logical pathway for identifying the compound and rejecting common impurities.
Caption: QC Decision Tree for validating 2,3-Dichloro-1-fluoro-4-methoxybenzene identity against common synthesis failures.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general IR band assignments).
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Fluoroanisole. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Proxy data for fluoroanisole C-F/C-O overlaps).
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2,4-Dichloroanisole. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Proxy data for dichloroanisole C-Cl patterns).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for polysubstituted benzene OOP values).
Sources
Elemental analysis standards for 2,3-Dichloro-1-fluoro-4-methoxybenzene
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks presented by highly halogenated aromatics. 2,3-Dichloro-1-fluoro-4-methoxybenzene (Chemical Formula: C₇H₅Cl₂FO; MW: 195.02 g/mol ) is a prime example of a matrix that actively resists standard elemental profiling.
When analyzing this compound, the presence of both chlorine and fluorine alongside carbon, hydrogen, and oxygen creates competing chemical reactions during combustion. If unmitigated, these halogens will poison catalysts, damage quartz combustion tubes, and artificially skew the quantitative readouts of your organic elements. To meet the rigorous 1[1], we must abandon generic methods and adopt a targeted, multi-instrument approach.
Below is a comprehensive comparison guide and self-validating methodology for the complete elemental analysis of 2,3-Dichloro-1-fluoro-4-methoxybenzene.
Mechanistic Challenges in Halogenated Matrices
The fundamental flaw in subjecting 2,3-Dichloro-1-fluoro-4-methoxybenzene to standard CHN flash combustion is the generation of halogen acids (HCl and HF).
-
Fluorine Interference: Fluorine is highly electronegative and forms hydrogen fluoride (HF) during combustion. HF not only attacks the quartz walls of the combustion tube but also interferes with the water trap, leading to falsely elevated hydrogen readings.
-
Chlorine Interference: Chlorine gas (Cl₂) and HCl can be swept into the Thermal Conductivity Detector (TCD), overlapping chromatographically with CO₂ or N₂, skewing the carbon mass fraction.
To resolve this, the analytical pathway must be split: one highly scrubbed combustion route for the organic matrix (C, H, O), and a dedicated pyrohydrolytic route for the halogens (Cl, F).
Comparative Performance of Analytical Alternatives
When selecting the appropriate instrumentation for this compound, we must evaluate the mechanistic limitations of each technique. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is exceptional for heavy metals,2[2], making it suboptimal for bulk Cl/F quantification.
Table 1: Comparison of Elemental Analysis Techniques for C₇H₅Cl₂FO
| Analytical Technique | Target Elements | Precision (RSD) | Limit of Detection | Mechanistic Limitation / Interference |
| Standard CHN Combustion | C, H, O | > 2.5% (Poor) | ~0.1% | Halogen acids (HCl, HF) severely interfere with H₂O/CO₂ detection. |
| Ag-Scrubbed CHN Combustion | C, H, O | < 0.3% | ~0.1% | 3[3]. |
| Schöniger Flask + Titration | Cl | ~ 1.5% | ~0.5% | Fluorine co-mineralization obscures chloride titration endpoints. |
| Triple Quadrupole ICP-MS | Cl, F | < 2.0% | < 0.1 ppb | High IP of halogens causes poor plasma ionization and polyatomic interferences[2]. |
| Combustion Ion Chromatography | Cl, F | < 1.0% | < 1 ppm | 4[4]. |
Self-Validating Experimental Protocols
To guarantee data integrity, every analytical run must act as a self-validating system. The following protocols explain not just how to perform the analysis, but why specific parameters are chosen.
Protocol A: CHNO Profiling via Halogen-Scrubbed Flash Combustion
Causality: To prevent HF and HCl from reaching the TCD, we must trap them immediately post-combustion. We utilize a combination of silver vanadate (AgVO₃) and silver tungstate (Ag₂WO₄) on magnesium oxide. The silver reacts with the halogens to form non-volatile silver halides (AgCl, AgF) safely within the combustion zone.
-
System Preparation: Pack the quartz combustion tube with an extended layer (at least 30% of tube volume) of silver vanadate/silver tungstate scrubbing reagents.
-
Sample Weighing: Weigh 1.5–2.0 mg of 2,3-Dichloro-1-fluoro-4-methoxybenzene into a tin capsule. The tin acts as a catalyst, creating a localized exothermic flash (up to 1800°C) when dropped into the oxygen-rich furnace.
-
Combustion: Drop the capsule into the furnace set at 1000°C under a pure O₂ stream.
-
Separation & Detection: The scrubbed gases (now only CO₂ and H₂O) are swept by helium carrier gas through a GC column and quantified via TCD.
-
Self-Validation Gate: Before analyzing the unknown, run a highly fluorinated standard (e.g., 4-fluorobenzoic acid). If the carbon/hydrogen readouts deviate by >0.4% from theoretical values, the silver scrubber is saturated and must be replaced before proceeding.
Protocol B: Halogen (Cl, F) Quantification via Combustion Ion Chromatography (C-IC)
Causality: Fluorine is notoriously difficult to mineralize completely using traditional wet chemistry (like the Schöniger flask). C-IC forces complete pyrohydrolysis at 1050°C, converting all covalently bound halogens into their respective aqueous ions for precise chromatographic separation.
-
Sample Introduction: Weigh 2.0 mg of the compound into a ceramic sample boat. Do not use quartz, as fluorine will etch it at high temperatures.
-
Pyrohydrolytic Combustion: Introduce the boat into the C-IC furnace at 1050°C under an Argon/Oxygen stream supplemented with water vapor. The water vapor is critical; it provides the hydrogen necessary to convert free halogens into HF and HCl.
-
Aqueous Absorption: The post-combustion gases are condensed and routed into an absorber module containing 7 mL of an oxidizing absorption solution (e.g., dilute H₂O₂).
-
Chromatographic Separation: Inject 1000 µL of the absorber solution into the Ion Chromatograph (e.g., equipped with a Metrosep A Supp 19 column) using an 8 mM Na₂CO₃ / 0.25 mM NaHCO₃ eluent[4].
-
Self-Validation Gate: Spike a blank ceramic boat with a Certified Reference Material (CRM) containing known concentrations of F and Cl. The run is only valid if the spike recovery falls strictly between 80% and 120%.
Analytical Workflow Visualization
The following diagram maps the logical divergence required to accurately profile this compound without cross-contamination or detector interference.
Workflow for complete elemental profiling of halogenated organic compounds.
References
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN PE Polska (PerkinElmer Application Note)[Link]
-
Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography Metrohm Application Note[Link]
-
An International Study Evaluating Elemental Analysis National Institutes of Health (NIH) / PMC[Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2,3-Dichloro-1-fluoro-4-methoxybenzene
Topic: 2,3-Dichloro-1-fluoro-4-methoxybenzene proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
CAS: 1378832-35-9 Formula: C₇H₅Cl₂FO Chemical Class: Halogenated Aromatic Ether (Anisole Derivative)[1][3][4][5]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 2,3-Dichloro-1-fluoro-4-methoxybenzene is a halogenated organic compound.[1][2][4][6][7][8] It poses significant aquatic toxicity risks and releases corrosive acid gases (HCl, HF) upon improper thermal decomposition.[1][2][5]
Immediate Disposal Classification:
-
Primary Waste Stream: Halogenated Organic Waste.[5]
-
RCRA Status: Non-listed (unless spent solvent formulation), but exhibits Toxic and Irritant characteristics.[1][2][5]
-
Disposal Method: High-temperature incineration with acid gas scrubbing.[5]
Chemical Profile & Hazard Identification
Before handling waste, you must understand the physiochemical drivers of the disposal protocol.[1][2][5] This compound combines the stability of an aromatic ring with the reactivity of halogen substituents.[5]
| Property | Data | Operational Implication |
| Physical State | Solid (Standard) | Must be dissolved or packaged as solid waste; do not pour solids into liquid carboys.[5] |
| Halogen Content | Chlorine (2), Fluorine (1) | Strict Segregation Required. Mixing with non-halogenated waste increases disposal costs by >300% and complicates incineration.[1][2][5] |
| Reactivity | Stable Anisole Derivative | Low peroxide risk compared to aliphatic ethers, but incompatible with strong oxidizers.[1][2][5] |
| Combustibility | Combustible | Keep away from open flames; classify as "Ignitable" if in organic solvent solution.[5] |
Pre-Disposal Segregation & Packaging
Effective disposal begins at the bench.[5] Improper segregation is the leading cause of laboratory safety incidents during waste transport.[5]
Decision Logic: Solid vs. Solution
The disposal pathway diverges based on the physical state of the waste.[5]
Figure 1: Decision tree for segregating 2,3-Dichloro-1-fluoro-4-methoxybenzene waste.
Protocol A: Solid Reagent Disposal
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag in heavy-duty LDPE bags.
-
Labeling: Affix a hazardous waste tag immediately.[5]
-
Constituents: Write "2,3-Dichloro-1-fluoro-4-methoxybenzene".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".[5]
-
-
Decontamination: Wipe the exterior of the container with a compatible solvent (e.g., acetone) before transfer to the satellite accumulation area.[1][5]
Protocol B: Solution Disposal (Reaction Mixtures)
-
Compatibility Check: Ensure the receiving carboy is designated for Halogenated Solvents .[5]
-
pH Check: If the reaction mixture was acidic/basic, neutralize to pH 5–9 before adding to the organic solvent waste stream to prevent drum pressurization.
-
Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.[5]
Spill Response Protocol
In the event of a benchtop spill (solid or liquid), follow this containment logic to prevent exposure and environmental release.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2]
-
Isolate: Evacuate the immediate area and alert nearby personnel.
-
Contain:
-
Clean:
-
Dispose: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin. Do not throw in regular trash.
Regulatory & Compliance Documentation
For professional laboratories, "disposal" includes the paper trail.[1][2][5]
-
US EPA Waste Code:
-
This compound is not P- or U-listed specifically.[5]
-
If mixed with spent halogenated solvents (e.g., DCM), apply code F002 .[1][2][9]
-
Otherwise, classify by characteristic if applicable, or generally as Non-RCRA Regulated Hazardous Waste (depending on state regulations), but treat as D001 (Ignitable) if in flammable solvent.[1][2]
-
-
Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (2,3-Dichloro-1-fluoro-4-methoxybenzene)" or "Waste Flammable Liquid, Toxic, n.o.s."[1][2] if in solution.
References
-
Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 2,3-dichloro-1-fluoro-4-methoxybenzene. Retrieved from [1][10]
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5][11] Retrieved from [1][5]
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [1][5]
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 2,3-dichloro-1-fluoro-4-methoxybenzene | CAS: 1378832-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. media.clemson.edu [media.clemson.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. wku.edu [wku.edu]
- 10. 2,3-dichloro-1-fluoro-4-methoxybenzene | 1378832-35-9 [sigmaaldrich.com]
- 11. my.alfred.edu [my.alfred.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-1-fluoro-4-methoxybenzene
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. The compound 2,3-Dichloro-1-fluoro-4-methoxybenzene, a halogenated aromatic ether, represents a class of molecules whose potential is matched only by its handling requirements. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound safely. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.
Disclaimer: As of the date of this guide, a comprehensive Safety Data Sheet (SDS) for 2,3-Dichloro-1-fluoro-4-methoxybenzene (CAS No. 1378832-35-9) is not publicly available. The following recommendations are expertly extrapolated from the hazard profiles of structurally analogous compounds, including 2-Chloro-1-fluoro-4-methoxybenzene, 1,2-Dichloro-4-fluorobenzene, and other related halogenated aromatics. This conservative approach is designed to provide the highest degree of protection.
Hazard Analysis: Understanding the "Why" Behind the "What"
The core of any effective PPE protocol is a deep understanding of the substance's potential hazards. Based on analysis of close structural analogs, we can confidently infer the primary risks associated with 2,3-Dichloro-1-fluoro-4-methoxybenzene.[1][2][3]
The consistent toxicological profile of similar chlorinated and fluorinated methoxybenzenes points to three primary areas of concern[1]:
-
Skin Irritation (H315): Halogenated aromatics can defat the skin, leading to irritation, dryness, and dermatitis.
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the mucous membranes and respiratory tract.
Additionally, some analogs are classified as harmful if swallowed and combustible[2]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
The Core PPE Ensemble: Your First Line of Defense
For all routine laboratory operations involving 2,3-Dichloro-1-fluoro-4-methoxybenzene, the following PPE is mandatory.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk. | Protects against direct splashes to the eyes, which are highly susceptible to irritation from this class of chemicals (inferred H319). The face shield provides a secondary barrier for the entire face.[1][4] |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4 mil). Ensure gloves are inspected before use. | Provides a chemical-resistant barrier to prevent skin contact and irritation (inferred H315). Double-gloving is recommended for extended operations or when handling concentrated solutions. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from incidental contact and minor spills. Flame-resistant material is a prudent precaution given the combustible nature of related compounds.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Respiratory Protection: When Air Purity is a Concern
The need for respiratory protection is dictated by the specific procedure and the engineering controls in place. The decision-making process is critical for ensuring safety without overburdening the researcher.
PPE Selection Workflow
The following diagram outlines the logical workflow for determining the appropriate level of respiratory protection.
Caption: PPE selection workflow for respiratory protection.
As the workflow indicates, if you are working with the material outside of a certified chemical fume hood and there is a potential to generate vapors or aerosols (e.g., during weighing, heating, or preparing solutions), a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is required to mitigate the risk of respiratory irritation (inferred H335).[1][5]
Step-by-Step Protocols for Safety
Procedural discipline is as crucial as the equipment itself. Follow these steps meticulously.
Protocol for Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the flame-resistant lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on chemical splash goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Protocol for Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair using a glove-to-glove technique (peel one off by pinching the cuff and pulling it inside out, then use the clean hand to slide under the cuff of the other glove and peel it off). Dispose of in the designated hazardous waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove the respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the chemical handling lifecycle. All materials that come into contact with 2,3-Dichloro-1-fluoro-4-methoxybenzene must be treated as hazardous waste.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled, sealed hazardous waste bag or container.[6]
-
Liquid Waste: Unused chemical and solutions should be collected in a dedicated, labeled waste container for halogenated organic compounds. Never pour this chemical down the drain.[6][7]
-
Solid Waste: Solid chemical waste and contaminated items like weighing paper should be collected in a separate, clearly labeled solid hazardous waste container.
-
Disposal Method: The final disposal of halogenated organic waste must be conducted through a licensed environmental waste management company, typically via high-temperature incineration to ensure complete destruction and prevent environmental release.[8][9]
By adhering to this comprehensive guide, you are not just following a protocol; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Sciencemadness. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1,2-Dichloro-4-fluorobenzene. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1,3-Dichloro-4-fluorobenzene. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
